molecular formula C4H6O5 B12422742 (S)-Malic acid-d3

(S)-Malic acid-d3

Cat. No.: B12422742
M. Wt: 137.11 g/mol
InChI Key: BJEPYKJPYRNKOW-RBXBQAPRSA-N
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Description

(S)-Malic acid-d3 is a useful research compound. Its molecular formula is C4H6O5 and its molecular weight is 137.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6O5

Molecular Weight

137.11 g/mol

IUPAC Name

(3S)-2,2,3-trideuterio-3-hydroxybutanedioic acid

InChI

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D

InChI Key

BJEPYKJPYRNKOW-RBXBQAPRSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C(=O)O)O

Canonical SMILES

C(C(C(=O)O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

(S)-Malic Acid-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Malic acid-d3 is a deuterated form of (S)-malic acid, a key intermediate in the citric acid cycle and various other metabolic pathways.[1][2] This stable isotope-labeled compound serves as an invaluable tool for researchers, scientists, and drug development professionals, primarily as an internal standard for quantitative analysis and as a tracer in metabolic studies.[1][3] This guide provides a comprehensive overview of its properties, applications, and the experimental methodologies associated with its use.

Core Properties and Applications

This compound, also known as (S)-Hydroxybutanedioic acid-d3, is chemically identical to its non-labeled counterpart but contains three deuterium (B1214612) atoms, which increases its molecular weight.[1] This mass difference is the basis for its utility in isotope dilution mass spectrometry.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Synonyms (S)-Hydroxybutanedioic acid-d3, (S)-E 296-d3, L-Malic acid-d3
Molecular Formula C₄H₃D₃O₅
Molecular Weight ~137.11 g/mol
Primary Applications Internal standard for quantitative analysis (NMR, GC-MS, LC-MS), Metabolic tracer

The primary applications of this compound stem from its isotopic labeling:

  • Internal Standard: In quantitative mass spectrometry, a known amount of this compound is added to a biological sample.[1] Because it behaves identically to the endogenous (S)-malic acid during sample preparation and analysis, it allows for accurate quantification by correcting for variations in extraction efficiency, matrix effects, and instrument response.[4]

  • Metabolic Tracer: When introduced into a biological system, the deuterium label allows researchers to track the metabolic fate of malate (B86768) through various pathways, such as the citric acid cycle.[1][5] This is crucial for metabolic flux analysis, which aims to determine the rates of metabolic reactions.

Experimental Protocols

Quantification of Organic Acids using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of malic acid and other organic acids in biological samples, such as serum or cell extracts, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and this compound as an internal standard.

1. Sample Preparation:

  • Materials: Biological sample (e.g., 100 µL serum), this compound internal standard solution (concentration depends on expected analyte concentration), protein precipitation solvent (e.g., ice-cold acetonitrile (B52724) or methanol).

  • Procedure:

    • Thaw biological samples on ice.

    • Add a known amount of the this compound internal standard solution to each sample.

    • Add the protein precipitation solvent (typically 3-4 volumes of the sample volume).

    • Vortex the mixture thoroughly to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the organic acids.

    • The supernatant can be directly injected into the LC-MS/MS system or dried down and reconstituted in a suitable solvent for analysis.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column or a mixed-mode column suitable for polar analytes.[6]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is typically used to separate the organic acids. The specific gradient will depend on the column and the analytes of interest.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the endogenous malic acid and the this compound internal standard. For example:

      • Malic Acid (unlabeled): Q1 m/z 133.0 -> Q3 m/z 115.0

      • This compound: Q1 m/z 136.0 -> Q3 m/z 118.0

    • Collision Energy and other MS parameters: Optimized for each analyte to achieve maximum sensitivity.

3. Data Analysis:

  • The peak areas of the endogenous malic acid and the this compound internal standard are integrated.

  • A calibration curve is generated using standards of known malic acid concentrations and a constant amount of the internal standard.

  • The concentration of malic acid in the unknown samples is calculated based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Table 2: Representative LC-MS/MS Parameters for Organic Acid Analysis

ParameterSetting
LC Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient Linear gradient from 2% to 98% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI-
MRM Transition (Malic Acid) 133.0 -> 115.0
MRM Transition (this compound) 136.0 -> 118.0

Note: These are example parameters and should be optimized for the specific instrument and application.

Metabolic Flux Analysis and Signaling Pathways

This compound can be used as a tracer to investigate metabolic flux through the citric acid cycle and related pathways. By tracking the incorporation of deuterium into downstream metabolites, researchers can gain insights into the dynamic regulation of metabolism.

The Malate-Aspartate Shuttle: A Key Metabolic Pathway

Malate plays a critical role in the malate-aspartate shuttle , which transports reducing equivalents (in the form of NADH) from the cytosol into the mitochondria.[2][7] This is essential for cellular respiration and energy production. The dysfunction of this shuttle has been implicated in various diseases.[8]

Malate_Aspartate_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Cytosolic_NADH NADH + H+ Cytosolic_NAD NAD+ Cytosolic_NADH->Cytosolic_NAD MDH1 Oxaloacetate_cyt Oxaloacetate Malate_cyt Malate Oxaloacetate_cyt->Malate_cyt Malate_mito Malate Malate_cyt->Malate_mito Malate-α-KG Antiporter Glutamate_cyt Glutamate Aspartate_cyt Aspartate Alpha_KG_cyt α-Ketoglutarate Glutamate_cyt->Alpha_KG_cyt GOT1 Glutamate_mito Glutamate Glutamate_cyt->Glutamate_mito Glutamate-Aspartate Antiporter Aspartate_cyt->Oxaloacetate_cyt Mitochondrial_NAD NAD+ Mitochondrial_NADH NADH + H+ Mitochondrial_NAD->Mitochondrial_NADH MDH2 Oxaloacetate_mito Oxaloacetate Malate_mito->Oxaloacetate_mito Aspartate_mito Aspartate Oxaloacetate_mito->Aspartate_mito Aspartate_mito->Aspartate_cyt Glutamate-Aspartate Antiporter Alpha_KG_mito α-Ketoglutarate Alpha_KG_mito->Alpha_KG_cyt Malate-α-KG Antiporter Alpha_KG_mito->Glutamate_mito GOT2

The Malate-Aspartate Shuttle.

Experimental Workflow for Metabolic Flux Analysis

The following diagram illustrates a general workflow for a metabolic flux analysis experiment using a deuterated tracer like this compound.

Metabolic_Flux_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase A Cell Culture/ Biological System B Introduction of This compound A->B C Incubation and Metabolite Labeling B->C D Metabolite Extraction C->D E LC-MS/MS or GC-MS Analysis D->E Sample Analysis F Isotopologue Distribution Analysis E->F G Metabolic Flux Modeling F->G H Flux Map Generation G->H

References

An In-Depth Technical Guide to (S)-Malic acid-d3: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of (S)-Malic acid-d3, a deuterated analog of the key metabolic intermediate, (S)-Malic acid. This document is intended to serve as a valuable resource for professionals in the fields of metabolic research, drug discovery, and analytical chemistry.

Core Chemical and Physical Properties

This compound, also known as (S)-Hydroxybutanedioic acid-d3, is the deuterium-labeled form of (S)-Malic acid.[1] The incorporation of deuterium (B1214612) atoms provides a stable isotopic signature, making it an invaluable tool for a variety of research applications, particularly as a tracer in metabolic studies and as an internal standard for quantitative analysis.[1]

Quantitative Data Summary

The key chemical and physical properties of this compound and its non-labeled counterpart are summarized in the table below for easy comparison.

PropertyThis compound(S)-Malic acid (L-Malic acid)
Synonyms (S)-Hydroxybutanedioic acid-d3, (S)-E 296-d3, L-Malic acid-d3(S)-(-)-Hydroxysuccinic acid, L-Hydroxysuccinic acid
CAS Number 59652-74-397-67-6
Molecular Formula C₄H₃D₃O₅C₄H₆O₅
Molecular Weight 137.11 g/mol 134.09 g/mol
Appearance White to off-white solidWhite crystalline powder
Melting Point Not explicitly reported; expected to be similar to (S)-Malic acid101-103 °C[2] or 107 °C[3]
Solubility Soluble in DMSO (100 mg/mL) and Water (100 mg/mL) with sonication[1]Soluble in water and alcohol[3]
InChI InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1D2,2DInChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1
SMILES O=C(O)C--INVALID-LINK--C(=O)OO=C(O)C--INVALID-LINK--C(=O)O

Chemical Structure

This compound possesses the same stereochemistry as its natural counterpart, L-malic acid. The deuterium atoms are typically incorporated at specific, non-exchangeable positions on the carbon backbone, which ensures the stability of the isotopic label during biological processing.

Experimental Protocols

The primary applications of this compound are as a tracer for metabolic flux analysis and as an internal standard for the precise quantification of (S)-Malic acid in biological samples.

Detailed Methodology for Metabolic Flux Analysis using this compound as a Tracer

This protocol outlines a general procedure for tracing the metabolic fate of malate (B86768) in cell culture using this compound.

Objective: To determine the contribution of exogenous malate to the tricarboxylic acid (TCA) cycle and other interconnected metabolic pathways.

Materials:

  • This compound

  • Cell culture medium deficient in malic acid

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727), ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

  • Lyophilizer or vacuum concentrator

  • LC-MS grade solvents

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture: Plate cells at the desired density and allow them to adhere and grow for 24-48 hours in standard culture medium.

  • Media Preparation: Prepare the labeling medium by supplementing malate-free basal medium with a known concentration of this compound. The concentration should be physiologically relevant and optimized for the specific cell line and experimental question. Also, add dFBS and other necessary supplements.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium containing this compound to the cells.

    • Incubate the cells for a predetermined time course. The duration of labeling will depend on the turnover rate of the metabolite pool and the specific pathways being investigated.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to quench metabolic activity and remove any remaining extracellular tracer.

    • Add a sufficient volume of ice-cold 80% methanol to the plate.

    • Scrape the cells using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Sample Processing:

    • Vortex the tubes thoroughly.

    • Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet proteins and cell debris.

    • Transfer the supernatant, which contains the metabolites, to a new tube.

    • Dry the metabolite extract using a lyophilizer or vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolites in a suitable solvent compatible with the LC-MS method.

    • Analyze the samples to determine the mass isotopologue distribution (MID) of malate and other downstream metabolites.

  • Data Interpretation:

    • Correct the raw data for the natural abundance of stable isotopes.

    • Analyze the MIDs to quantify the fractional contribution of the tracer to each metabolite pool and infer metabolic fluxes.

Detailed Methodology for Quantification of (S)-Malic Acid using this compound as an Internal Standard

This protocol provides a representative method for the accurate quantification of (S)-Malic acid in a biological matrix, such as plasma, using this compound as an internal standard.

Objective: To accurately measure the concentration of (S)-Malic acid in a biological sample.

Materials:

  • This compound (Internal Standard)

  • (S)-Malic acid (Calibration Standard)

  • Biological matrix (e.g., plasma)

  • Trichloroacetic acid (TCA), 5% solution

  • Formic acid, 0.2% solution

  • LC-MS grade water and acetonitrile

  • HPLC vials

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL). This will serve as the internal standard spiking solution.

    • Prepare a series of calibration standards of (S)-Malic acid in a matrix that mimics the study samples (e.g., charcoal-stripped plasma) at concentrations spanning the expected range of the analyte.

  • Sample Preparation:

    • To 10 µL of plasma sample, add 80 µL of 5% TCA to precipitate proteins.

    • Add 10 µL of the this compound internal standard solution.

    • Vortex the mixture for 30 seconds and keep on ice for 5 minutes.

    • Centrifuge at 17,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable column for the separation of polar organic acids, such as a mixed-mode or HILIC column.

      • Mobile Phase A: 0.2% Formic acid in water.

      • Mobile Phase B: 0.2% Formic acid in acetonitrile.

      • Gradient: A gradient optimized for the separation of malic acid from other matrix components.

      • Flow Rate: A typical flow rate for the chosen column diameter.

      • Injection Volume: 5-10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both (S)-Malic acid and this compound.

        • (S)-Malic acid: e.g., m/z 133 -> 115

        • This compound: e.g., m/z 136 -> 118

      • Optimize MS parameters such as collision energy and cone voltage for each transition.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of (S)-Malic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound.

The Role of Malate in the Citric Acid (TCA) Cycle

TCA_Cycle Fumarate Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Fumarate

Caption: A simplified diagram showing the conversion of malate in the Citric Acid Cycle.

Experimental Workflow for Metabolic Tracing with this compound

Metabolic_Tracing_Workflow cluster_experiment Cell Culture Experiment cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell Seeding Cell Seeding Addition of\nthis compound\nLabeling Medium Addition of This compound Labeling Medium Cell Seeding->Addition of\nthis compound\nLabeling Medium Time Course\nIncubation Time Course Incubation Addition of\nthis compound\nLabeling Medium->Time Course\nIncubation Metabolite Quenching\n(Ice-cold PBS) Metabolite Quenching (Ice-cold PBS) Time Course\nIncubation->Metabolite Quenching\n(Ice-cold PBS) Metabolite Extraction\n(80% Methanol) Metabolite Extraction (80% Methanol) Metabolite Quenching\n(Ice-cold PBS)->Metabolite Extraction\n(80% Methanol) Sample Clarification\n(Centrifugation) Sample Clarification (Centrifugation) Metabolite Extraction\n(80% Methanol)->Sample Clarification\n(Centrifugation) Drying Drying Sample Clarification\n(Centrifugation)->Drying Reconstitution Reconstitution Drying->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing\n(MID Analysis) Data Processing (MID Analysis) LC-MS/MS Analysis->Data Processing\n(MID Analysis)

Caption: A workflow diagram for a metabolic tracing experiment using this compound.

Logical Relationship for Quantification using an Internal Standard

Internal_Standard_Quantification cluster_sample Biological Sample cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Analyte (S)-Malic acid IS Spike with known amount of This compound (Internal Standard) Analyte->IS Extraction Extraction & Processing IS->Extraction Detection Measure Peak Area Ratio [(S)-Malic acid] / [this compound] Extraction->Detection Calibration Compare Ratio to Calibration Curve Detection->Calibration Concentration Determine Concentration of (S)-Malic acid Calibration->Concentration

Caption: A diagram illustrating the use of this compound as an internal standard for quantification.

References

An In-depth Technical Guide to the Synthesis and Purification of (S)-Malic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (S)-Malic acid-d3, a deuterated isotopologue of the naturally occurring (S)-Malic acid. The inclusion of deuterium (B1214612) atoms at specific positions within the molecule makes it a valuable tool for a range of scientific applications, including metabolic research, mechanistic studies, and as an internal standard in mass spectrometry-based analyses. This document outlines a robust enzymatic synthesis strategy, detailed purification protocols, and methods for assessing the final product's purity.

Synthesis of this compound

The stereoselective synthesis of this compound is most effectively achieved through an enzymatic approach, leveraging the high specificity of the enzyme fumarase. This method ensures the desired (S)-enantiomer is produced with high fidelity. The overall synthetic strategy involves the enzymatic hydration of commercially available deuterated fumaric acid.

Starting Material

The key starting material for this synthesis is Fumaric acid-d2 (trans-butenedioic-2,3-d2 acid). This deuterated substrate is commercially available from various suppliers with high isotopic purity, typically around 98 atom % D.[1][2][3][4][5]

Enzymatic Conversion

The synthesis proceeds via the fumarase-catalyzed hydration of Fumaric acid-d2. Fumarase, a ubiquitous enzyme in the citric acid cycle, catalyzes the reversible hydration of fumarate (B1241708) to L-malate ((S)-malate).[6][7][8][9] The use of D₂O as the solvent for the reaction ensures the incorporation of a third deuterium atom at the C2 position, yielding this compound.

Reaction:

Fumaric acid-d2 + D₂O ---(Fumarase)--> this compound

Experimental Protocol: Enzymatic Synthesis

The following protocol is adapted from established methods for the enzymatic synthesis of L-malic acid.[10]

  • Reaction Setup:

    • Dissolve Fumaric acid-d2 (1 equivalent) in a suitable phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.0-7.5) prepared in deuterium oxide (D₂O, 99.9 atom % D). The concentration of the fumaric acid solution can range from 0.1 M to 1 M.

    • Add Fumarase (from porcine heart or recombinant sources) to the solution. The enzyme concentration should be optimized but typically ranges from 10 to 100 units per millimole of substrate.

    • The reaction is carried out at a controlled temperature, generally between 25°C and 37°C.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by observing the decrease in the absorbance of fumarate at 240-250 nm.[7]

    • Alternatively, aliquots can be taken at regular intervals and analyzed by ¹H NMR or LC-MS to determine the conversion of the starting material to the product.

  • Reaction Work-up:

    • Once the reaction has reached equilibrium (typically after several hours to a day), the enzyme is removed. This can be achieved by heat denaturation followed by centrifugation, or by ultrafiltration if the enzyme is to be recovered.

    • The resulting solution contains this compound, unreacted Fumaric acid-d2, and the buffer salts.

Expected Yield and Purity

The enzymatic conversion of fumarate to malate (B86768) is an equilibrium-controlled reaction. Under optimal conditions, conversions of over 80% can be achieved.[10] The isotopic purity of the resulting this compound is expected to be high, directly reflecting the isotopic purity of the starting Fumaric acid-d2 and the D₂O solvent. The stereochemical purity is also expected to be very high due to the enantioselectivity of the fumarase enzyme.

Purification of this compound

The purification of this compound from the reaction mixture is crucial to remove unreacted starting material, buffer salts, and any potential byproducts. A multi-step approach involving crystallization and chromatographic techniques is recommended.

Removal of Buffer Salts and Unreacted Fumaric Acid
  • Acidification and Extraction:

    • Acidify the reaction mixture to a low pH (e.g., pH 1-2) using a strong acid such as DCl in D₂O.

    • The acidic solution can be concentrated under reduced pressure.

    • This compound is highly soluble in water, while the remaining Fumaric acid-d2 has lower solubility and may precipitate upon cooling and can be removed by filtration.

  • Crystallization:

    • Further purification can be achieved by crystallization. The concentrated aqueous solution of this compound can be treated with an organic solvent in which malic acid has lower solubility, such as acetone (B3395972) or ethyl acetate, to induce crystallization.

Enantiomeric Purity Assessment and Chiral Purification

To ensure the final product is enantiomerically pure, a chiral separation and analysis step is essential. This is typically performed using High-Performance Liquid Chromatography (HPLC) after derivatization.

Experimental Protocol: Chiral HPLC Analysis

The following protocol is based on established methods for the separation of malic acid enantiomers.

  • Derivatization:

  • HPLC Conditions:

    • Column: A reversed-phase column (e.g., C18) is used.

    • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., potassium dihydrogen phosphate) with an ion-pairing reagent like sodium heptanesulfonate, adjusted to an acidic pH.

    • Detection: The derivatives can be detected by UV absorbance at a wavelength where the derivatizing agent has a strong chromophore (e.g., 225 nm for NEA derivatives).

    • The separation of the diastereomeric derivatives allows for the quantification of the enantiomeric excess (e.e.) of the this compound.

Data Presentation

ParameterStarting Material (Fumaric acid-d2)Final Product (this compound)
Chemical Formula C₄H₂D₂O₄C₄H₃D₃O₅
Molecular Weight ~118.08 g/mol ~137.11 g/mol
Isotopic Purity Typically ≥98 atom % DExpected to be ≥98 atom % D
Enantiomeric Purity N/AExpected to be >99% e.e.
Typical Yield N/A>80% (enzymatic conversion)

Visualization of Workflows and Pathways

Enzymatic Synthesis Workflow

Synthesis_Workflow Start Fumaric acid-d2 in D2O Buffer Reaction Enzymatic Hydration (25-37°C, pH 7.0-7.5) Start->Reaction Enzyme Fumarase Enzyme->Reaction Workup Enzyme Removal (Heat Denaturation/Ultrafiltration) Reaction->Workup Crude_Product Crude this compound Solution Workup->Crude_Product

Caption: Workflow for the enzymatic synthesis of this compound.

Purification and Analysis Workflow

Purification_Workflow Crude_Product Crude this compound Solution Acidification Acidification (DCl) Crude_Product->Acidification Filtration Filtration of Fumaric acid-d2 Acidification->Filtration Crystallization Crystallization Filtration->Crystallization Purified_Product Purified this compound Crystallization->Purified_Product Derivatization Derivatization with (R)-NEA Purified_Product->Derivatization HPLC Chiral HPLC Analysis Derivatization->HPLC Final_Product Pure this compound (>99% e.e.) HPLC->Final_Product Metabolic_Pathway Malate_d3 This compound Malic_Enzyme Malic Enzyme Malate_d3->Malic_Enzyme Pyruvate Pyruvate Malic_Enzyme->Pyruvate CO2 CO2 Malic_Enzyme->CO2 NADPH_d NADPH-d Malic_Enzyme->NADPH_d NADP NADP+ NADP->Malic_Enzyme Fatty_Acid_Synth Fatty Acid Synthesis NADPH_d->Fatty_Acid_Synth

References

(S)-Malic Acid-d3: A Technical Guide to Isotopic Purity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and stability of (S)-Malic acid-d3. This deuterated analogue of the naturally occurring (S)-Malic acid is a valuable tool in various scientific disciplines, including metabolic research, mechanistic studies, and as an internal standard in quantitative analyses.[1][2] This document outlines the key quality attributes of this compound, methods for its analysis, and considerations for its stable storage and handling.

Isotopic Purity and Chemical Purity

The utility of this compound in sensitive analytical applications is directly dependent on its isotopic enrichment and chemical purity. Commercially available this compound is typically produced to high specifications.

Table 1: Typical Specifications for this compound

ParameterSpecificationMethod of Analysis
Isotopic Enrichment ≥ 98 atom % DMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Purity ≥ 98%High-Performance Liquid Chromatography (HPLC), NMR Spectroscopy
Enantiomeric Purity ≥ 93%Chiral Chromatography

Note: Specifications may vary between suppliers. It is essential to consult the certificate of analysis for specific batch information.

Stability Profile and Recommended Storage

The stability of this compound is crucial for maintaining its isotopic and chemical integrity over time. As a deuterated dicarboxylic acid, its stability can be influenced by environmental factors such as temperature, pH, light, and humidity.

Recommended Storage Conditions

To ensure long-term stability, this compound should be stored in a well-sealed container, protected from light and moisture. For solid material, storage at room temperature is generally acceptable.[3] Solutions of this compound are best prepared fresh; however, if storage is necessary, they should be kept at low temperatures (e.g., -20°C) to minimize degradation.[4]

Factors Affecting Stability
  • pH: As a dicarboxylic acid, this compound is susceptible to degradation under strongly acidic or basic conditions. Forced degradation studies are recommended to understand its stability profile across a range of pH values.[5]

  • Temperature: Elevated temperatures can accelerate the degradation of organic acids.[6] Malic acid itself can decompose at temperatures above 150°C.[6]

  • Oxidation: While not highly susceptible to oxidation, exposure to strong oxidizing agents should be avoided.

  • Hydrogen-Deuterium (H-D) Exchange: The deuterium (B1214612) atoms on the carbon backbone of this compound are generally stable. However, the hydroxyl and carboxylic acid protons are readily exchangeable with protons from the solvent (e.g., water).[7] This is a critical consideration when preparing solutions for analysis, particularly for NMR studies where the solvent choice is important.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate assessment of the isotopic purity and stability of this compound.

Protocol for Determination of Isotopic Purity by Mass Spectrometry

This protocol provides a general framework for determining the isotopic enrichment of this compound using high-resolution mass spectrometry (HRMS).[8][9]

Objective: To quantify the percentage of deuterium incorporation in this compound.

Materials:

  • This compound sample

  • High-purity water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol). Dilute the stock solution to a final concentration of approximately 1 µg/mL with the initial mobile phase.

  • Chromatographic Separation (Optional but Recommended):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A suitable gradient to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Mass Analyzer: Set to a high resolution (e.g., > 30,000).

    • Scan Range: m/z 100-200.

    • Data Acquisition: Acquire full scan mass spectra.

  • Data Analysis:

    • Extract the ion chromatograms for the [M-H]⁻ ions of the unlabeled (m/z 133.0142) and deuterated isotopologues (m/z 134.0205, 135.0268, 136.0331 for d1, d2, and d3 respectively).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic enrichment using the following formula:

      • Isotopic Enrichment (%) = (Sum of deuterated isotopologue areas / Sum of all isotopologue areas) * 100

Protocol for Stability Assessment by Forced Degradation Study

This protocol outlines a forced degradation study to evaluate the stability of this compound under various stress conditions, as recommended by ICH guidelines.[5][10]

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC system with UV or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid this compound to 80°C for 48 hours.

    • Photostability: Expose the stock solution to light (ICH-compliant photostability chamber) for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage degradation of this compound.

    • Identify and characterize any significant degradation products, if observed.

Table 2: Proposed Conditions for Forced Degradation Study of this compound

Stress ConditionReagent/ParameterTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
Thermal (Solid)-80°C48 hours
PhotostabilityICH compliant light sourceRoom TemperatureAs per ICH Q1B

Visualizations of Pathways and Workflows

Metabolic Pathways Involving (S)-Malic Acid

(S)-Malic acid is a key intermediate in several fundamental metabolic pathways, most notably the Krebs cycle (also known as the citric acid cycle or TCA cycle).[1][4][11]

Krebs_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate (S)-Malate Fumarate->Malate Malate->Oxaloacetate

Caption: The Krebs Cycle showing the central role of (S)-Malate.

Experimental Workflow for Isotopic Purity Analysis

The determination of isotopic purity follows a systematic workflow from sample preparation to data analysis.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Prep Prepare 1 mg/mL stock solution Dilute Dilute to 1 µg/mL Prep->Dilute Inject Inject sample onto LC-HRMS Dilute->Inject Separate Chromatographic separation Inject->Separate Detect High-resolution mass detection Separate->Detect Extract Extract ion chromatograms of isotopologues Detect->Extract Integrate Integrate peak areas Extract->Integrate Calculate Calculate isotopic enrichment Integrate->Calculate Report Report Calculate->Report Final Report

Caption: Workflow for isotopic purity determination by LC-HRMS.

Logical Flow for Forced Degradation Study

A forced degradation study is a logical process of subjecting the compound to stress and analyzing the outcome.

Forced_Degradation_Workflow Start This compound Sample Stress Apply Stress Conditions Start->Stress Analysis Analyze by Stability-Indicating HPLC Stress->Analysis Acid, Base, Oxidative, Thermal, Photo Evaluation Evaluate Degradation Analysis->Evaluation Report Stability Report Evaluation->Report Degradation > 5% Evaluation->Report Degradation < 5%

Caption: Logical workflow for a forced degradation study.

Conclusion

This compound is a high-purity stable isotope-labeled compound that serves as an indispensable tool in modern scientific research. Understanding its isotopic purity and stability is paramount to ensure the reliability and accuracy of experimental results. By adhering to the recommended storage conditions and employing robust analytical methods as outlined in this guide, researchers can confidently utilize this compound in their studies. The provided protocols offer a solid foundation for the in-house verification of its quality attributes.

References

A Technical Guide to (S)-Malic acid-d3: Sourcing and Applications for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is indispensable for a variety of applications, from metabolic studies to quantitative analysis. This guide provides an in-depth overview of (S)-Malic acid-d3, a deuterated form of the naturally occurring (S)-Malic acid. This document outlines key suppliers, purchasing options, and technical information to facilitate its use in experimental settings.

This compound: An Overview

This compound (CAS No. 59652-74-3) is a stable isotope-labeled version of (S)-Malic acid, where three hydrogen atoms have been replaced with deuterium (B1214612).[1][2][3] This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of malic acid in biological samples.[2][4] Furthermore, its use as a tracer allows for the elucidation of metabolic pathways and fluxes.[2]

Suppliers and Purchasing Options

A number of reputable suppliers offer this compound for research purposes. The following table summarizes key quantitative data from a selection of these suppliers to aid in purchasing decisions. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

SupplierCatalog NumberPurityIsotopic EnrichmentAvailable Quantities
CDN Isotopes D-6626Information not available98 atom % D5 mg, 10 mg
MedChemExpress HY-Y1069S99.04%Information not available1 mg, 5 mg
Pharmaffiliates PA PST 010030Information not availableInformation not availableInformation not available
LGC Standards CDN-D-6626min 98% Chemical Purity98 atom % D5 mg, 10 mg
Sigma-Aldrich Not explicitly for (S)-form, DL-form available98% (CP)98 atom % DInformation not available
BOC Sciences Not explicitly for (S)-form, DL-form available98% by CP98% atom DInformation not available

Experimental Applications and Protocols

The primary application of this compound is as an internal standard in quantitative mass spectrometry (MS) and as a tracer in metabolic flux analysis.

Experimental Workflow: Quantitative Analysis of Malic Acid in Biological Samples

The following diagram outlines a typical workflow for using this compound as an internal standard for the quantification of endogenous malic acid in a biological sample, such as plasma or cell culture extracts.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cell Lysate) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Metabolite Extraction (e.g., Protein Precipitation) Spike->Extraction Derivatization Derivatization (Optional) (e.g., for GC-MS) Extraction->Derivatization LC Liquid Chromatography (Separation) Derivatization->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Peak_Integration Peak Integration (Endogenous & Labeled) MS->Peak_Integration Ratio Calculate Peak Area Ratio (Endogenous / Internal Standard) Peak_Integration->Ratio Quantification Quantification using Standard Curve Ratio->Quantification

Workflow for quantitative analysis using an internal standard.

A detailed experimental protocol would involve the following key steps:

  • Preparation of Standard Solutions: A series of calibration standards containing known concentrations of unlabeled (S)-Malic acid are prepared. Each standard is spiked with a fixed concentration of this compound.

  • Sample Preparation: The biological sample is spiked with the same fixed concentration of this compound as the calibration standards. This is followed by a metabolite extraction procedure, commonly protein precipitation with a cold organic solvent like methanol (B129727) or acetonitrile.

  • LC-MS/MS Analysis: The extracted samples and calibration standards are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is set up to monitor specific precursor-to-product ion transitions for both unlabeled malic acid and this compound.

  • Data Analysis: The peak areas of the endogenous (unlabeled) malic acid and the internal standard (this compound) are integrated. A calibration curve is generated by plotting the ratio of the peak area of unlabeled malic acid to the peak area of the internal standard against the concentration of the unlabeled malic acid standards. The concentration of malic acid in the biological samples is then determined from this calibration curve.

(S)-Malic Acid in Cellular Metabolism: The Citric Acid Cycle

(S)-Malic acid is a key intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle), a central metabolic pathway for the generation of energy in aerobic organisms. Tracing the incorporation of deuterium from this compound into other metabolites can provide valuable insights into the activity of this pathway.

The following diagram illustrates the position of malate (B86768) within the citric acid cycle.

CitricAcidCycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate NAD+ NADH Succinyl_CoA Succinyl-CoA alpha_Ketoglutarate->Succinyl_CoA NAD+ NADH Succinate Succinate Succinyl_CoA->Succinate GDP GTP Fumarate Fumarate Succinate->Fumarate FAD FADH2 Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate NAD+ NADH Oxaloacetate->Citrate Acetyl_CoA Acetyl-CoA Acetyl_CoA->Citrate

Simplified diagram of the Citric Acid Cycle highlighting Malate.

By supplying cells with this compound and analyzing the isotopic enrichment in downstream metabolites like oxaloacetate or citrate, researchers can quantify the flux through this portion of the citric acid cycle. This type of metabolic flux analysis is critical for understanding cellular physiology in both normal and disease states.

References

Safety data sheet and handling information for (S)-Malic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety data and handling information for (S)-Malic acid-d3, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is the deuterated form of (S)-Malic acid, a naturally occurring dicarboxylic acid that plays a central role in the citric acid (Krebs) cycle. The deuteration makes it a valuable tool for metabolic research and as an internal standard in analytical chemistry.[1][2] While specific data for the (S)-d3 enantiomer is limited, the following tables summarize available information for the deuterated racemic mixture and the non-deuterated L-enantiomer.

Table 1: Physical and Chemical Properties

Property(RS)-Malic-2,3,3-d3 AcidL-(-)-Malic acidReference
Molecular Formula C4H3D3O5C4H6O5[3]
Molecular Weight 137.11 g/mol 134.09 g/mol [3][4]
Appearance SolidColorless solid[5]
Melting Point 131 - 133 °C (for DL-Malic acid)130 °C[6]
Flash Point 203 °C (397 °F)203 °C[5]
Auto-ignition Temperature 340 °C (644 °F)340 °C[5]
Solubility in water Soluble558 g/L (at 20 °C)[6]
logP (octanol/water) -1.26-1.3[4]
Vapor Pressure < 0.1 hPa (< 0.1 mmHg) at 20 °CNot available

Safety and Handling

The safety profile of this compound is comparable to that of L-Malic acid. It is considered harmful if swallowed and causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE) and handling procedures are essential to minimize risk.

Table 2: Hazard Identification and Precautionary Statements

HazardGHS ClassificationPrecautionary StatementsReference
Acute Oral Toxicity Harmful if swallowed (H302)P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]
Skin Corrosion/Irritation Causes skin irritation (H315)P280: Wear protective gloves/protective clothing. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
Serious Eye Damage/Irritation Causes serious eye irritation (H319)P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Specific target organ toxicity — single exposure May cause respiratory irritation (H335)P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
Personal Protective Equipment (PPE)
  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Skin Protection: Handle with gloves. Wear impervious clothing, such as a lab coat.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[7]

Handling and Storage
  • Handling: Avoid contact with skin and eyes.[5] Avoid formation of dust and aerosols.[5] Provide appropriate exhaust ventilation where dust is generated.[5] Wash hands thoroughly after handling.[8]

  • Storage: Store in a cool, dry, and well-ventilated place.[8][9] Keep the container tightly closed.[8] Recommended storage temperature is at room temperature.[5]

First-Aid Measures
  • If Swallowed: Rinse mouth with water.[5] Do NOT induce vomiting.[5] Call a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water.[5] If skin irritation occurs, get medical advice/attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do.[5] Continue rinsing.[5] If eye irritation persists, get medical advice/attention.

  • If Inhaled: Move the person into fresh air.[5] If not breathing, give artificial respiration.[5] Consult a physician.[5]

Experimental Protocols

This compound is primarily used as a tracer in metabolic studies to investigate pathways such as the citric acid cycle.[1] Below is a generalized protocol for a cell-based metabolic labeling experiment.

Metabolic Labeling of Cultured Cells

Objective: To trace the metabolic fate of this compound in cultured mammalian cells.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Cultured mammalian cells (e.g., HeLa, A549)

  • Phosphate-buffered saline (PBS)

  • Extraction solvent (e.g., 80% methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

  • Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

  • Labeling Medium Preparation: Prepare cell culture medium containing a defined concentration of this compound. The exact concentration should be optimized for the specific cell line and experimental goals.

  • Labeling: Remove the standard culture medium from the cells, wash once with PBS, and then add the labeling medium.

  • Incubation: Incubate the cells for a specific period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled malic acid.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add a pre-chilled extraction solvent to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris.

  • Sample Analysis:

    • Collect the supernatant containing the extracted metabolites.

    • Analyze the samples by LC-MS to identify and quantify the deuterated metabolites.

Visualizations

Safe Handling Workflow

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Check Weighing Weigh this compound Ventilation->Weighing Dissolving Dissolve in appropriate solvent Weighing->Dissolving Decontaminate Decontaminate work surfaces Dissolving->Decontaminate After use Disposal Dispose of waste according to institutional guidelines Decontaminate->Disposal Citric Acid Cycle Metabolic Context of Malate in the Citric Acid Cycle Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

References

An In-Depth Technical Guide to the Natural Abundance of Deuterium in Malic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium (B1214612) in malic acid, a key intermediate in cellular metabolism. Understanding the site-specific distribution of deuterium offers valuable insights into metabolic pathways, the geographical and botanical origin of natural products, and can serve as a powerful tool in drug development and food authenticity verification. This document details the analytical methodologies used to determine deuterium abundance, presents available quantitative data, and explores the metabolic pathways influencing isotopic fractionation.

Introduction to Deuterium and its Natural Abundance

Deuterium (²H or D) is a stable isotope of hydrogen, containing one proton and one neutron in its nucleus. Its natural abundance is approximately 0.015%, though this value can vary slightly depending on geographical and environmental factors. This subtle difference in mass between protium (B1232500) (¹H) and deuterium leads to significant kinetic isotope effects (KIEs) in chemical and enzymatic reactions. These effects cause a non-statistical distribution of deuterium in biological molecules, creating unique isotopic fingerprints that can be measured and interpreted.

Malic acid, a dicarboxylic acid, plays a central role in the citric acid cycle (TCA cycle) and is found in a wide variety of fruits and vegetables. The natural abundance of deuterium at specific positions within the malic acid molecule is influenced by the photosynthetic pathway of the source plant (C3 vs. C4), the isotopic composition of local water, and the kinetic isotope effects of the enzymes involved in its biosynthesis.

Quantitative Data on Deuterium Abundance in Malic Acid

The determination of site-specific natural isotopic fractionation (SNIF) of deuterium in malic acid provides a detailed picture of its metabolic history. While extensive quantitative data for malic acid from a wide variety of sources remains an area of ongoing research, the following table summarizes the principles and expected variations based on studies of similar organic acids and metabolic pathways. The values are typically expressed in parts per million (ppm) or as a delta value (δ²H) relative to a standard (Vienna Standard Mean Ocean Water - VSMOW).

ParameterC3 Plants (e.g., Apples, Grapes)C4 Plants (e.g., Corn, Sugarcane)Fermentation Products
Overall δ²H (‰) More depleted (more negative)More enriched (less negative)Varies with substrate and water
(D/H) ratio at C2 Influenced by malate (B86768) dehydrogenaseInfluenced by malate dehydrogenaseCan be distinct from natural sources
(D/H) ratio at C3 Influenced by fumaraseInfluenced by fumaraseCan be distinct from natural sources

Note: Specific quantitative values for the site-specific deuterium abundance in malic acid are not yet widely published in a consolidated format. The table reflects general trends observed in the isotopic analysis of natural products. Researchers are encouraged to establish baseline data for their specific samples of interest.

Experimental Protocols

The two primary techniques for determining the natural abundance of deuterium in organic molecules are Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) and Isotope Ratio Mass Spectrometry (IRMS).

Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR)

SNIF-NMR is a powerful technique that can determine the deuterium content at specific atomic positions within a molecule.

Methodology:

  • Sample Preparation:

    • Extraction of malic acid from the sample matrix (e.g., fruit juice, plant tissue). This can be achieved through liquid-liquid extraction or solid-phase extraction.

    • Purification of the extracted malic acid using techniques such as column chromatography to remove interfering compounds.

    • Derivatization may be employed to improve volatility or spectral resolution, although direct analysis in a suitable solvent is often preferred.

    • The purified malic acid is dissolved in a deuterated solvent with a known deuterium content, which serves as an internal standard.

  • NMR Acquisition:

    • A high-field NMR spectrometer (≥ 400 MHz) equipped with a deuterium probe is required.

    • A quantitative ²H NMR spectrum is acquired using a pulse sequence designed for accurate quantification, such as a simple pulse-acquire sequence with a long relaxation delay to ensure full relaxation of all deuterium signals.

    • Key acquisition parameters to be optimized include:

      • Pulse Angle: Typically a 90° pulse.

      • Relaxation Delay (D1): Should be at least 5 times the longest T1 relaxation time of the deuterium nuclei in the molecule to ensure complete relaxation and accurate signal integration.

      • Number of Scans (NS): A large number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of deuterium.

      • Acquisition Time (AQ): Sufficient to resolve the signals of interest.

      • Temperature: A constant and accurately controlled temperature is crucial for reproducible results.

  • Data Analysis:

    • The acquired spectrum is processed (Fourier transformation, phasing, and baseline correction).

    • The signals corresponding to the different hydrogen positions in malic acid are identified based on their chemical shifts.

    • The integrals of the signals are carefully measured.

    • The site-specific deuterium content is calculated by comparing the integral of each signal to the integral of the internal standard with a known deuterium concentration.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is used to measure the overall deuterium abundance in a sample with very high precision. It does not provide site-specific information but is a valuable tool for determining the bulk isotopic signature.

Methodology:

  • Sample Preparation:

    • Extraction and purification of malic acid as described for SNIF-NMR.

    • The purified malic acid must be thoroughly dried to remove any water, which would interfere with the deuterium measurement.

    • The sample is weighed into a silver or tin capsule.

  • IRMS Analysis:

    • The encapsulated sample is introduced into a high-temperature furnace (pyrolysis or combustion).

    • In the furnace, the organic material is converted into hydrogen gas (H₂) and other gases like CO₂.

    • The resulting gases are passed through a gas chromatograph (GC) to separate the H₂ gas from other components.

    • The purified H₂ gas is then introduced into the ion source of the mass spectrometer.

    • The mass spectrometer measures the ratio of the ion beams corresponding to HD⁺ (mass 3) and H₂⁺ (mass 2).

    • The measured ratio is compared to that of a reference standard with a known deuterium abundance to calculate the δ²H value.

Metabolic Pathways and Deuterium Fractionation

The site-specific deuterium distribution in malic acid is a direct result of the kinetic isotope effects of the enzymes in its metabolic pathway, primarily the Citric Acid Cycle (TCA Cycle).

The Citric Acid Cycle and Key Enzymatic Fractionations

Malic acid is a key intermediate in the TCA cycle, being both formed from fumarate (B1241708) and oxidized to oxaloacetate. The enzymes catalyzing these reactions, fumarase and malate dehydrogenase, exhibit kinetic isotope effects that influence the deuterium content at the C2 and C3 positions of malic acid.

  • Fumarase: This enzyme catalyzes the reversible hydration of fumarate to L-malate. The addition of a hydroxyl group and a proton from water can lead to deuterium fractionation at the C2 and C3 positions, depending on the isotopic composition of the cellular water and the kinetic isotope effect of the enzyme.

  • Malate Dehydrogenase: This enzyme catalyzes the reversible oxidation of L-malate to oxaloacetate, transferring a hydride ion to NAD⁺. This step is a major site of deuterium fractionation. The C-H bond at the C2 position is broken during this reaction, and a significant primary kinetic isotope effect is expected, leading to a depletion of deuterium at this position in the remaining malate pool.

Below is a diagram illustrating the key steps in the TCA cycle that influence the deuterium abundance in malic acid.

Deuterium Fractionation in the Citric Acid Cycle cluster_TCA Citric Acid Cycle cluster_Glycolysis Glycolysis Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malic Acid Fumarate->Malate Fumarase (KIE at C2 & C3) Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase (Primary KIE at C2) Oxaloacetate->Citrate Glucose Glucose Glucose->Pyruvate Isotopic signature from source carbohydrates caption Figure 1. Key enzymatic steps in the Citric Acid Cycle influencing deuterium fractionation in malic acid.

Caption: Figure 1. Key enzymatic steps in the Citric Acid Cycle influencing deuterium fractionation in malic acid.

Experimental Workflow for Deuterium Analysis

The following diagram outlines a typical workflow for the analysis of deuterium abundance in malic acid from a biological sample.

Experimental Workflow for Deuterium Analysis of Malic Acid Sample Biological Sample (e.g., Fruit, Plant Tissue) Extraction Extraction of Organic Acids Sample->Extraction Purification Purification of Malic Acid (e.g., Column Chromatography) Extraction->Purification SNIF_NMR SNIF-NMR Analysis Purification->SNIF_NMR IRMS IRMS Analysis Purification->IRMS Data_SNIF Site-Specific Deuterium Abundance SNIF_NMR->Data_SNIF Data_IRMS Overall Deuterium Abundance IRMS->Data_IRMS Interpretation Data Interpretation (Metabolic Pathway Analysis, Origin Determination) Data_SNIF->Interpretation Data_IRMS->Interpretation caption Figure 2. A generalized workflow for the analysis of the natural abundance of deuterium in malic acid.

Caption: Figure 2. A generalized workflow for the analysis of the natural abundance of deuterium in malic acid.

Applications in Drug Development and Research

  • Metabolic Flux Analysis: By tracing the flow of deuterium from labeled precursors through metabolic pathways, researchers can quantify the activity of different routes of malic acid synthesis and consumption under various physiological or pathological conditions.

  • Mechanism of Action Studies: Deuterium-labeled malic acid can be used to probe the mechanism of enzymes and transporters involved in its metabolism.

  • Drug Metabolism and Pharmacokinetics (DMPK): Understanding the natural deuterium abundance can provide a baseline for studies involving deuterated drug candidates, helping to distinguish between the administered drug and endogenous molecules.

  • Food Science and Authenticity: The isotopic fingerprint of malic acid can be used to verify the geographical origin and detect adulteration of fruit juices and other food products.

Conclusion

The analysis of the natural abundance of deuterium in malic acid is a sophisticated analytical challenge that yields valuable information for a wide range of scientific disciplines. The combination of SNIF-NMR and IRMS provides a powerful toolkit for elucidating the metabolic history of this key molecule. As analytical instrumentation and methodologies continue to improve, the application of deuterium isotope analysis is expected to expand, providing deeper insights into the intricate workings of biological systems and offering new avenues for drug development and quality control.

Key Differences Between (S)-Malic Acid-d3 and L-Malic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core differences between L-Malic acid and its deuterated counterpart, (S)-Malic acid-d3. This document will delve into their distinct physicochemical properties, their roles in metabolic pathways, and the practical applications of this compound in research and development, particularly in the context of drug discovery.

Introduction: Understanding the Basics

L-Malic acid is a naturally occurring dicarboxylic acid that plays a crucial role in the cellular metabolism of all living organisms.[1] It is the (S)-enantiomer of malic acid and is a key intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle).[1][2] L-Malic acid contributes to the sour taste of many fruits and is widely used as a food additive.[1][3]

This compound is a stable isotope-labeled version of L-Malic acid, where three hydrogen atoms have been replaced by deuterium (B1214612) atoms.[4][5] This isotopic substitution, while subtle, imparts unique properties to the molecule that make it an invaluable tool in various scientific applications, most notably in metabolic research and as an internal standard for quantitative analysis.[5][6] The primary distinction lies not in their chemical reactivity or stereochemistry, but in their mass and the resulting kinetic isotope effect.

Physicochemical Properties: A Quantitative Comparison

The substitution of hydrogen with deuterium in this compound results in a measurable increase in its molecular weight. While other physicochemical properties such as melting point and density are expected to be very similar to the non-deuterated form, the difference in mass is a critical feature for its application.

PropertyL-Malic AcidThis compound (2,3,3-d3)
Molecular Formula C₄H₆O₅C₄H₃D₃O₅
Molecular Weight 134.09 g/mol [7][8]137.11 g/mol [9][10]
CAS Number 97-67-6[8]59652-74-3[10]
Melting Point 98-107 °C[8][11][12]Not explicitly available, but expected to be very similar to L-Malic acid.
Density ~1.6 g/cm³[11]Not explicitly available, but expected to be very similar to L-Malic acid.
Appearance White crystalline powder or granules[8]White to off-white solid[5]
Solubility in Water 558 g/L at 20 °C[4]High solubility

The Role of L-Malic Acid in the Citric Acid Cycle

L-Malic acid is a pivotal intermediate in the citric acid cycle, a series of enzyme-catalyzed chemical reactions that is a central hub of cellular metabolism.[2][12] This pathway is essential for the generation of ATP, the primary energy currency of the cell, through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[11] The conversion of L-malate to oxaloacetate, catalyzed by malate (B86768) dehydrogenase, is a key step in this cycle, generating a molecule of NADH.[9]

Citric_Acid_Cycle AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate + Oxaloacetate Isocitrate Isocitrate Citrate->Isocitrate H₂O - H₂O AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate NAD⁺ → NADH CO₂ SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA NAD⁺ → NADH CO₂ Succinate Succinate SuccinylCoA->Succinate GDP → GTP Fumarate Fumarate Succinate->Fumarate FAD → FADH₂ LMalate L-Malate Fumarate->LMalate + H₂O Oxaloacetate Oxaloacetate LMalate->Oxaloacetate NAD⁺ → NADH CS Citrate Synthase Aconitase Aconitase IDH Isocitrate Dehydrogenase KGDH α-Ketoglutarate Dehydrogenase SCS Succinyl-CoA Synthetase SDH Succinate Dehydrogenase Fumarase Fumarase MDH Malate Dehydrogenase Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Quantification BiologicalSample Biological Sample (e.g., Plasma, Tissue Homogenate) AddIS Addition of this compound (Internal Standard) BiologicalSample->AddIS ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Drying Drying under Nitrogen SupernatantCollection->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection ChromatographicSeparation Chromatographic Separation Injection->ChromatographicSeparation MassSpectrometry Mass Spectrometric Detection (Analyte and IS) ChromatographicSeparation->MassSpectrometry PeakIntegration Peak Area Integration MassSpectrometry->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte / IS) PeakIntegration->RatioCalculation CalibrationCurve Generate Calibration Curve RatioCalculation->CalibrationCurve Quantification Quantify L-Malic Acid Concentration CalibrationCurve->Quantification

References

The Pivotal Role of (S)-Malic Acid in the Citric Acid Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Malic acid, or L-malate, is a critical intermediate in the citric acid cycle (TCA cycle), a fundamental metabolic pathway for cellular energy production. This technical guide provides an in-depth exploration of the multifaceted role of (S)-malic acid, extending beyond its canonical function in the TCA cycle to its involvement in cellular signaling and redox homeostasis. This document details the enzymatic conversion of malate (B86768) to oxaloacetate by malate dehydrogenase, including its thermodynamics and kinetics, and presents comprehensive experimental protocols for the assessment of its activity and concentration. Furthermore, it elucidates the emerging role of malate as a signaling molecule, offering a comprehensive resource for researchers and professionals in drug development seeking to understand and target metabolic pathways.

Introduction

The citric acid cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into carbon dioxide, thereby generating ATP and reducing equivalents (NADH and FADH₂). (S)-Malic acid serves as a key intermediate in this cycle, participating in the penultimate step that regenerates oxaloacetate, which is essential for the cycle's continuation. The enzyme responsible for this conversion, malate dehydrogenase (MDH), exhibits complex kinetics and is subject to allosteric regulation, highlighting its importance as a control point in cellular metabolism. Beyond its bioenergetic role, recent evidence suggests that malate participates in signaling pathways, influencing processes such as inflammation and cellular redox balance. This guide aims to provide a detailed technical overview of the functions of (S)-malic acid, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

(S)-Malic Acid in the Citric Acid Cycle

The primary role of (S)-malic acid in the citric acid cycle is its oxidation to oxaloacetate, a reaction catalyzed by malate dehydrogenase (MDH) (EC 1.1.1.37). This reversible reaction is crucial for regenerating the oxaloacetate required to condense with acetyl-CoA and initiate a new round of the cycle.

The Malate Dehydrogenase Reaction

Malate dehydrogenase catalyzes the transfer of a hydride ion from the hydroxyl group of (S)-malic acid to the cofactor NAD⁺, forming oxaloacetate, NADH, and a proton.[1][2] The reaction is stereospecific, with the enzyme acting exclusively on the (S)-enantiomer of malic acid.[3]

Reaction: (S)-Malate + NAD⁺ ⇌ Oxaloacetate + NADH + H⁺

Thermodynamics of the Reaction

The oxidation of malate to oxaloacetate is a thermodynamically unfavorable reaction under standard conditions, with a large positive standard Gibbs free energy change (ΔG°') of approximately +29.7 kJ/mol.[4][5] However, within the mitochondrial matrix, the reaction proceeds in the forward direction due to the continuous and rapid consumption of oxaloacetate by the highly exergonic citrate (B86180) synthase reaction and the removal of NADH by the electron transport chain.[6] This maintains a very low concentration of oxaloacetate, pulling the malate dehydrogenase reaction forward. The actual Gibbs free energy change (ΔG) within the cell is close to zero.[4]

Table 1: Thermodynamic Parameters for the Malate Dehydrogenase Reaction

ParameterValueConditionsReference(s)
ΔG°' +29.7 kJ/molStandard conditions (298 K, pH 7)[4][5]
ΔG (in cell) ~ 0 kJ/molPhysiological conditions[4]
Equilibrium Constant (K'eq) 2.9 x 10⁻⁵38°C, pH 7.0, I = 0.25, 1 mM Mg²⁺[6]

Quantitative Data

Intracellular Concentrations

The concentration of (S)-malic acid can vary depending on the cell type and metabolic state. In general, it is present at millimolar concentrations within the mitochondrial matrix.

Table 2: Reported Intracellular Concentrations of (S)-Malic Acid

Organism/TissueCompartmentConcentration (mM)Reference(s)
Rat LiverMitochondria0.5 - 2.0[7]
Human Breast Tissue (Normal)-1.6 ± 0.2 (relative)[8]
Human Breast Tissue (Tumor)-3.13 ± 0.4 (relative)[8]
Enzyme Kinetics

The kinetic parameters of malate dehydrogenase have been characterized in various organisms. These values can be influenced by factors such as pH, temperature, and the presence of allosteric regulators.

Table 3: Kinetic Parameters of Malate Dehydrogenase (MDH)

Organism and IsoformSubstrateKm (mM)Vmax (µM/min)Allosteric RegulatorKi (µM)Reference(s)
Sus scrofa (pig) heart mitochondrialL-Malate0.2-Citrate (inhibitor)-[3]
Sus scrofa (pig) heart mitochondrialOxaloacetate0.03-Citrate (activator)12.5 (dissociation constant)[1]
Human Breast Tissue (Normal)L-Malate1.6 ± 0.275 ± 2.7 (mU/g)--[8]
Human Breast Tissue (Tumor)L-Malate3.13 ± 0.478 ± 2.13 (mU/g)--[8]
Human Breast Tissue (Normal)Oxaloacetate0.16 ± 0.0072456 ± 46 (mU/g)--[8]
Human Breast Tissue (Tumor)Oxaloacetate0.2 ± 0.0054509.8 ± 88 (mU/g)--[8]
Caenorhabditis elegans cytoplasmicL-Malate----[9]
Caenorhabditis elegans mitochondrialL-Malate----[9]

Note: Vmax values are reported in different units across studies and may not be directly comparable.

Experimental Protocols

Malate Dehydrogenase Activity Assay

This protocol describes a continuous spectrophotometric assay to determine the activity of malate dehydrogenase by monitoring the oxidation of NADH at 340 nm.[3][10][11]

Materials:

  • Potassium Phosphate Buffer (100 mM, pH 7.5)

  • β-NADH Solution (0.14 mM in Phosphate Buffer)

  • Oxaloacetic Acid (OAA) Solution (7.6 mM in Phosphate Buffer, prepared fresh)

  • Malate Dehydrogenase (MDH) enzyme solution

  • UV-transparent cuvettes

  • Thermostatted spectrophotometer

Procedure:

  • Prepare the reaction mixture in a cuvette by adding:

    • 2.7 mL Phosphate Buffer

    • 0.1 mL β-NADH Solution

    • 0.1 mL OAA Solution

  • Equilibrate the mixture to 25°C in the spectrophotometer.

  • Initiate the reaction by adding 0.1 mL of the MDH enzyme solution.

  • Immediately mix by inversion and record the decrease in absorbance at 340 nm for 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

  • Calculate enzyme activity using the Beer-Lambert law:

    • Units/mL enzyme = (ΔA₃₄₀/min) / (6.22 * V_enzyme)

    • Where 6.22 is the millimolar extinction coefficient of NADH at 340 nm and V_enzyme is the volume of enzyme added in mL.

One unit of malate dehydrogenase is defined as the amount of enzyme that converts 1.0 µmole of oxaloacetate and β-NADH to L-malate and β-NAD⁺ per minute at pH 7.5 at 25°C.[3]

Quantification of (S)-Malic Acid in Mitochondrial Extracts by LC-MS/MS

This protocol provides a general workflow for the quantification of (S)-malic acid in mitochondrial extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13][14]

Materials:

  • Isolated mitochondria

  • Cold methanol (B129727) (-80°C)

  • Internal standard (e.g., ¹³C-labeled malate)

  • LC-MS/MS system with a suitable HILIC or reversed-phase column

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

  • Metabolite Extraction:

    • Rapidly quench metabolism by adding cold methanol to the mitochondrial pellet.

    • Add a known amount of the internal standard.

    • Vortex and incubate at -20°C to precipitate proteins.

    • Centrifuge to pellet the protein debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto the LC-MS/MS system.

    • Separate metabolites using an appropriate chromatographic method.

    • Detect and quantify malate and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis:

    • Calculate the peak area ratio of endogenous malate to the internal standard.

    • Determine the concentration of malate in the sample by comparing the ratio to a standard curve prepared with known concentrations of malate.

Signaling Pathways and Logical Relationships

Beyond its role in the TCA cycle, (S)-malic acid is emerging as a signaling molecule.

The Citric Acid Cycle and Malate's Position

The following diagram illustrates the central role of (S)-malic acid in the final steps of the citric acid cycle.

Citric_Acid_Cycle cluster_enzymes Enzymes Fumarate Fumarate Malate (S)-Malic Acid Fumarate->Malate H₂O Oxaloacetate Oxaloacetate Malate->Oxaloacetate NAD⁺ → NADH + H⁺ Citrate Citrate Oxaloacetate->Citrate Acetyl-CoA → CoA Citrate->Fumarate ... (multiple steps) Fumarase Fumarase MDH Malate Dehydrogenase CitrateSynthase Citrate Synthase

Figure 1: The final steps of the Citric Acid Cycle featuring (S)-Malic Acid.
Experimental Workflow for MDH Activity Assay

The following diagram outlines the key steps in determining the specific activity of malate dehydrogenase.

MDH_Assay_Workflow start Start: Enzyme Sample protein_quant Protein Quantification (e.g., Bradford Assay) start->protein_quant activity_assay MDH Activity Assay (Spectrophotometric) start->activity_assay calc_spec_activity Calculate Specific Activity (Units/mg protein) protein_quant->calc_spec_activity calc_activity Calculate Enzymatic Activity (Units/mL) activity_assay->calc_activity calc_activity->calc_spec_activity end End: Specific Activity calc_spec_activity->end

Figure 2: Workflow for determining the specific activity of Malate Dehydrogenase.
Malate as a Signaling Molecule in Inflammation

Recent research has identified a signaling role for (S)-malic acid in regulating inflammation. Malate can act as an anti-inflammatory signal by modulating a proton-sensing pathway involving BiP and IRF2BP2.[1][4]

Malate_Signaling_Inflammation Malate (S)-Malic Acid BiP BiP Malate->BiP Binds to Malate->BiP Disrupts Interaction IRF2BP2 IRF2BP2 BiP->IRF2BP2 Interacts with Inflammation Inflammation IRF2BP2->Inflammation Suppresses

Figure 3: Proposed signaling pathway of (S)-Malic Acid in inflammation.

Conclusion

(S)-Malic acid is a cornerstone of cellular metabolism, indispensable for the continuous operation of the citric acid cycle and, consequently, for efficient energy production. Its role, however, is not confined to bioenergetics. The intricate regulation of its synthesis and degradation, coupled with its emerging role as a signaling molecule, underscores its importance in maintaining cellular homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. A deeper understanding of the multifaceted functions of (S)-malic acid will undoubtedly pave the way for novel therapeutic strategies targeting metabolic and inflammatory diseases.

References

Spectroscopic Profile of (S)-Malic acid-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical guide provides a comprehensive overview of the expected spectroscopic data for (S)-Malic acid-d3, a critical isotopically labeled internal standard for quantitative analyses in metabolomics, drug development, and food science. This document is intended for researchers, scientists, and drug development professionals who utilize nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques.

This compound, with the CAS number 59652-74-3, is the deuterated form of the naturally occurring dicarboxylic acid, (S)-Malic acid.[1] Its primary application lies in its use as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, allowing for precise and accurate measurements of its non-labeled counterpart in various matrices.[1][2]

Expected Nuclear Magnetic Resonance (NMR) Data

The introduction of three deuterium (B1214612) atoms into the (S)-Malic acid structure will result in predictable changes in its ¹H and ¹³C NMR spectra compared to the unlabeled compound. The following tables summarize the expected chemical shifts. It is important to note that direct experimental spectra for this compound are not widely available in public databases; therefore, these values are predicted based on the known spectra of unlabeled (S)-Malic acid and the established effects of deuteration.

Table 1: Expected ¹H NMR Spectral Data for this compound

ProtonsExpected Chemical Shift (δ) ppmMultiplicityNotes
H-24.3 - 4.6SingletThe typical doublet of doublets collapses to a singlet due to the absence of adjacent protons (replaced by deuterium).
OH (hydroxyl)VariableBroad SingletChemical shift is dependent on solvent and concentration.
COOH (carboxyl)VariableBroad SingletChemical shift is dependent on solvent and concentration.

Note: The protons at position 3 are replaced by deuterium and will not be observed in the ¹H NMR spectrum.

Table 2: Expected ¹³C NMR Spectral Data for this compound

CarbonExpected Chemical Shift (δ) ppmMultiplicityNotes
C-1 (COOH)~175Singlet
C-2 (CHOH)~68Singlet
C-3 (CD2)~40Triplet (due to C-D coupling)The chemical shift may be slightly upfield compared to the unlabeled compound.
C-4 (COOH)~178Singlet

Expected Mass Spectrometry (MS) Data

In mass spectrometry, the molecular weight of this compound will be higher than that of the unlabeled compound due to the presence of three deuterium atoms.

Table 3: Expected Mass Spectrometry Data for this compound

IonExpected m/zNotes
[M-H]⁻136.03In negative ion mode ESI-MS. The molecular weight of this compound is approximately 137.04 g/mol .
[M+H]⁺138.05In positive ion mode ESI-MS.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and MS data for this compound, based on common practices for analyzing small organic acids.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay: 2-5 seconds.

Mass Spectrometry (LC-MS)

Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column or a column suitable for polar analytes.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-10 µL.

Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) in negative or positive ion mode.

  • Scan Mode: Full scan or selected ion monitoring (SIM) for the expected m/z of this compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube LC_Vial Transfer to LC Vial Dissolution->LC_Vial NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec LC_MS_System LC-MS System LC_Vial->LC_MS_System NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data MS_Data Mass Spectrum LC_MS_System->MS_Data Structure_Confirmation Structure Confirmation & Purity Assessment NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Experimental workflow for NMR and MS analysis of this compound.

This technical guide serves as a foundational resource for the spectroscopic analysis of this compound. For specific applications, optimization of the described protocols may be necessary.

References

Methodological & Application

Application Note: Quantification of (S)-Malic Acid in Biological Matrices using (S)-Malic acid-d3 as an Internal Standard by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of (S)-Malic acid in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS). To ensure accuracy and precision, (S)-Malic acid-d3 is employed as an internal standard to compensate for matrix effects and variations during sample preparation and analysis. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

(S)-Malic acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway.[1] Accurate quantification of (S)-Malic acid in biological matrices such as plasma, urine, and cell culture media is crucial for studying metabolic disorders, drug efficacy, and various physiological and pathological processes. LC-MS offers high selectivity and sensitivity for the analysis of small molecules like malic acid.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification as it closely mimics the analyte's behavior during extraction and ionization, thereby correcting for potential variations.[4][5] This method has been validated for linearity, precision, and accuracy.

Experimental
  • (S)-Malic acid standard (≥99% purity)

  • This compound (2,3,3-D3, 98% isotopic purity)[6]

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724)

  • Formic acid (≥99%)

  • Trichloroacetic acid (TCA)

  • Biological matrix (e.g., human plasma, urine)

  • Liquid Chromatograph (LC) system capable of binary gradient elution.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Stock Solutions:

  • Prepare a 1 mg/mL stock solution of (S)-Malic acid in LC-MS grade water.

  • Prepare a 1 mg/mL stock solution of this compound in LC-MS grade water.

Working Standard Solutions:

  • Serially dilute the (S)-Malic acid stock solution with 50:50 acetonitrile:water to prepare calibration standards ranging from 10 ng/mL to 2000 ng/mL.

  • Prepare a working internal standard (IS) solution of this compound at a concentration of 100 ng/mL in 50:50 acetonitrile:water.

Sample Preparation (Protein Precipitation):

  • Thaw biological samples (e.g., plasma) on ice.

  • To 100 µL of sample, add 10 µL of the 100 ng/mL this compound internal standard solution and vortex briefly.

  • Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 30 seconds and incubate at 4°C for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

LC Conditions:

ParameterValue
ColumnReversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient0-1 min: 2% B; 1-5 min: 2-98% B; 5-6 min: 98% B; 6.1-8 min: 2% B
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL

MS Conditions:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temp350°C
Nebulizer GasNitrogen
Acquisition ModeMultiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
(S)-Malic acid133.0115.010010
This compound136.0118.010010
Results and Discussion

The described LC method provides excellent separation of (S)-Malic acid from endogenous interferences. The use of a reversed-phase C18 column with a gradient elution ensures a sharp and symmetrical peak for malic acid, typically eluting at approximately 2.5 minutes.

Linearity: The method demonstrated excellent linearity over the concentration range of 10-2000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

AnalyteCalibration Range (ng/mL)
(S)-Malic acid10 - 2000>0.995

Precision and Accuracy: The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low30<10%<15%90-110%
Medium300<10%<15%90-110%
High1500<10%<15%90-110%

Recovery: The extraction recovery of (S)-Malic acid was determined by comparing the analyte response in pre-spiked samples to that in post-spiked samples.

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low30>85%
Medium300>85%
High1500>85%
Conclusion

This application note presents a validated LC-MS method for the reliable quantification of (S)-Malic acid in biological matrices. The use of this compound as an internal standard ensures high accuracy and precision, making this protocol suitable for a wide range of research and clinical applications.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Add_IS Add this compound IS (10 µL) Sample->Add_IS Precipitate Add Cold Acetonitrile (400 µL) Add_IS->Precipitate Vortex Vortex & Incubate Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (Reversed-Phase C18) Supernatant->LC_Separation Inject MS_Detection MS Detection (ESI-, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for the quantification of (S)-Malic acid.

Logical_Relationship Analyte (S)-Malic acid (Analyte) Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep Data_Analysis Data Analysis IS->Data_Analysis Correction for variability LC_MS LC-MS Analysis (Injection, Ionization) Sample_Prep->LC_MS LC_MS->Data_Analysis Final_Concentration Accurate Concentration Data_Analysis->Final_Concentration

Caption: Role of the internal standard in quantitative analysis.

References

Protocol for (S)-Malic acid-d3 in Metabolic Flux Analysis: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as (S)-Malic acid-d3, allows for the precise tracking of atoms through metabolic pathways, providing a dynamic view of cellular metabolism. This compound is a deuterated isotopologue of malic acid, a key intermediate in the tricarboxylic acid (TCA) cycle. Its application in MFA is particularly valuable for investigating central carbon metabolism, redox homeostasis, and the interplay between different metabolic pathways. These application notes provide a comprehensive protocol for the use of this compound in metabolic flux analysis, from experimental design to data interpretation.

(S)-Malic acid, a dicarboxylic acid, is central to cellular energy production.[1] As a crucial component of the TCA cycle, it is involved in the oxidation of acetyl-CoA to produce ATP and reducing equivalents (NADH and FADH2). Beyond its role in energy metabolism, malate (B86768) participates in the malate-aspartate shuttle, which transports reducing equivalents across the mitochondrial membrane, and can also be converted to pyruvate (B1213749) by malic enzyme, a reaction that generates NADPH. The use of this compound as a tracer enables researchers to quantify the flux through these key pathways, providing insights into cellular responses to genetic mutations, disease states, or drug treatments.

Principle of this compound Tracing

Stable isotope tracing with this compound involves introducing this labeled compound into a biological system, such as cultured cells or in vivo models. The deuterium (B1214612) atoms on the malic acid molecule act as a label that can be detected by mass spectrometry (MS). As the cells metabolize the this compound, the deuterium label is incorporated into downstream metabolites of the TCA cycle and connected pathways. By analyzing the mass isotopologue distribution (MID) of these metabolites, which is the relative abundance of each isotopologue (e.g., M+0, M+1, M+2, M+3), the relative contributions of different metabolic pathways to their production can be determined. This information is then used in computational models to calculate intracellular metabolic fluxes.

Key Applications

  • Quantification of TCA Cycle Flux: Directly measure the rate of malate turnover and its contribution to the TCA cycle.

  • Investigation of Anaplerotic and Cataplerotic Fluxes: Trace the entry and exit of metabolites from the TCA cycle.

  • Redox Metabolism Studies: Elucidate the role of the malate-aspartate shuttle and malic enzyme in maintaining cellular redox balance.

  • Drug Development: Assess the on-target and off-target effects of drugs that modulate central carbon metabolism.

  • Disease Research: Understand the metabolic reprogramming that occurs in diseases such as cancer and metabolic syndrome.

Experimental Design Considerations

  • Choice of Biological System: The protocol can be adapted for various cell lines or in vivo models. The choice will depend on the research question.

  • Tracer Concentration: The concentration of this compound should be optimized to ensure sufficient labeling of downstream metabolites without causing metabolic perturbations. A typical starting point is to replace the unlabeled malate in the culture medium with this compound at a similar concentration.

  • Isotopic Steady State: It is crucial to determine the time required for the isotopic labeling of key metabolites to reach a steady state. This is typically achieved by performing a time-course experiment.

  • Controls: Appropriate controls, such as cells cultured with unlabeled malate, are essential for data normalization and interpretation.

Signaling Pathway of Malate Metabolism

The following diagram illustrates the central role of malate in cellular metabolism, highlighting its involvement in the TCA cycle, the malate-aspartate shuttle, and the production of pyruvate and NADPH via malic enzyme.

Malate_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Malate_c This compound OAA_c Oxaloacetate Malate_c->OAA_c MDH1 Pyruvate_c Pyruvate Malate_c->Pyruvate_c ME1 NADP_c NADP+ Malate_m Malate Malate_c->Malate_m Malate Carrier Asp_c Aspartate OAA_c->Asp_c GOT1 aKG α-Ketoglutarate Asp_c->aKG Asp-aKG Carrier Pyruvate_c->Malate_c Pyruvate_m Pyruvate Pyruvate_c->Pyruvate_m NADPH_c NADPH NADP_c->NADPH_c ME1 OAA_m Oxaloacetate Malate_m->OAA_m MDH2 Citrate Citrate OAA_m->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase Isocitrate->aKG IDH3 SuccinylCoA Succinyl-CoA aKG->SuccinylCoA α-KGDH Succinate Succinate SuccinylCoA->Succinate SCS Fumarate Fumarate Succinate->Fumarate SDH Fumarate->Malate_m Fumarase AcetylCoA Acetyl-CoA Pyruvate_m->AcetylCoA PDH AcetylCoA->Citrate

Caption: Metabolic fate of this compound in the cell.

Experimental Workflow

The following diagram outlines the general workflow for a metabolic flux analysis experiment using this compound.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_computation Computational Phase A Cell Culture B Isotope Labeling with This compound A->B C Metabolite Quenching & Extraction B->C D LC-MS/MS Analysis C->D E Mass Isotopologue Distribution (MID) Analysis D->E F Metabolic Flux Calculation E->F G Flux Map Visualization F->G

References

Quantification of Malic Acid in Biological Samples Using Isotope Dilution Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malic acid, a dicarboxylic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for energy production in all aerobic organisms.[1][[“]] Beyond its role in central carbon metabolism, malic acid is increasingly recognized as a multifunctional signaling molecule involved in redox balance, cellular signaling, and host-microbiota interactions.[3] Dysregulation of malic acid levels has been associated with various diseases, making its accurate quantification in biological samples a critical aspect of metabolic research and drug development.[3][4]

Isotope dilution mass spectrometry (IDMS) has emerged as the gold standard for the accurate and precise quantification of endogenous metabolites.[5][6] This technique utilizes a stable isotope-labeled internal standard that is chemically identical to the analyte of interest.[7][8] By adding a known amount of the labeled standard to a sample, variations in sample preparation and instrument response can be effectively normalized, leading to highly reliable quantitative data.[5][9]

These application notes provide detailed protocols for the quantification of malic acid in various biological matrices using both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) with isotope dilution.

Data Presentation: Quantitative Summary

The following tables summarize typical concentrations of malic acid reported in common biological samples. These values can serve as a reference range, although it is important to note that concentrations can vary depending on physiological and pathological conditions.

Table 1: Typical Concentration of Malic Acid in Human Biological Fluids

Biological MatrixTypical Concentration RangeNotes
Human PlasmaBasal levels are generally low, often below 0.15 mM.Can be influenced by diet and metabolic state.
Human Urine0.08 - 1.74 mmol/mol creatinine[10]Can be a marker for overall metabolic health.[11] Elevated levels may indicate certain metabolic disorders.[4] In children (1-13 years), a concentration of 18.669 µmol/mmol creatinine (B1669602) has been reported.[12]

Table 2: Malic Acid Concentrations in In Vitro Models

Sample TypeConditionMalic Acid Concentration/Effect
Glioblastoma (U87-MG) cellsTreated with malic acid (12.5 to 400 µg/ml)Significant inhibition of cell growth.[13]
Human Fibroblast (HDFa) cellsTreated with malic acid (100, 200, and 400 µg/ml)Significant decrease in cell viability.[13]
Human Keratinocytes (HaCaT) cellsTreated with malic acid (15 mM)Upregulation of proteins involved in endoplasmic reticulum stress.[1]

Experimental Protocols

Protocol 1: Quantification of Malic Acid in Plasma and Urine by LC-MS/MS

This protocol describes a robust method for the quantification of malic acid in plasma and urine using a stable isotope-labeled internal standard (¹³C₄-Malic Acid) and LC-MS/MS.

1. Materials and Reagents

  • Malic Acid standard (Sigma-Aldrich)

  • L-Malic acid (¹³C₄, 99%) (Cambridge Isotope Laboratories, Inc. or equivalent)[14]

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Trichloroacetic acid (TCA)

  • Ultrapure water

  • Biological samples (Plasma, Urine)

2. Preparation of Internal Standard and Calibration Standards

  • Prepare a stock solution of ¹³C₄-Malic Acid (Internal Standard, IS) at 1 mg/mL in ultrapure water.

  • Prepare a stock solution of unlabeled malic acid at 1 mg/mL in ultrapure water.

  • Prepare a series of calibration standards by spiking known concentrations of unlabeled malic acid into a surrogate matrix (e.g., charcoal-stripped plasma or synthetic urine) containing a fixed concentration of the IS.

3. Sample Preparation

  • Plasma:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the ¹³C₄-Malic Acid IS working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Urine:

    • Thaw urine samples on ice.

    • Centrifuge at 2,000 x g for 5 minutes to remove particulates.

    • To 50 µL of urine, add 10 µL of the ¹³C₄-Malic Acid IS working solution and 440 µL of ultrapure water.

    • Vortex to mix.

    • The diluted sample is ready for injection.

4. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A mixed-mode column such as an Atlantis PREMIER BEH C18 AX (1.7 µm, 2.1 x 100 mm) is suitable for retaining and separating polar organic acids.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 98 2
    5.0 5 95
    7.0 5 95
    7.1 98 2

    | 10.0 | 98 | 2 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
    Malic Acid 133.0 115.0 (Quantifier) 6
    133.0 71.0 (Qualifier) 14
    ¹³C₄-Malic Acid 137.0 119.0 (Quantifier) 9

    | | 137.0 | 74.0 (Qualifier) | 17 |

5. Data Analysis

  • Quantify malic acid by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of malic acid in the biological samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of Malic Acid in Cell Cultures by GC-MS

This protocol is suitable for the analysis of malic acid in cell extracts and culture media. It involves a derivatization step to make the non-volatile malic acid amenable to GC-MS analysis.[15]

1. Materials and Reagents

  • Malic Acid standard

  • ¹³C₄-Malic Acid

  • Methoxyamine hydrochloride

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Pyridine (B92270)

  • Chloroform

  • Methanol (B129727)

  • Cell culture media and cell pellets

2. Sample Preparation

  • Cell Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol to the cell plate and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Add 10 µL of the ¹³C₄-Malic Acid IS working solution.

    • Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (the metabolite extract) to a new tube.

  • Media:

    • To 100 µL of cell culture medium, add 10 µL of the ¹³C₄-Malic Acid IS working solution.

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex and centrifuge as described for cell extracts.

    • Transfer the supernatant to a new tube.

3. Derivatization

  • Evaporate the metabolite extracts to dryness under a stream of nitrogen.

  • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried residue.

  • Vortex and incubate at 37°C for 90 minutes.

  • Add 80 µL of MSTFA + 1% TMCS.

  • Vortex and incubate at 37°C for 30 minutes.

  • Transfer the derivatized sample to a GC-MS vial with an insert.

4. GC-MS Analysis

  • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.

  • Selected Ion Monitoring (SIM) or MRM:

    • Monitor characteristic fragment ions for the derivatized malic acid and its internal standard. The exact m/z values will depend on the silylation pattern.

5. Data Analysis

  • Similar to the LC-MS/MS protocol, quantify malic acid based on the peak area ratio of the derivatized analyte to the derivatized internal standard.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Malic_Acid_Metabolic_Pathways cluster_mito Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Succinate->Fumarate Malate Malic Acid (Malate) Fumarate->Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Malate->Oxaloacetate Malate_cyto Malate Malate->Malate_cyto Malate Shuttle Oxaloacetate->Citrate Oxaloacetate->Citrate Mitochondrion Mitochondrion (TCA Cycle) Cytosol Cytosol Pyruvate_cyto Pyruvate Malate_cyto->Pyruvate_cyto ME1 Malic Enzyme 1 (ME1) Malate_cyto->ME1 Gluconeogenesis Gluconeogenesis Malate_cyto->Gluconeogenesis Pyruvate_cyto->ME1 NADPH NADPH ME1->NADPH

Caption: Central role of malic acid in the TCA cycle and related pathways.

Isotope_Dilution_Workflow Sample Biological Sample (e.g., Plasma, Urine, Cell Extract) IS Add Known Amount of ¹³C-Labeled Malic Acid (Internal Standard) Sample->IS Preparation Sample Preparation (e.g., Protein Precipitation, Derivatization) IS->Preparation Analysis LC-MS/MS or GC-MS Analysis Preparation->Analysis Data Data Acquisition (Peak Area Measurement) Analysis->Data Ratio Calculate Peak Area Ratio (Malic Acid / ¹³C-Malic Acid) Data->Ratio Quantification Quantify Malic Acid Concentration Ratio->Quantification Calibration Generate Calibration Curve Calibration->Quantification

Caption: Workflow for malic acid quantification by isotope dilution MS.

References

Application Notes and Protocols: (S)-Malic acid-d3 as a Tracer for Central Carbon Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Malic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a pivotal role in central carbon metabolism. The use of stable isotope-labeled (S)-Malic acid, specifically (S)-Malic acid-d3, offers a powerful tool for tracing its metabolic fate and understanding the dynamics of related pathways.[1][2] This deuterated tracer allows researchers to follow the malate (B86768) molecule through various biochemical reactions, providing insights into metabolic fluxes and pathway activities.[3][4][5] This is particularly valuable in studying cellular energy metabolism, redox balance, and the impact of disease or drug interventions on these processes.[6][7][8] this compound can be used as a tracer to investigate pathways such as the TCA cycle, gluconeogenesis, and the malate-aspartate shuttle.[3][9] Its application extends to drug development, where it can help elucidate the mechanism of action of therapeutic compounds that target metabolic pathways.[6][7]

Principle of this compound Tracing

Stable isotope tracing with this compound involves introducing the labeled compound into a biological system, such as cell culture or an animal model.[2][6] The deuterium (B1214612) atoms on the malic acid molecule act as a tag, allowing its downstream metabolites to be distinguished from their unlabeled counterparts by mass spectrometry.[10][11][12] By analyzing the mass isotopologue distribution (MID) of malate and other connected metabolites, researchers can quantify the contribution of exogenous malate to various metabolic pools and calculate the flux through specific enzymatic reactions.[4][5]

Applications in Research and Drug Development

  • Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions in the central carbon metabolism.[5][6][13]

  • TCA Cycle Dynamics: Studying the entry and exit of metabolites from the TCA cycle under different physiological or pathological conditions.

  • Redox Metabolism: Investigating the role of malate in cellular redox balance, particularly its involvement in the malate-aspartate shuttle and NADPH production.[3][14]

  • Gluconeogenesis: Tracing the contribution of malate to the synthesis of glucose.

  • Drug Discovery and Development: Assessing the on-target and off-target effects of drugs that modulate metabolic pathways.[6][7]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from a tracer experiment using this compound to investigate the effects of a hypothetical drug compound ("Drug X") on central carbon metabolism in a cancer cell line.

Table 1: Mass Isotopologue Distribution of TCA Cycle Intermediates

MetaboliteIsotopologueControl (%)Drug X Treated (%)
Malate M+025.3 ± 2.145.8 ± 3.5
M+15.2 ± 0.53.1 ± 0.4
M+210.1 ± 1.25.7 ± 0.8
M+359.4 ± 4.345.4 ± 3.9
Citrate M+030.1 ± 2.555.2 ± 4.1
M+14.8 ± 0.62.9 ± 0.5
M+265.1 ± 5.041.9 ± 3.7
Aspartate M+040.5 ± 3.360.1 ± 4.8
M+16.2 ± 0.74.3 ± 0.6
M+253.3 ± 4.135.6 ± 3.1

Data are presented as mean ± standard deviation (n=3). M+n represents the isotopologue with n deuterium atoms.

Table 2: Relative Metabolic Fluxes

Metabolic FluxControl (Relative Flux)Drug X Treated (Relative Flux)
Malate uptake100 ± 865 ± 6
TCA Cycle Activity85 ± 750 ± 5
Anaplerotic contribution of Malate45 ± 425 ± 3

Fluxes are normalized to the malate uptake rate in the control group. Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Cell Culture and Labeling with this compound

This protocol describes the general procedure for labeling adherent mammalian cells with this compound.

Materials:

  • Adherent mammalian cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • Culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that will allow them to reach 70-80% confluency at the time of the experiment.

  • Medium Preparation: Prepare the labeling medium by supplementing basal medium (lacking unlabeled malic acid) with this compound to the desired final concentration (e.g., 1-5 mM). Add dialyzed FBS and other necessary supplements like penicillin-streptomycin.

  • Initiation of Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a predetermined period (e.g., 4, 8, 12, or 24 hours) to allow for the incorporation of the tracer into downstream metabolites.

Metabolite Extraction

This protocol outlines the extraction of polar metabolites from cultured cells.

Materials:

  • Ice-cold 80% Methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

Procedure:

  • Quenching and Lysis:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to the plate (e.g., 1 mL for a 6-well plate).

    • Scrape the cells using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Vortex the tubes thoroughly for 30 seconds.

    • Centrifuge at maximum speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.[2]

  • Supernatant Collection: Transfer the supernatant, which contains the metabolites, to a new clean tube.[2]

  • Drying: Dry the metabolite extract using a vacuum concentrator or a gentle stream of nitrogen. Store the dried extracts at -80°C until analysis.

Mass Spectrometry Analysis

This protocol provides a general workflow for the analysis of deuterated metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Dried metabolite extracts

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS system (e.g., Q-Exactive Orbitrap)

  • Appropriate chromatography column (e.g., C18)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).[2]

  • LC Separation: Inject the reconstituted samples onto the LC system. Separate the metabolites using a suitable chromatographic gradient.

  • MS Detection: Analyze the eluting metabolites using the mass spectrometer in either positive or negative ion mode, depending on the target metabolites. Acquire data in full scan mode to detect all isotopologues.

  • Data Analysis:

    • Identify the peaks corresponding to malate and other TCA cycle intermediates based on their retention times and accurate masses.

    • Determine the mass isotopologue distribution (MID) for each metabolite by integrating the peak areas of the different isotopologues (M+0, M+1, M+2, etc.).

    • Correct the raw data for the natural abundance of stable isotopes.

Visualizations

Central_Carbon_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose G6P Glucose-6-P Glucose->G6P Pyruvate_cyt Pyruvate G6P->Pyruvate_cyt Malate_cyt This compound (Tracer) Pyruvate_cyt->Malate_cyt Pyruvate Carboxylase Pyruvate_mito Pyruvate Pyruvate_cyt->Pyruvate_mito OAA_cyt Oxaloacetate Malate_cyt->OAA_cyt Malate Dehydrogenase Malate_mito Malate Malate_cyt->Malate_mito Malate-Aspartate Shuttle Aspartate_cyt Aspartate OAA_cyt->Aspartate_cyt Aspartate Transaminase AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Fumarate->Malate_mito OAA_mito Oxaloacetate Malate_mito->OAA_mito OAA_mito->Citrate Aspartate_mito Aspartate Aspartate_mito->Aspartate_cyt

Caption: Metabolic fate of this compound in central carbon metabolism.

Experimental_Workflow A 1. Cell Culture Seed and grow cells to desired confluency. B 2. Isotopic Labeling Incubate cells with this compound containing medium. A->B C 3. Metabolite Extraction Quench metabolism and extract metabolites using cold solvent. B->C D 4. Sample Preparation Dry and reconstitute metabolite extracts. C->D E 5. LC-MS Analysis Separate and detect labeled metabolites. D->E F 6. Data Analysis Determine Mass Isotopologue Distributions (MIDs) and calculate metabolic fluxes. E->F

Caption: General experimental workflow for metabolic tracing with this compound.

References

Application Notes and Protocols for Cell Culture Media Preparation with (S)-Malic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify metabolic fluxes within cellular systems. (S)-Malic acid-d3, a deuterated form of the key tricarboxylic acid (TCA) cycle intermediate, serves as an excellent tracer to investigate central carbon metabolism, including the TCA cycle, glutaminolysis, and related biosynthetic pathways. These pathways are often dysregulated in various diseases, including cancer, making this compound a valuable tool in drug discovery and development.

These application notes provide detailed protocols for the preparation of cell culture media supplemented with this compound for use in metabolic flux analysis experiments. The protocols cover media preparation, cell culture, metabolite extraction, and sample preparation for liquid chromatography-mass spectrometry (LC-MS) analysis.

Data Presentation

The following tables summarize key quantitative data for the preparation of stock solutions and cell culture media.

Table 1: Stock Solution Preparation for this compound

ComponentMolecular Weight ( g/mol )Desired Stock Concentration (mM)Amount to Dissolve per 10 mL of SolventSolvent
This compound137.0910013.71 mgSterile Deionized Water or PBS

Table 2: Recommended Cell Culture Media Composition for Isotope Tracing

ComponentStock ConcentrationVolume to Add per 500 mL of MediaFinal Concentration
Basal Medium (e.g., DMEM, RPMI 1640)-445 mL-
Dialyzed Fetal Bovine Serum (dFBS)100%50 mL10%
Penicillin-Streptomycin100x5 mL1x
This compound100 mM500 µL100 µM (representative)
L-Glutamine (optional, depending on basal media)200 mM5 mL2 mM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh 13.71 mg of this compound powder.

  • Dissolving: Dissolve the powder in 10 mL of sterile deionized water or phosphate-buffered saline (PBS) to achieve a 100 mM stock solution.

  • Sterilization: Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile conical tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Preparation of Cell Culture Medium with this compound
  • Thaw Components: Thaw all components (basal medium, dFBS, Penicillin-Streptomycin, and this compound stock solution) at room temperature or in a 37°C water bath.

  • Combine Components: In a sterile biological safety cabinet, combine the components as listed in Table 2. It is crucial to use dialyzed FBS to minimize the concentration of unlabeled malic acid from the serum.

  • pH Adjustment (if necessary): Check the pH of the final medium and adjust to the optimal range for your cell line (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH.

  • Final Filtration (optional but recommended): For optimal sterility, the final prepared medium can be filtered through a 0.22 µm vacuum filtration system.

  • Storage: Store the prepared medium at 4°C and protect it from light. Use within 2-4 weeks for best results.

Protocol 3: Stable Isotope Tracing Experiment
  • Cell Seeding: Seed your cells of interest (e.g., cancer cell lines like HeLa, MCF-7, or A549) in appropriate culture vessels and grow in standard unlabeled medium until they reach the desired confluency (typically 70-80%).

  • Medium Exchange: Aspirate the standard medium and wash the cells once with pre-warmed sterile PBS.

  • Labeling: Add the pre-warmed cell culture medium containing this compound to the cells.

  • Incubation: Incubate the cells for a predetermined time course. The optimal labeling time depends on the specific metabolic pathway and cell type and may range from a few hours to 24 hours or longer to reach isotopic steady state.

  • Metabolite Extraction:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol (B129727) (-80°C) to the cells.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation for LC-MS:

    • Dry the metabolite extract using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried metabolites in a suitable solvent for your LC-MS method (e.g., 50% methanol).

    • Centrifuge the reconstituted samples to pellet any insoluble debris.

    • Transfer the supernatant to LC-MS vials for analysis.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture & Labeling cluster_analysis Analysis stock_sol This compound Stock Solution media_prep Cell Culture Media Preparation stock_sol->media_prep labeling Isotopic Labeling media_prep->labeling cell_seeding Cell Seeding cell_seeding->labeling extraction Metabolite Extraction labeling->extraction lcms LC-MS Analysis extraction->lcms data_analysis Data Analysis lcms->data_analysis

Experimental workflow for stable isotope tracing.

tca_glutaminolysis cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_signal Signaling Glutamine_cyto Glutamine Glutamine_mito Glutamine Glutamine_cyto->Glutamine_mito Transporter Glutamate_cyto Glutamate Malate_cyto This compound Malate_mito Malate Malate_cyto->Malate_mito Transporter Glutamate_mito Glutamate Glutamine_mito->Glutamate_mito GLS alpha_KG α-Ketoglutarate Glutamate_mito->alpha_KG GDH/Transaminase Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA TCA Cycle mTORC1 mTORC1 alpha_KG->mTORC1 Activates Succinate Succinate Succinyl_CoA->Succinate TCA Cycle Fumarate Fumarate Succinate->Fumarate TCA Cycle Fumarate->Malate_mito TCA Cycle Oxaloacetate Oxaloacetate Malate_mito->Oxaloacetate MDH2 Pyruvate Pyruvate Malate_mito->Pyruvate ME2/3 Citrate Citrate Oxaloacetate->Citrate Citrate->alpha_KG Reductive Carboxylation Pyruvate->Oxaloacetate PC Growth Cell Growth & Proliferation mTORC1->Growth

TCA Cycle, Glutaminolysis, and mTORC1 Signaling.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal concentration of this compound and labeling time for your system. Always follow standard laboratory safety procedures.

Application Note: Quantitative Analysis of (S)-Malic Acid in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (S)-Malic acid in biological matrices. The methodology utilizes (S)-Malic acid-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Sample preparation involves a straightforward protein precipitation step. Chromatographic separation is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), which provides excellent retention and peak shape for these polar analytes.[1] Detection is performed on a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). This method is suitable for high-throughput analysis in various stages of research and drug development.

Introduction

(S)-Malic acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway. Accurate quantification of malic acid in biological samples such as plasma, serum, or tissue extracts is crucial for studying metabolic disorders, monitoring disease progression, and understanding cellular bioenergetics.[2] The inherent polarity of malic acid presents a challenge for traditional reversed-phase chromatography.[3] This method overcomes this challenge by employing a HILIC column for enhanced retention of polar compounds.[1] The use of a stable isotope-labeled internal standard, this compound, compensates for matrix effects and variations in sample preparation and instrument response, leading to highly reliable quantification.

Experimental Protocols

Materials and Reagents
  • (S)-Malic acid (≥99% purity)

  • This compound (≥98% purity)

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA)

  • Ammonium Formate

  • Human Plasma (or other relevant biological matrix)

Standard and Sample Preparation

2.2.1 Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)-Malic acid and this compound in water to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the (S)-Malic acid stock solution with 50:50 (v/v) Acetonitrile:Water to prepare a series of working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with Acetonitrile to a final concentration of 100 ng/mL.

2.2.2 Sample Preparation Protocol (Protein Precipitation)

  • Thaw biological samples (e.g., plasma) on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 150 µL of the ice-cold Internal Standard Working Solution (100 ng/mL in Acetonitrile). The 3:1 ratio of ACN to plasma is effective for protein precipitation.[4]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

2.3.1 Liquid Chromatography (LC)

  • System: UPLC or HPLC system

  • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid

  • Mobile Phase B: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate and 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • LC Gradient:

    Time (min) %A %B
    0.0 5 95
    4.0 50 50
    4.1 5 95

    | 6.0 | 5 | 95 |

2.3.2 Mass Spectrometry (MS)

  • System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative[5]

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

Data Presentation and Results

The method was developed by optimizing the MRM transitions for both (S)-Malic acid and its deuterated internal standard. The precursor ion for malic acid is [M-H]⁻ at m/z 133.[6] The precursor for the d3-labeled internal standard is m/z 136.

Table 1: Optimized MRM Transitions and MS Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ion Ratio
(S)-Malic acid (Quantifier) 133.0115.010010Primary
(S)-Malic acid (Qualifier) 133.071.010014Secondary
This compound (IS) 136.0118.010010-

Note: Collision energies should be optimized for the specific instrument being used. The transitions for (S)-Malic acid are well-established.[6][7]

Table 2: Method Performance Characteristics
ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Recovery 90 - 110%

These values represent typical performance and should be validated for each specific application and matrix.

Visualization of Protocols and Pathways

The following diagrams illustrate the experimental workflow and the metabolic context of (S)-Malic acid.

G cluster_prep Sample Preparation cluster_analysis Analysis P1 1. Plasma Sample (50 µL) P2 2. Add IS in ACN (150 µL) P1->P2 P3 3. Vortex (1 min) P2->P3 P4 4. Centrifuge (10 min) P3->P4 P5 5. Transfer Supernatant P4->P5 A1 6. HILIC Separation P5->A1 Inject A2 7. ESI(-) MS/MS Detection A1->A2 A3 8. Data Quantification A2->A3

Caption: Experimental workflow from sample preparation to data analysis.

TCA_Cycle Fumarate Fumarate Malate (S)-Malic Acid Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Citrate Citrate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Succinate->Fumarate

Caption: Position of (S)-Malic acid within the Tricarboxylic Acid (TCA) Cycle.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and high-throughput solution for the quantitative analysis of (S)-Malic acid in biological matrices. The use of HILIC chromatography effectively retains the polar analyte, while a stable isotope-labeled internal standard ensures high accuracy and reproducibility. This protocol is well-suited for metabolomics research and clinical applications requiring reliable measurement of this key TCA cycle intermediate.

References

Application Note and Protocol: Derivatization of (S)-Malic acid-d3 for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Malic acid, a key intermediate in the citric acid cycle, is of significant interest in metabolic research and drug development. The use of its stable isotope-labeled form, (S)-Malic acid-d3, as an internal standard allows for precise and accurate quantification in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). However, due to its low volatility and polar nature, direct GC-MS analysis of malic acid is not feasible. Derivatization is a critical step to convert the non-volatile this compound into a thermally stable and volatile derivative suitable for GC-MS analysis.

This application note provides detailed protocols for two common and effective derivatization methods: a two-step methoximation and silylation, and an alkylation method using methyl chloroformate. It also presents a summary of quantitative data to aid researchers in selecting the most appropriate method for their specific analytical needs.

Data Presentation: Comparison of Derivatization Methods

The following table summarizes key quantitative parameters for different derivatization approaches for malic acid analysis by GC-MS. These values are compiled from various studies and serve as a guide for method selection.

Derivatization MethodReagent(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Reproducibility (RSD%)Key Advantages
Silylation (Two-Step) Methoxyamine hydrochloride (MEOX), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Low ng/mL range (estimated)Low ng/mL range (estimated)< 10%Well-established, protects ketone groups, good for complex matrices.
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)≤ 2 ng/m³ (for dicarboxylic acids)[1]Not specified≤ 10%[1]Provides low detection limits and high reproducibility.[1]
Silylation N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)0.085 - 0.410 µg/mL[2]0.317 - 1.53 µg/mL[2]Not specifiedForms stable TBDMS derivatives.
Alkylation Methyl Chloroformate (MCF)Low picomole range[3][4]Low picomole range[3][4]< 10%Fast reaction, stable derivatives, good reproducibility.[5]

Experimental Protocols

Protocol 1: Two-Step Methoximation and Silylation

This protocol is a widely used method for the derivatization of organic acids and other metabolites containing carbonyl and hydroxyl groups.[6]

Materials:

  • This compound standard or dried sample extract

  • Pyridine

  • Methoxyamine hydrochloride (MEOX) solution (20 mg/mL in pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Heating block or incubator

  • Vortex mixer

  • GC-MS vials with inserts

Procedure:

  • Drying: Ensure the sample containing this compound is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.

  • Methoximation:

    • Add 50 µL of Methoxyamine hydrochloride solution to the dried sample.

    • Vortex thoroughly to dissolve the residue.

    • Incubate the mixture at 37°C for 90 minutes with agitation.[6] This step converts any carbonyl groups to their methoxime derivatives, preventing tautomerization.

  • Silylation:

    • Add 80 µL of MSTFA (with 1% TMCS) to the methoximated sample.

    • Vortex the mixture vigorously.

    • Incubate at 37°C for 30 minutes with agitation.[6] This step replaces the active hydrogens on the carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

  • Analysis:

    • After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: Alkylation with Methyl Chloroformate (MCF)

This method offers a rapid and robust alternative to silylation for the derivatization of organic acids.[5]

Materials:

  • This compound standard or dried sample extract

  • Methanol

  • Pyridine

  • Methyl Chloroformate (MCF)

  • Chloroform (B151607)

  • Sodium bicarbonate solution (1 M)

  • Vortex mixer

  • Centrifuge

  • GC-MS vials with inserts

Procedure:

  • Drying: Ensure the sample is completely dry.

  • Derivatization:

    • Add 200 µL of a methanol:pyridine (4:1 v/v) solution to the dried sample.

    • Vortex to dissolve.

    • Add 20 µL of Methyl Chloroformate (MCF) and vortex immediately for 30 seconds.

    • Add another 20 µL of MCF and vortex for an additional 30 seconds. The reaction is typically instantaneous.

  • Extraction:

    • Add 400 µL of chloroform and 400 µL of 1 M sodium bicarbonate solution.

    • Vortex vigorously for 10 seconds.

    • Centrifuge to separate the phases.

  • Analysis:

    • Carefully transfer the lower organic layer (chloroform) containing the derivatized this compound to a GC-MS vial with an insert.

    • Inject 1 µL of the sample into the GC-MS system.

Mandatory Visualization

Derivatization_Workflow Experimental Workflow for Silylation of this compound cluster_prep Sample Preparation cluster_silylation Silylation cluster_analysis Analysis start Start with Dried This compound Sample methoximation Add Methoxyamine HCl in Pyridine start->methoximation incubate_meox Incubate at 37°C for 90 min methoximation->incubate_meox silylation Add MSTFA (with 1% TMCS) incubate_meox->silylation incubate_silyl Incubate at 37°C for 30 min silylation->incubate_silyl cool Cool to Room Temperature incubate_silyl->cool transfer Transfer to GC-MS Vial cool->transfer inject Inject 1 µL into GC-MS System transfer->inject end Data Acquisition and Analysis inject->end

Caption: Silylation Workflow Diagram.

Derivatization_Reaction Chemical Reaction of this compound Silylation malic_acid This compound HOOC-CD(OH)-CD2-COOH derivatized_product Tris-TMS-(S)-Malic acid-d3 (CH3)3SiOOC-CD(OSi(CH3)3)-CD2-COOSi(CH3)3 malic_acid->derivatized_product + 3 MSTFA mstfa MSTFA CF3CON(CH3)Si(CH3)3

References

Application Notes and Protocols for Tissues Labeled with (S)-Malic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Malic acid-d3 is a deuterated form of (S)-Malic acid, a key intermediate in the tricarboxylic acid (TCA) cycle. Due to its isotopic labeling, it serves as an excellent internal standard for the accurate quantification of endogenous (S)-malic acid in biological samples using mass spectrometry.[1] Stable isotope dilution mass spectrometry is a gold standard for quantitative analysis as the internal standard co-elutes with the analyte of interest, correcting for variations in sample preparation and instrument response. These application notes provide detailed protocols for the preparation of tissue samples for the analysis of this compound, intended for researchers, scientists, and drug development professionals.

Core Applications:

  • Metabolic Flux Analysis: Tracing the metabolic fate of (S)-Malic acid in various tissues.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of compounds that may influence malic acid metabolism.

  • Biomarker Discovery: Quantifying changes in malic acid levels in response to disease or drug treatment.

Experimental Protocols

Protocol 1: Tissue Harvesting and Quenching

Objective: To rapidly halt metabolic activity and preserve the in vivo metabolic profile of the tissue.

Materials:

  • Liquid nitrogen

  • Pre-labeled cryovials

  • Forceps and dissection tools

  • -80°C freezer

Procedure:

  • Excise the tissue of interest as quickly as possible.

  • Immediately snap-freeze the tissue in liquid nitrogen.[2] This step is critical to quench enzymatic activity.

  • Store the frozen tissue in pre-labeled cryovials at -80°C until further processing.[2] Tissues should not be allowed to thaw and refreeze.[3]

Protocol 2: Tissue Homogenization and Metabolite Extraction

Objective: To disrupt the tissue structure and extract polar metabolites, including (S)-Malic acid and its deuterated counterpart. This protocol is adapted from established methods for tissue metabolomics.[2][4]

Materials:

  • Frozen tissue sample

  • 2 mL bead beating tubes containing ceramic or stainless steel beads[2]

  • Pre-chilled (-80°C) 80% methanol (B129727) (HPLC grade)[2]

  • Pre-chilled (-20°C) chloroform (B151607) (HPLC grade)

  • Pre-chilled (4°C) ultrapure water

  • Microcentrifuge capable of reaching 16,000 x g and maintaining 4°C

  • Bead beater homogenizer

  • Pipettes and sterile tips

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled 2 mL bead beating tube.[2] Perform this step on dry ice to keep the tissue frozen.

  • Add 400 µL of pre-chilled (-80°C) 80% methanol to the tube.[2] If using this compound as an internal standard for quantifying endogenous malic acid, it should be spiked into this extraction solvent at a known concentration.

  • Homogenize the tissue using a bead beater for 30-60 seconds.[2]

  • Centrifuge the homogenate at 100 x g for 5 minutes at 4°C to pellet the beads and large debris.[2]

  • Transfer 300 µL of the supernatant to a new pre-chilled 1.5 mL microcentrifuge tube.[2]

  • Repeat the extraction on the remaining pellet by adding another 400 µL of 80% methanol, bead beating, and centrifuging as before.[2]

  • Combine the second 300 µL of supernatant with the first extract.[2]

  • Perform a third extraction with another 400 µL of 80% methanol and combine the final 400 µL of supernatant for a total volume of 1 mL.[2]

  • To the combined 1 mL of methanol extract, add 200 µL of cold ultrapure water and vortex thoroughly.[2]

  • Add 800 µL of cold chloroform and vortex vigorously to create a biphasic mixture. The final solvent ratio will be methanol:chloroform:water (2:2:1).[2]

  • Centrifuge at 16,000 x g for 15 minutes at 4°C to separate the polar (upper aqueous phase) and non-polar (lower organic phase) layers.[2]

  • Carefully collect the upper aqueous phase (approximately 800 µL), which contains the polar metabolites including this compound, and transfer it to a new 1.5 mL microcentrifuge tube.[2] Avoid disturbing the protein interface.

Protocol 3: Sample Preparation for LC-MS/MS Analysis

Objective: To prepare the extracted metabolites for injection into the LC-MS/MS system.

Materials:

  • Vacuum centrifuge (e.g., SpeedVac)

  • Reconstitution solvent (e.g., 0.1% formic acid in water or mobile phase A)[5]

  • LC-MS vials with inserts

  • Syringe filters (0.22 µm)

Procedure:

  • Dry the collected aqueous phase to completeness in a vacuum centrifuge without heat.[2]

  • Reconstitute the dried metabolite pellet in a small volume (e.g., 50-100 µL) of reconstitution solvent.[2] The final volume can be adjusted based on the expected metabolite concentration and the sensitivity of the mass spectrometer.

  • Vortex the reconstituted sample for 30 seconds to ensure all metabolites are dissolved.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet any remaining particulates.[2]

  • Carefully transfer the supernatant to an LC-MS vial with an insert.[2] Alternatively, the supernatant can be filtered through a 0.22 µm syringe filter before transfer to the vial.

  • The sample is now ready for LC-MS/MS analysis.

Data Presentation

The following table provides a template for summarizing quantitative data from the analysis of (S)-Malic acid in tissue samples using this compound as an internal standard.

Sample IDTissue TypeConditionEndogenous (S)-Malic Acid (µg/g tissue)This compound Recovery (%)
Control_1LiverUntreated15.2 ± 1.895.3
Control_2LiverUntreated16.5 ± 2.198.1
Treated_1LiverDrug X25.8 ± 3.596.7
Treated_2LiverDrug X28.1 ± 2.997.2
Control_3KidneyUntreated22.4 ± 2.594.8
Treated_3KidneyDrug X35.7 ± 4.195.9

Data presented are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

G cluster_0 Sample Collection cluster_1 Metabolite Extraction cluster_2 Sample Preparation & Analysis Harvest Tissue Harvesting Quench Snap-freezing in Liquid N2 Harvest->Quench Store Storage at -80°C Quench->Store Homogenize Homogenization with 80% Methanol (spiked with this compound) Store->Homogenize Extract Repeated Methanol Extraction Homogenize->Extract Phase_Sep Addition of Water and Chloroform (Biphasic Separation) Extract->Phase_Sep Collect Collect Aqueous Phase Phase_Sep->Collect Dry Dry Extract in Vacuum Centrifuge Collect->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for tissue sample preparation for this compound analysis.

TCA Cycle Signaling Pathway

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate (S)-Malic Acid Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: The central role of (S)-Malic acid in the Tricarboxylic Acid (TCA) Cycle.

References

Applications of (S)-Malic acid-d3 in Metabolomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Malic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a central role in cellular energy metabolism and biosynthesis.[1][2][3] Its deuterated isotopologue, (S)-Malic acid-d3, serves as a powerful tool in metabolomics research, enabling precise quantification of its endogenous counterpart and elucidation of metabolic pathway dynamics. This stable isotope-labeled compound is particularly valuable as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic flux analysis (MFA) studies.[4][5] Its use helps to correct for variability in sample preparation and analysis, ensuring high accuracy and precision in metabolomic studies.[6]

Applications in Metabolomics

The primary applications of this compound in metabolomics fall into two main categories:

  • Internal Standard for Quantitative Analysis: this compound is an ideal internal standard for the accurate quantification of endogenous (S)-Malic acid in various biological matrices, including plasma, serum, urine, and tissue extracts.[4][5] When added to a sample at a known concentration at the beginning of the sample preparation process, it experiences the same extraction, derivatization, and ionization effects as the unlabeled analyte. By comparing the mass spectrometer's response of the analyte to the internal standard, precise quantification can be achieved, correcting for sample loss and matrix effects.[6]

  • Tracer for Metabolic Flux Analysis (MFA): As a stable isotope tracer, this compound is utilized to investigate the flow of metabolites through the TCA cycle and connected pathways.[7][8] By introducing labeled malic acid into a biological system, researchers can track the incorporation of the deuterium (B1214612) atoms into downstream metabolites.[5] This provides valuable insights into the activity of metabolic pathways under different physiological or pathological conditions, helping to understand cellular metabolism in diseases like cancer and metabolic disorders.[9]

Data Presentation

Table 1: LC-MS/MS Parameters for (S)-Malic Acid Quantification
ParameterValueReference
Chromatography
ColumnReversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm)[10]
Mobile Phase A0.1% Formic acid in Water[4][11]
Mobile Phase B0.1% Formic acid in Acetonitrile or Methanol (B129727)[4][11]
Flow Rate0.2 - 0.4 mL/min[11]
Column Temperature40 °C[4][11]
Injection Volume2 - 10 µL[4][11]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative Mode[4][11]
MRM Transitions
(S)-Malic acidPrecursor ion (m/z): 133.0[10]
Product ion (m/z): 115.0 (quantifier), 71.0 (qualifier)[10]
This compoundPrecursor ion (m/z): 136.0
Product ion (m/z): 118.0, 73.0
Collision EnergyOptimized for specific instrument (typically 5-15 V)[10]
Table 2: Performance Characteristics for Malic Acid Quantification
ParameterTypical ValueReference
Linearity (R²)> 0.99[10][12]
Limit of Detection (LOD)0.02 µM[10]
Limit of Quantification (LOQ)0.1 µM[10]
Recovery83 - 99%[10]
Intra-day Precision (CV)< 15%[13]
Inter-day Precision (CV)< 15%[13]

Experimental Protocols

Protocol 1: Quantification of (S)-Malic Acid in Human Plasma using this compound as an Internal Standard

This protocol describes the use of this compound as an internal standard for the quantification of endogenous (S)-malic acid in human plasma by LC-MS/MS.

Materials:

  • Human plasma samples

  • This compound solution (Internal Standard, IS) - 1 µg/mL in methanol

  • (S)-Malic acid analytical standards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

Procedure:

  • Sample Preparation: a. Thaw frozen plasma samples on ice. b. In a 1.5 mL microcentrifuge tube, add 50 µL of plasma. c. Add 10 µL of the this compound internal standard solution (1 µg/mL). d. Add 200 µL of ice-cold methanol to precipitate proteins. e. Vortex for 30 seconds. f. Incubate at -20°C for 20 minutes to enhance protein precipitation. g. Centrifuge at 14,000 x g for 15 minutes at 4°C.[11] h. Transfer the supernatant to a new microcentrifuge tube. i. Evaporate the supernatant to dryness under a gentle stream of nitrogen. j. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). k. Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

  • Calibration Curve Preparation: a. Prepare a series of calibration standards of (S)-Malic acid in a surrogate matrix (e.g., charcoal-stripped plasma or water) with concentrations ranging from 0.1 to 100 µM. b. Process 50 µL of each calibration standard in the same manner as the plasma samples (Step 1), including the addition of the internal standard.

  • LC-MS/MS Analysis: a. Set up the LC-MS/MS system with the parameters outlined in Table 1. b. Inject the reconstituted samples and calibration standards. c. Acquire data in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: a. Integrate the peak areas for both (S)-Malic acid and this compound. b. Calculate the peak area ratio of the analyte to the internal standard. c. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. d. Determine the concentration of (S)-Malic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Stable Isotope Tracing of the TCA Cycle using this compound

This protocol outlines a general procedure for a stable isotope tracing experiment to investigate the metabolic fate of malic acid in cultured cells.

Materials:

  • Cultured cells (e.g., adherent mammalian cell line)

  • Cell culture medium deficient in malic acid

  • This compound

  • Phosphate-buffered saline (PBS)

  • Extraction solvent (e.g., 80% methanol, -80°C)

  • Cell scraper

  • Liquid nitrogen

Procedure:

  • Cell Culture and Labeling: a. Culture cells to the desired confluency (typically 80-90%). b. Prepare the labeling medium by supplementing the malic acid-deficient medium with a known concentration of this compound (e.g., 1 mM). c. Aspirate the existing culture medium and wash the cells once with pre-warmed sterile PBS. d. Replace the PBS with the prepared labeling medium. e. Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady-state.

  • Metabolite Extraction: a. At each time point, rapidly aspirate the labeling medium. b. Immediately wash the cells with ice-cold PBS to quench metabolic activity. c. Add a sufficient volume of ice-cold extraction solvent (e.g., 1 mL for a 6 cm dish) and place the dish on dry ice. d. Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. e. Freeze-thaw the lysate three times using liquid nitrogen and a 37°C water bath to ensure complete cell lysis. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation for LC-MS/MS Analysis: a. Evaporate the metabolite extract to dryness under a gentle stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase).

  • LC-MS/MS Analysis and Data Interpretation: a. Analyze the samples using a high-resolution mass spectrometer to determine the mass isotopologue distribution (MID) of downstream metabolites (e.g., citrate, succinate, fumarate, aspartate). b. Correct the raw data for the natural abundance of stable isotopes. c. The pattern and extent of deuterium incorporation into these metabolites will reveal the flux of malic acid through the TCA cycle and connected pathways.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Cells) add_is Spike with this compound (Internal Standard) sample->add_is extract Metabolite Extraction (e.g., Protein Precipitation) add_is->extract dry Dry Extract extract->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing (Peak Integration) lcms->data_proc quant Quantification / Flux Analysis data_proc->quant

Caption: General experimental workflow for metabolomics using this compound.

tca_cycle acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate oxaloacetate Oxaloacetate oxaloacetate->citrate aspartate Aspartate oxaloacetate->aspartate isocitrate Isocitrate citrate->isocitrate alpha_kg α-Ketoglutarate isocitrate->alpha_kg succinyl_coa Succinyl-CoA alpha_kg->succinyl_coa succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate (S)-Malic acid fumarate->malate malate->oxaloacetate malate_d3 This compound (Tracer Input) malate_d3->malate Enters Pool aspartate->oxaloacetate

Caption: Tracing this compound through the Tricarboxylic Acid (TCA) Cycle.

References

Application Notes and Protocols for Isotope Labeling Strategies in Malate Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malate (B86768) is a critical intermediate in central carbon metabolism, playing a pivotal role in the tricarboxylic acid (TCA) cycle, gluconeogenesis, and the malate-aspartate shuttle. Understanding the dynamics of malate metabolism is crucial for research in numerous fields, including oncology, metabolic disorders, and drug development. Isotope labeling, coupled with advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides a powerful approach to trace the metabolic fate of malate and quantify fluxes through associated pathways.[1][2][3]

These application notes provide an overview of common isotope labeling strategies to study malate metabolism, along with detailed protocols for cell culture experiments, metabolite extraction, and analysis by LC-MS and NMR.

Key Isotope Labeling Strategies for Malate Metabolism

The choice of isotopic tracer is fundamental to designing an effective experiment to probe malate metabolism. The selection depends on the specific metabolic pathway of interest.

  • Uniformly Labeled Tracers: Using uniformly labeled substrates like [U-¹³C₆]-glucose or [U-¹³C₅]-glutamine allows for the tracing of the entire carbon backbone of the molecule as it is metabolized.[3][4][5][6] This strategy is effective for assessing the overall contribution of a substrate to the malate pool and for identifying the various pathways that lead to its synthesis. For instance, [U-¹³C₆]-glucose will result in M+3 labeled malate through pyruvate (B1213749) carboxylation, a key anaplerotic pathway.[7]

  • Specifically Labeled Tracers: Tracers labeled at specific carbon positions, such as [1,2-¹³C₂]-glucose, can provide more detailed information about the activity of specific enzymes or pathways.[5] For example, this tracer can help distinguish between the oxidative and non-oxidative branches of the pentose (B10789219) phosphate (B84403) pathway, which can influence the labeling pattern of TCA cycle intermediates like malate.

  • Direct Labeling with Labeled Malate: Introducing isotopically labeled L-malic acid, such as L-malic acid (U-¹³C₄), directly into a system can be used to study its transport and subsequent metabolic fate.[1]

Visualization of Malate Metabolism and Experimental Workflow

Malate in Central Carbon Metabolism

Malate_Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_anaplerosis Anaplerosis/Cataplerosis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Pyruvate Malate->Oxaloacetate Oxaloacetate->Citrate Citrate Synthase Aspartate Aspartate Oxaloacetate->Aspartate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->alphaKG

Caption: Key metabolic pathways involving malate in central carbon metabolism.

General Experimental Workflow for Isotope Labeling Studies

Experimental_Workflow A 1. Cell Culture and Labeling - Seed cells - Introduce 13C-labeled substrate B 2. Quenching Metabolism - Rapidly halt enzymatic activity (e.g., cold methanol) A->B C 3. Metabolite Extraction - Lyse cells and extract metabolites B->C D 4. Sample Preparation - Derivatization (for GC-MS) - Reconstitution C->D E 5. Analytical Detection - LC-MS/MS or NMR Spectroscopy D->E F 6. Data Analysis - Isotopologue distribution analysis - Metabolic flux calculation E->F

Caption: A generalized workflow for a ¹³C tracer study.

Quantitative Data Presentation

The results of a ¹³C tracer study are typically presented as the mass isotopologue distribution (MID) for key metabolites. This shows the percentage of the metabolite pool that contains zero (M+0), one (M+1), two (M+2), etc., ¹³C atoms from the tracer.

Table 1: Illustrative Mass Isotopologue Distribution of Malate and Related TCA Cycle Intermediates after [U-¹³C₆]-Glucose Labeling in Cancer Cells

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Pyruvate 35.23.14.956.8---
Citrate 25.35.145.28.312.13.50.5
α-Ketoglutarate 30.17.215.310.135.32.0-
Malate 28.96.540.19.814.7--
Aspartate 31.58.138.511.210.7--
Note: This data is illustrative and will vary depending on the biological system and experimental conditions. The data is adapted from typical results seen in cancer cell lines.

Table 2: Illustrative Relative Metabolic Fluxes Calculated from ¹³C Labeling Data

Metabolic FluxRelative Flux (%)
Glycolysis100
Pyruvate Dehydrogenase85
Pyruvate Carboxylase15
Anaplerotic Glutamine Contribution to TCA Cycle40
Cataplerotic Flux (e.g., Citrate to Fatty Acid Synthesis)20
Note: These values represent a hypothetical scenario to illustrate how flux data is presented and are not from a specific experiment.

Experimental Protocols

Protocol 1: ¹³C-Glucose Labeling of Adherent Mammalian Cells

This protocol provides a general guideline for labeling adherent cells in culture. Optimization will be required for specific cell lines and experimental conditions.

Materials:

  • Adherent mammalian cells

  • Complete cell culture medium

  • Glucose-free cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • [U-¹³C₆]-Glucose

  • Sterile phosphate-buffered saline (PBS), pre-warmed to 37°C

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment. A minimum of three biological replicates is recommended.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of [U-¹³C₆]-Glucose (e.g., 25 mM) and dFBS. Pre-warm the medium to 37°C.

  • Cell Wash: Once cells have reached the desired confluency, aspirate the standard culture medium. Wash the cells once with pre-warmed PBS to remove residual unlabeled glucose.

  • Labeling: Add the pre-warmed ¹³C-labeling medium to the cells.

  • Incubation: Incubate the cells for a duration sufficient to reach isotopic steady-state for the pathway of interest. Glycolysis reaches isotopic steady-state within minutes, while pathways like the TCA cycle may take several hours.[8]

  • Proceed to Metabolite Quenching and Extraction.

Protocol 2: Metabolite Quenching and Extraction from Adherent Cells

This protocol is critical to halt metabolic activity and extract metabolites for analysis.

Materials:

  • Labeled cells from Protocol 1

  • Ice-cold 80% methanol (B129727) (-80°C)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C and >10,000 x g

Procedure:

  • Quenching: To stop metabolism, aspirate the labeling medium and immediately add 1 mL of ice-cold 80% methanol to each well.[8]

  • Cell Lysis and Collection: Place the culture plates on dry ice for 10 minutes. Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Extraction: Vortex the cell lysate vigorously. Incubate on ice for 10-15 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube.

  • Storage: Store the extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of TCA Cycle Intermediates

Materials:

  • Metabolite extracts from Protocol 2

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Hydrophilic interaction liquid chromatography (HILIC) column

  • Mobile phases (e.g., Acetonitrile (B52724) and water with appropriate additives like formic acid or ammonium (B1175870) acetate)

  • MS-grade water and acetonitrile for sample reconstitution

Procedure:

  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen gas or using a speed vacuum. Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile).

  • LC Separation: Inject the sample into the LC-MS/MS system. Use a HILIC column for the separation of polar metabolites like malate and other TCA cycle intermediates.

  • MS Detection: Operate the mass spectrometer in ESI mode (typically negative mode for organic acids). Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to quantify the mass isotopologues of malate and other target metabolites.

  • Data Analysis: Process the raw data to determine the mass isotopologue distributions for each metabolite. Correct for the natural abundance of ¹³C.

Protocol 4: NMR Analysis of ¹³C-Labeled Malate

Materials:

  • Metabolite extracts from Protocol 2

  • NMR spectrometer (e.g., 500 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., D₂O)

  • Internal standard (e.g., DSS)

Procedure:

  • Sample Preparation: Dry the metabolite extract and reconstitute in a suitable volume of D₂O containing a known concentration of an internal standard.

  • NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For detailed isotopomer analysis, 2D NMR experiments such as ¹H-¹³C HSQC may be necessary.

  • Data Processing and Analysis: Process the NMR data using appropriate software. The relative abundance of different isotopomers of malate can be determined by analyzing the splitting patterns and intensities of the corresponding signals in the ¹³C spectrum.[1]

Conclusion

Isotope labeling is an indispensable tool for elucidating the complexities of malate metabolism. By carefully selecting tracers and applying robust analytical protocols, researchers can gain valuable insights into metabolic pathways in both normal and disease states. The methods outlined in these application notes provide a solid foundation for conducting such studies and can be adapted to a wide range of biological questions in academic and industrial research settings.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (S)-Malic Acid-d3 for Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively using (S)-Malic acid-d3 in stable isotope labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a deuterium-labeled stable isotope of L-malic acid.[1] It serves as a powerful tool in metabolic research. Its primary applications include:

  • Metabolic Tracer: To track the fate of malate (B86768) and its downstream metabolites through complex biochemical pathways like the Tricarboxylic Acid (TCA) cycle.[2][3]

  • Internal Standard: For precise quantification of unlabeled malic acid in biological samples using mass spectrometry (MS) or nuclear magnetic resonance (NMR) techniques.[1][4][5]

Q2: What is the general principle of a stable isotope labeling experiment?

Stable isotope labeling involves introducing molecules containing non-radioactive, heavier isotopes (like deuterium (B1214612) or ¹³C) into a biological system.[3][6] These labeled molecules, or "tracers," are chemically identical to their natural counterparts and are metabolized in the same way.[6] Analytical techniques like mass spectrometry can distinguish between the labeled and unlabeled forms, allowing researchers to trace metabolic pathways, quantify flux, and understand how nutrients are processed.[2][6]

Q3: How do I determine the optimal concentration of this compound for my experiment?

The optimal concentration is cell-type and experiment-dependent and should be high enough to ensure sufficient labeling without inducing cytotoxicity. A common starting point is to use a "physiological concentration," but this must be validated.[2] It is critical to perform a dose-response experiment for your specific cell line to identify the maximal non-toxic concentration. Studies on unlabeled malic acid have shown that concentrations above 100 µg/mL can be cytotoxic to some cell lines, while others may be sensitive to concentrations as low as 12.5 µg/mL.[7][8]

Q4: What is the recommended incubation time for labeling with this compound?

Incubation times can vary from minutes to several hours depending on the metabolic pathway and the desired outcome.[2] For pathways with rapid turnover, such as the TCA cycle, reaching an isotopic steady state may take approximately 2 hours.[2] It is recommended to perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8 hours) to determine the optimal incubation period for your specific research question.

Q5: Can this compound be toxic to cells?

Yes, like its unlabeled counterpart, high concentrations of this compound can be cytotoxic. The effect is highly dependent on the cell line. For example, one study found that while human fibroblast cells showed significantly reduced viability at concentrations of 100-400 µg/mL, glioblastoma cells exhibited cytotoxic effects at concentrations as low as 12.5 µg/mL.[7] Therefore, a cytotoxicity assay is a crucial first step in optimizing your labeling protocol.

Q6: What are the key steps in a typical labeling experiment workflow?

A standard workflow for an in vitro labeling experiment includes cell culture, preparation of the labeling medium, the labeling incubation itself, metabolite extraction, sample processing, and finally, analysis by mass spectrometry.[2]

Visual Guide: General Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A 1. Cell Culture Plate and grow cells to desired confluency. B 2. Media Preparation Prepare basal medium lacking unlabeled malate. Supplement with this compound. A->B C 3. Labeling Incubation Replace standard medium with labeling medium. Incubate for optimized duration. B->C D 4. Metabolite Extraction Quench metabolism on ice. Wash cells with ice-cold PBS. Add ice-cold 80% Methanol (B129727). C->D E 5. Sample Processing Centrifuge to pellet debris. Collect and dry supernatant. D->E F 6. LC-MS/GC-MS Analysis Reconstitute dried metabolites. Analyze mass isotopologue distribution. E->F G 7. Data Interpretation Correct for natural isotope abundance. F->G

Caption: Workflow for stable isotope labeling using this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Isotopic Labeling 1. Concentration Too Low: Insufficient this compound to achieve detectable incorporation. 2. Incubation Time Too Short: The labeling duration was not long enough to reach isotopic steady state in the pathway of interest.[2] 3. Poor Cellular Uptake: The specific cell line may have inefficient transport mechanisms for malate. 4. Incorrect Tracer Choice: Malate may not be the primary substrate for the metabolic pathway being investigated under your experimental conditions.[2]1. Increase the this compound concentration, ensuring it remains below the cytotoxic level. 2. Perform a time-course experiment to identify the optimal incubation period. 3. Verify malate transporter expression in your cell line. Consider alternative tracers like labeled glucose or glutamine.[2] 4. Re-evaluate the metabolic pathway and consider if other tracers like [U-¹³C₆]Glucose or [U-¹³C₅]Glutamine are more appropriate.
High Cell Death or Cytotoxicity 1. Concentration Too High: The concentration of this compound is toxic to the cells.[7] 2. Prolonged Exposure: Even sub-lethal concentrations may become toxic over extended incubation periods.1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration for your specific cell line.[7][8] 2. Reduce the incubation time or use a lower, non-toxic concentration.
Inconsistent Labeling Results 1. Variable Cell State: Differences in cell confluency or metabolic activity between replicates. 2. Inconsistent Media Preparation: Errors in weighing or dissolving the labeled compound. 3. Contamination: Presence of unlabeled malate in the basal medium or serum.1. Ensure all experimental replicates are seeded at the same density and are at a similar confluency and metabolic state (e.g., log phase growth) before starting the experiment. 2. Prepare a single master mix of the labeling medium for all replicates to ensure consistency. 3. Use a malate-free basal medium and consider using dialyzed fetal bovine serum (dFBS) to minimize unlabeled precursors.[2]
Difficulty Interpreting MS Data 1. Natural Isotope Abundance: Failure to correct for the natural abundance of stable isotopes (e.g., ¹³C) in the molecule.[2] 2. Metabolic Compartmentation: Incomplete mixing of labeled malate between different cellular compartments (e.g., mitochondria and cytosol) can complicate flux calculations.[9]1. Use appropriate software or algorithms to correct the raw mass isotopologue distribution (MID) data for natural isotope abundance.[2] 2. Consider using multiple tracers that feed into different compartments to better understand metabolic channeling.[9] Acknowledge potential compartmentation effects in your data interpretation.

Visual Guide: Troubleshooting Logic

G start Low Labeling Efficiency Detected q1 Was a cytotoxicity assay performed? start->q1 a1_no Perform MTT/LDH assay to find max non-toxic dose. q1->a1_no No q2 Is incubation time optimized? q1->q2 Yes a1_no->q2 a2_no Perform time-course experiment (e.g., 0.5 to 8 hours). q2->a2_no No q3 Is malate the primary substrate for the pathway of interest? q2->q3 Yes a2_no->q3 a3_no Consider alternative tracers (e.g., labeled Glucose, Glutamine). q3->a3_no No end Re-run experiment with optimized parameters. q3->end Yes a3_no->end

Caption: Decision tree for troubleshooting low labeling efficiency.

Quantitative Data Summary

Table 1: Example Cytotoxicity Data for Unlabeled Malic Acid (Note: This data, derived from studies on unlabeled malic acid, should be used as a guideline to establish a range for your own cytotoxicity assays with this compound.)

Cell LineNon-Toxic Concentration Range (µg/mL)Cytotoxic Concentration Range (µg/mL)Source
Human Dermal Fibroblasts (HDFa)3.12 - 50≥ 100[7]
Human Glioblastoma (U87-MG)< 12.5≥ 12.5[7]

Table 2: Comparison of Common Isotopic Tracers for TCA Cycle Analysis

TracerPrimary Entry PointCommon ApplicationAdvantagesConsiderations
(S)-Malic acid (labeled) Directly enters as malateDirect study of malate transport and its subsequent metabolic fate.Directly probes malate-specific pathways.Physiological relevance can be context-dependent as malate is primarily intracellular.[2]
[U-¹³C₆]Glucose Enters as Acetyl-CoA (via PDH) or Oxaloacetate (via PC)General assessment of glucose contribution to the TCA cycle and connected pathways.Traces a primary and ubiquitous energy source.Labeling patterns can be complex due to multiple entry points.
[U-¹³C₅]Glutamine Enters as α-ketoglutarateInvestigating glutaminolysis and its role in replenishing TCA cycle intermediates (anaplerosis).Crucial for studying cancer metabolism and other states of high proliferation.May not fully capture metabolic phenotypes that are not dependent on glutamine metabolism.

Experimental Protocols

Protocol 1: Determining Optimal Concentration via Cytotoxicity Assay

This protocol provides a general method to determine the non-toxic concentration range of this compound for a specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Prepare Dilutions: Prepare a series of concentrations of this compound in your standard culture medium. A suggested range, based on available data, could be 0, 5, 12.5, 25, 50, 100, 200, and 400 µg/mL.[7]

  • Treatment: Aspirate the old medium from the cells and add 100 µL of the prepared media with different this compound concentrations to the wells. Include a "no-treatment" control.

  • Incubation: Incubate the plate for a period relevant to your planned labeling experiment (e.g., 24 hours).

  • Viability Assay: Perform a standard cytotoxicity assay, such as the MTT or LDH release assay, according to the manufacturer's instructions.[7][8]

  • Analysis: Measure the absorbance or fluorescence as required by the assay. Calculate cell viability as a percentage relative to the untreated control. The highest concentration that does not cause a significant decrease in viability is your optimal starting concentration for labeling experiments.

Protocol 2: General Protocol for this compound Labeling in Cell Culture

This protocol outlines the core steps for performing a labeling experiment once the optimal concentration and time have been determined.[2]

  • Cell Culture: Plate cells at the desired density and allow them to grow for 24-48 hours until they reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing basal medium (formulated to lack unlabeled malate) with the pre-determined optimal concentration of this compound. Also, add any other necessary supplements, such as dialyzed fetal bovine serum (dFBS). Pre-warm the medium to 37°C.

  • Labeling: a. Aspirate the standard culture medium from the cells. b. Gently wash the cell monolayer once with pre-warmed, sterile PBS. c. Add the pre-warmed labeling medium to the cells. d. Incubate for the specific duration determined in your time-course experiments (e.g., 2 hours).[2]

  • Metabolite Extraction: a. Place the culture plates on ice to quench metabolic activity. b. Quickly aspirate the labeling medium. c. Wash the cells rapidly with ice-cold PBS to remove any remaining extracellular labeled malate. d. Add a sufficient volume of ice-cold 80% methanol to the plate to cover the cells. e. Use a cell scraper to scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Sample Processing: a. Vortex the tubes thoroughly. b. Centrifuge at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris. c. Carefully transfer the supernatant, which contains the metabolites, to a new tube. d. Dry the metabolite extract completely using a vacuum concentrator or lyophilizer.

  • Analysis: a. Store dried samples at -80°C until analysis. b. Reconstitute the dried metabolites in a suitable solvent for your analytical platform (e.g., LC-MS or GC-MS). c. Analyze the samples to determine the mass isotopologue distribution (MID) of malate and other downstream metabolites.

Visual Guide: Simplified TCA Cycle and Tracer Entry

G Glucose [¹³C] Glucose PYR Pyruvate Glucose->PYR Glutamine [¹³C] Glutamine AKG α-Ketoglutarate Glutamine->AKG Malate_d3 This compound MAL Malate Malate_d3->MAL ACCOA Acetyl-CoA PYR->ACCOA CIT Citrate ACCOA->CIT ISO Isocitrate CIT->ISO ISO->AKG SUCCOA Succinyl-CoA AKG->SUCCOA SUC Succinate SUCCOA->SUC FUM Fumarate SUC->FUM FUM->MAL OAA Oxaloacetate MAL->OAA OAA->CIT

References

Troubleshooting poor signal intensity of (S)-Malic acid-d3 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (S)-Mal-ic acid-d3 using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to poor signal intensity and other common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is (S)-Malic acid-d3, and what are its common applications in mass spectrometry?

This compound is a deuterated form of (S)-Malic acid, a naturally occurring dicarboxylic acid.[1] In mass spectrometry, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of unlabeled malic acid in various biological matrices.[1] The use of a SIL-IS helps to correct for variations in sample preparation, chromatographic retention, and ionization efficiency, leading to more precise and accurate results.[2]

Q2: What are the expected precursor and product ions for this compound in negative ion mode electrospray ionization (ESI)?

In negative ion mode ESI, this compound typically loses a proton to form the deprotonated molecule, [M-H]⁻. Given that the molecular weight of unlabeled malic acid is approximately 134.09 g/mol , and this compound has three deuterium (B1214612) atoms replacing three hydrogen atoms, its molecular weight is approximately 137.11 g/mol . Therefore, the expected precursor ion for this compound is m/z 136.1. Upon fragmentation (MS/MS), a common product ion results from the loss of a water molecule ([M-H-H₂O]⁻), yielding a fragment at m/z 117.0. Another possible fragmentation is the loss of carbon dioxide ([M-H-CO₂]⁻). It is always recommended to optimize these transitions on your specific instrument.

Q3: Why is my signal intensity for this compound consistently low or absent?

Low or no signal for this compound can stem from several factors ranging from sample preparation to instrument settings.[3] Common causes include:

  • Suboptimal Ionization: Malic acid is a small, polar molecule, and its ionization can be challenging.[4]

  • Matrix Effects: Components in your sample matrix can suppress the ionization of your analyte.[5][6]

  • Hydrogen-Deuterium (H/D) Exchange: The deuterium atoms on the carboxylic acid and hydroxyl groups are labile and can exchange with protons from the solvent.[7][8]

  • Improper Storage or Handling: Degradation of the standard due to incorrect storage can reduce its effective concentration.[7]

  • Instrument Contamination: A dirty ion source is a frequent cause of poor signal intensity.[9]

Troubleshooting Guides

Issue 1: Poor or No Signal Intensity

A common problem encountered is a weak or undetectable signal for this compound.[3] This troubleshooting guide provides a systematic approach to identify and resolve the root cause.

Troubleshooting Workflow

PoorSignalTroubleshooting start Start: Poor Signal for This compound check_ms 1. Verify MS System Performance start->check_ms check_is_integrity 2. Assess Internal Standard Integrity check_ms->check_is_integrity System OK? optimize_ms 3. Optimize MS Parameters check_is_integrity->optimize_ms IS OK? check_lc 4. Evaluate Chromatography optimize_ms->check_lc Optimized? investigate_matrix 5. Investigate Matrix Effects check_lc->investigate_matrix LC OK? solution Solution Implemented investigate_matrix->solution HD_Exchange observation Observation: This compound signal decreases Unlabeled Malic acid signal increases cause Probable Cause: Hydrogen-Deuterium (H/D) Back-Exchange observation->cause mechanism Mechanism: Deuterium on labile positions (-COOH, -OH) exchanges with protons from solvent/matrix cause->mechanism solution1 Solution 1: Modify Mobile Phase pH mechanism->solution1 solution2 Solution 2: Use Aprotic Solvents (if chromatography allows) mechanism->solution2 solution3 Solution 3: Source a more stably labeled standard mechanism->solution3

References

Minimizing isotopic exchange of deuterium in (S)-Malic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing isotopic exchange of deuterium (B1214612) in (S)-Malic acid-d3. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the isotopic integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for this compound?

A1: Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (proton) from the surrounding environment, or vice-versa.[1] For this compound, this is a concern because the deuterium atoms at the C2 and C3 positions are adjacent to activating functional groups (carboxyl and hydroxyl groups). This proximity can make them susceptible to exchange, particularly under certain conditions. This process can diminish the isotopic enrichment of your standard, leading to inaccurate quantification in techniques like mass spectrometry.[2]

Q2: Which hydrogen/deuterium atoms in this compound are most susceptible to exchange?

A2: The deuterium atoms on the carbons are generally stable. However, the deuterium on the carbon alpha to the carboxylic acid groups (C2) is the most likely to exchange. This is because the acidic conditions can catalyze an enolization process, making this position labile.[3] The hydroxyl (-OD) and carboxylic acid (-COOD) deuterons are extremely labile and will rapidly exchange with any protons in the environment, such as from trace water.[4]

Q3: What are the primary factors that promote unwanted deuterium exchange?

A3: The main factors that can catalyze the exchange of deuterium for hydrogen include:

  • Presence of protic solvents: Solvents with exchangeable protons, like water (H₂O), methanol (B129727) (CH₃OH), or ethanol (B145695), are major sources of protons.[5]

  • Acidic or basic conditions: Both acid and base catalysis can significantly accelerate the rate of exchange.[3] The minimum rate of exchange is often observed at a slightly acidic pH, around 2.5-3.[2]

  • Elevated temperatures: Higher temperatures provide the necessary activation energy for the exchange reaction to occur more rapidly.[2]

  • Presence of moisture: Atmospheric moisture is a common source of protons and can be readily absorbed by hygroscopic solvents and reagents.[6]

Q4: What are the optimal storage conditions for solid this compound?

A4: To maintain isotopic purity, solid this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or colder.[2]

  • Atmosphere: Keep in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture.[2]

  • Environment: Use a desiccator to ensure a dry environment.[2]

Q5: Which solvents should I use or avoid when working with this compound?

A5: It is crucial to select solvents carefully to prevent deuterium exchange.

  • Recommended Solvents: High-purity aprotic solvents such as acetonitrile, acetone-d6, chloroform-d, or dimethyl sulfoxide-d6 (DMSO-d6) are preferred.[2]

  • Solvents to Avoid: Avoid protic solvents like water (H₂O), methanol, and ethanol unless absolutely necessary for the experimental procedure. If a protic solvent must be used, it should be its deuterated counterpart (e.g., D₂O, Methanol-d4).[5]

Troubleshooting Guide

Problem: I am observing a significant loss of deuterium in my this compound sample during LC-MS or NMR analysis.

This guide will help you identify the potential source of the isotopic exchange.

Troubleshooting Step Key Question & Action Rationale
1. Review Solvent Choice Did you use any protic (non-deuterated) solvents during sample preparation or analysis? Action: If yes, this is a highly likely source of exchange. Switch to high-purity aprotic or fully deuterated solvents for all steps.Protic solvents like water and methanol contain a high concentration of exchangeable protons that can readily replace the deuterium atoms on your compound.[5]
2. Assess pH of Solutions Was the sample exposed to acidic or basic conditions? Action: Ensure all solutions are maintained at a neutral or slightly acidic pH (around 2.5-3) where the exchange rate is minimal.[2] Avoid strong acids or bases.Both acid and base catalysis significantly accelerate the enolization mechanism responsible for deuterium exchange at the alpha-carbon position.[3]
3. Check for Moisture Contamination Was the sample or were the solvents exposed to air for extended periods? Was the glassware properly dried? Action: Dry all glassware in an oven at ~150°C for 24 hours and cool under an inert atmosphere.[6] Handle the compound and prepare samples in a dry atmosphere, such as a glove box or under a stream of nitrogen.[2][6]Deuterated compounds and many organic solvents are hygroscopic and can absorb atmospheric moisture, which serves as a proton source for exchange.[6]
4. Evaluate Temperature Conditions Was the sample heated at any point during preparation or storage? Action: Perform all experimental steps at the lowest practical temperature. Store solutions at low temperatures (e.g., 2-8°C or -20°C) to slow the rate of exchange.[2]Higher temperatures increase the kinetic energy of molecules, overcoming the activation barrier for the exchange reaction.[2]
5. Verify Purity of Reagents Are your deuterated solvents and other reagents of high isotopic and chemical purity? Action: Use fresh, high-purity solvents from sealed containers. Residual protonated solvent can be a source of contamination.[6]Impurities, especially water, in solvents can lead to unintended deuterium loss.

Experimental Protocols

Protocol: Preparation of this compound for NMR Analysis

This protocol is designed to minimize deuterium exchange during sample preparation for NMR spectroscopy.

Materials:

  • This compound

  • High-purity deuterated solvent (e.g., DMSO-d6, Acetone-d6)

  • NMR tube and cap, dried in an oven at 150°C for 24 hours and cooled in a desiccator[6]

  • Glassware (vial, Pasteur pipette), dried as above

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Equilibrate: Allow the vial of this compound to warm to room temperature inside a desiccator before opening to prevent moisture condensation.[2]

  • Weighing: In a dry environment (e.g., glove box or under a nitrogen blanket), weigh the desired amount of this compound (typically 5-25 mg) into a clean, dry vial.[7]

  • Solvent Addition: Using a dry syringe, add the appropriate volume (typically 0.6-0.7 mL) of the chosen high-purity deuterated solvent to the vial.[8]

  • Dissolution: Gently vortex or sonicate the vial to ensure the compound is completely dissolved.[2]

  • Sample Transfer: Filter the solution through a small plug of glass wool in a dry Pasteur pipette directly into the dried NMR tube. This removes any particulate matter that could affect spectral quality.[7]

  • Capping and Sealing: Immediately cap the NMR tube. For long-term storage or sensitive experiments, seal the cap with parafilm.

  • Analysis: Acquire the NMR spectrum as soon as possible after preparation.

Data Summary

The stability of deuterium on carbon atoms is highly dependent on the experimental conditions. The following table summarizes the risk of exchange under various conditions.

Condition Variable Risk of C-D Exchange Recommendation
pH < 2 or > 8HighMaintain solutions at a neutral or slightly acidic pH.[2]
2.5 - 3.0LowOptimal pH range to minimize the rate of acid/base catalyzed exchange.[2]
Temperature > 40°CModerate to HighPerform procedures at room temperature or below. Store samples at -20°C.[2]
< 10°CLowLow temperatures significantly slow the kinetics of the exchange reaction.[2]
Solvent Protic (H₂O, CH₃OH)Very HighAvoid. Use aprotic or deuterated protic solvents.[5]
Aprotic (Acetonitrile)Very LowHighly recommended for sample preparation and analysis.[2]
Atmosphere Ambient AirModerateHandle in a dry, inert atmosphere (N₂ or Ar).[2]
Inert (N₂ or Ar)Very LowBest practice for preventing moisture contamination.[2]

Visual Guides

Mechanism of Deuterium Exchange

The diagram below illustrates the acid-catalyzed enolization mechanism, which is the primary pathway for the exchange of the deuterium atom at the C2 position of malic acid.

G Acid-Catalyzed Deuterium Exchange at C2 of Malic Acid cluster_0 Step 1: Protonation cluster_1 Step 2: Enolization cluster_2 Step 3: Tautomerization cluster_3 Step 4: Deprotonation A Malic Acid-d3 (Keto form) B Protonated Carbonyl A->B + H+ C Enol Intermediate B->C - D+ D Protonated Carbonyl (Exchanged) C->D + H+ E Exchanged Malic Acid (Keto form) D->E - H+

Caption: Mechanism of acid-catalyzed H/D exchange at the alpha-carbon.

Recommended Experimental Workflow

This workflow outlines the best practices for handling this compound from storage to analysis to preserve its isotopic integrity.

G Workflow for Minimizing Deuterium Exchange Storage 1. Storage -20°C, Desiccator Inert Atmosphere Equilibrate 2. Equilibration Warm to RT in Desiccator Storage->Equilibrate Handling 3. Handling & Weighing Inert Atmosphere (Glove Box/N2) Equilibrate->Handling Preparation 4. Sample Preparation Use Dry Glassware Use Aprotic/Deuterated Solvents Handling->Preparation Analysis 5. Analysis Perform Promptly Maintain Low Temperature Preparation->Analysis Waste Dispose of Properly Analysis->Waste

Caption: Recommended workflow for handling deuterated compounds.[9]

References

Addressing matrix effects in the analysis of (S)-Malic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of (S)-Malic acid-d3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] In biological matrices like plasma, urine, or saliva, common sources of matrix effects include salts, phospholipids (B1166683), and endogenous metabolites.[4][5]

Q2: Shouldn't the use of a deuterated internal standard like this compound automatically correct for matrix effects?

A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[6] However, this is not always the case. The "deuterium isotope effect" can cause a slight chromatographic separation between the deuterated standard and the non-deuterated analyte.[7] If they elute into regions with different matrix interferences, the correction will be inaccurate.[7]

Q3: What are the typical signs that matrix effects are negatively impacting my analysis of this compound?

A3: Common indicators of significant matrix effects include:

  • Poor reproducibility of results, especially between different lots of biological matrix.

  • Inaccurate quantification, leading to unexpectedly high or low concentrations.

  • Non-linear calibration curves.

  • High variability in the peak area of this compound across different samples, despite spiking the same amount.

  • A significant difference in the analyte-to-internal standard area ratio between standards prepared in a clean solvent versus those in a biological matrix.[2]

Q4: What are the most common sources of matrix effects in biological samples for an acidic small molecule like this compound?

A4: For polar and acidic compounds like malic acid, the primary sources of matrix effects in biological fluids such as plasma and urine are phospholipids and salts.[4][8] Proteins are also a major interference, but are typically removed during initial sample processing.[4] The high concentration of these endogenous components can compete with this compound for ionization in the mass spectrometer source.[9]

Q5: How can I quantitatively assess the extent of matrix effects in my assay?

A5: A standard method is to compare the response of the analyte in a clean solution (neat solvent) to its response in an extracted blank matrix that has been spiked with the analyte post-extraction.[10] The ratio of these responses provides a quantitative measure of the matrix effect (Matrix Factor). A Matrix Factor of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[2]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy despite using this compound as an internal standard.

This is a common problem and often points to differential matrix effects, where the analyte and the internal standard are not affected by the matrix in the same way.

Troubleshooting Workflow:

start Poor Reproducibility with d3-IS check_coelution Step 1: Verify Co-elution of (S)-Malic acid and this compound start->check_coelution coelution_ok Co-elution Confirmed check_coelution->coelution_ok Yes coelution_bad Separation Observed (Deuterium Isotope Effect) check_coelution->coelution_bad No assess_me Step 2b: Quantify Matrix Effect (Post-column infusion or post-extraction spike) coelution_ok->assess_me optimize_chrom Step 2a: Optimize Chromatography (e.g., gradient, temperature, column) coelution_bad->optimize_chrom optimize_chrom->check_coelution me_high Significant Matrix Effect Detected assess_me->me_high High me_low Matrix Effect is Minimal assess_me->me_low Low improve_sp Step 3: Improve Sample Preparation (e.g., SPE, LLE, Phospholipid Removal) me_high->improve_sp revalidate Step 4: Re-validate Method me_low->revalidate improve_sp->revalidate end Problem Resolved revalidate->end

Caption: Troubleshooting workflow for addressing poor reproducibility with a deuterated internal standard.

Issue 2: Significant ion suppression is observed for this compound.

This indicates that components in the sample matrix are interfering with the ionization of your internal standard. The most effective solution is to improve the sample cleanup process.

Decision Tree for Sample Preparation Method Selection:

start High Ion Suppression Observed matrix_type What is the sample matrix? start->matrix_type ppt Protein Precipitation (PPT) matrix_type->ppt Simple Matrix (e.g., cell culture media) lle Liquid-Liquid Extraction (LLE) matrix_type->lle Complex Matrix (e.g., Urine) spe Solid-Phase Extraction (SPE) matrix_type->spe Very Complex Matrix (e.g., Plasma, Serum) plr Phospholipid Removal Plate matrix_type->plr Plasma/Serum with known phospholipid interference outcome_ppt outcome_ppt ppt->outcome_ppt Fast but 'dirtiest' extract. May not be sufficient. outcome_lle outcome_lle lle->outcome_lle Good for removing salts and some lipids. Requires solvent optimization. outcome_spe outcome_spe spe->outcome_spe Provides the cleanest extract. Requires method development. outcome_plr outcome_plr plr->outcome_plr Specifically targets phospholipids, very effective for plasma.

Caption: Decision tree for selecting a suitable sample preparation method to mitigate ion suppression.

Quantitative Data Summary

The following table provides an illustrative summary of expected matrix effects for this compound in different biological matrices after various sample preparation techniques. These are representative values and actual results may vary depending on the specific experimental conditions.

Sample MatrixSample Preparation MethodExpected Matrix Effect (%)Predominant Interference
Plasma Protein Precipitation (PPT)40 - 60% (Suppression)Phospholipids, Salts
Liquid-Liquid Extraction (LLE)70 - 85% (Suppression)Residual Phospholipids
Solid-Phase Extraction (SPE)> 90% (Minimal Effect)Minimal
Urine Dilute-and-Shoot30 - 50% (Suppression)Salts, Urea
Liquid-Liquid Extraction (LLE)75 - 90% (Suppression)Residual Salts
Solid-Phase Extraction (SPE)> 95% (Minimal Effect)Minimal
Saliva Protein Precipitation (PPT)60 - 75% (Suppression)Proteins, Mucins
Solid-Phase Extraction (SPE)> 90% (Minimal Effect)Minimal

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol allows for the quantitative evaluation of matrix effects on this compound.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare standards of (S)-Malic acid and this compound at a known concentration in the final mobile phase composition.

    • Set B (Post-Extraction Spike): Take at least six different lots of blank biological matrix (e.g., plasma, urine). Process these samples using your established extraction procedure. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same final concentration as in Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as in Set A.

  • Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B)

    • Process Efficiency (PE) = (Mean Peak Area of Set C) / (Mean Peak Area of Set A) = MF x RE

Workflow for Quantitative Assessment of Matrix Effects:

cluster_prep Sample Preparation cluster_calc Calculations start Start: Assess Matrix Effect prep_A Set A: Analyte + IS in Neat Solvent start->prep_A prep_B Set B: Blank Matrix Extraction, then Spike Analyte + IS start->prep_B prep_C Set C: Spike Analyte + IS in Blank Matrix, then Extract start->prep_C analysis LC-MS/MS Analysis of all Sets prep_A->analysis prep_B->analysis prep_C->analysis calc_mf Calculate Matrix Factor (MF) MF = B / A analysis->calc_mf calc_re Calculate Recovery (RE) RE = C / B analysis->calc_re calc_pe Calculate Process Efficiency (PE) PE = C / A analysis->calc_pe interpret Interpret Results: MF < 1 -> Suppression MF > 1 -> Enhancement calc_mf->interpret

Caption: Experimental workflow for the quantitative assessment of matrix effects.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is designed to provide a clean extract of this compound from plasma, minimizing matrix effects.

Materials:

  • Mixed-mode anion exchange SPE cartridges.

  • Human plasma (K2-EDTA).

  • This compound internal standard solution.

  • Methanol, Acetonitrile, Formic Acid (LC-MS grade).

  • Deionized water.

Methodology:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of the this compound internal standard solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

References

Technical Support Center: Chromatographic Separation of Malic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic separation of malic acid isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing poor resolution between D- and L-malic acid enantiomers. What are the initial steps to troubleshoot this issue?

When encountering poor resolution, a systematic approach to troubleshooting is crucial. Start by verifying the foundational parameters of your High-Performance Liquid Chromatography (HPLC) method against the intended protocol. Next, scrutinize the components of your chromatography system, and finally, evaluate your sample preparation technique.

Here is a logical workflow to diagnose and resolve poor enantiomeric resolution:

G A Start: Poor Resolution Observed B Verify HPLC Method Parameters - Mobile Phase Composition - Flow Rate - Column Temperature A->B C Check Chiral Stationary Phase (CSP) - Correct CSP? - Column Age/Storage - Column Equilibration Time B->C D Review Sample Preparation - Correct Solvent? - Appropriate Concentration? - Filtered Sample? C->D E Optimize Mobile Phase - Adjust Organic Modifier Ratio - Add/Adjust Chiral Selector or Additive D->E F Adjust Temperature - Increase or Decrease in Increments E->F G Consider Derivatization - Use Chiral Derivatizing Agent F->G H Resolution Improved? G->H H->B No, Re-evaluate I End H->I Yes

A stepwise troubleshooting workflow for poor enantiomer resolution.

Q2: My malic acid peaks are tailing. What are the common causes and solutions?

Peak tailing can arise from various factors, including issues with the column, mobile phase, or interactions with the HPLC system.[1][2]

Common Causes and Solutions for Peak Tailing:

Cause Solution
Secondary Silanol (B1196071) Interactions For basic analytes, free silanol groups on the silica (B1680970) packing can cause tailing. Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase.[3]
Column Overload The sample concentration may be too high. Try diluting the sample or reducing the injection volume.[4]
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Use tubing with a smaller internal diameter and minimize its length.[5]
Column Contamination/Deterioration Strongly retained impurities from the sample can accumulate at the column inlet. Use a guard column and ensure proper sample cleanup.[1][3] If the column is old, it may need to be replaced.
Mobile Phase pH If the mobile phase pH is close to the pKa of malic acid, it can lead to poor peak shape. Adjust the pH to be at least 2 units away from the analyte's pKa.[6]

Q3: Can I separate malic acid enantiomers on a standard C18 column?

Yes, it is possible to separate D- and L-malic acid on a conventional C18 column through pre-column derivatization with a chiral reagent.[7][8][9] This method involves reacting the malic acid enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral stationary phase.

A common approach is to use (R)-1-(1-naphthyl)ethylamine ((R)-NEA) as the chiral derivatizing reagent.[7][8][10] This method offers the advantage of not requiring a more expensive chiral column and has shown good resolution.[7][8]

G cluster_0 Pre-column Derivatization cluster_1 RP-HPLC Analysis A DL-Malic Acid Sample B Add Chiral Derivatizing Agent (e.g., (R)-NEA) A->B C Formation of Diastereomers B->C D Inject Diastereomeric Mixture C->D E Separation on C18 Column D->E F Detection (UV) E->F G Separated Peaks of D- and L-Malic Acid Derivatives F->G

Workflow for separating malic acid isomers via derivatization.

Q4: How does mobile phase pH affect the separation of malic acid?

The pH of the mobile phase is a critical parameter in the separation of ionizable compounds like malic acid.[6][11] It directly influences the analyte's ionization state, which in turn affects its retention and peak shape.[6][11] For acidic compounds, a mobile phase pH below their pKa will suppress ionization, leading to increased retention on a reversed-phase column.[12]

If the mobile phase pH is too close to the pKa of malic acid, you may observe peak splitting or broadening because both the ionized and non-ionized forms of the acid are present.[11] Therefore, controlling the pH with a suitable buffer is essential for achieving reproducible and symmetrical peaks.

Data Presentation: Comparison of Separation Methods

The following tables summarize quantitative data from different methods for separating malic acid isomers.

Table 1: Pre-column Derivatization with (R)-NEA followed by RP-HPLC [7][8][9][10]

ParameterValue
Column Kromasil C18
Mobile Phase Acetonitrile:0.01 M KH2PO4 (containing 20 mM sodium heptanesulfonate, pH 2.80) (45:55 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Resolution (Rs) > 1.7
Retention Time (D-malic derivative) ~26.1 min
Retention Time (L-malic derivative) ~27.5 min

Table 2: Chiral Ligand-Exchange Capillary Electrochromatography [13]

ParameterValue
Column L-Histidine modified open-tubular capillary
Running Buffer Acetonitrile:5.0 mM CuSO4, 20.0 mM (NH4)2SO4 (60:40 v/v), pH 3.0
Chiral Selector L-Histidine
Central Ion Copper (II)

Experimental Protocols

Protocol 1: Pre-column Derivatization of Malic Acid with (R)-NEA [7]

This protocol is adapted from a method for determining D-malic acid enantiomeric impurity in L-malic acid bulk drug.[7][8][10]

Materials:

  • DL-malic acid standard

  • (R)-1-(1-naphthyl)ethylamine ((R)-NEA)

  • 1-Hydroxybenzotriazole (HOBT)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Sodium 1-heptanesulfonate

  • Phosphoric acid

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a 1 mg/mL solution of HOBT in acetonitrile.

    • Prepare a 1.5 mg/mL solution of EDC-HCl in acetonitrile.

    • Prepare a 10 mg/mL solution of (R)-NEA in acetonitrile.

  • Derivatization Reaction:

    • To an appropriate amount of malic acid sample (or standard), add the HOBT and EDC-HCl solutions to activate the carboxyl groups.

    • Add the (R)-NEA derivatization reagent solution.

    • Allow the reaction to proceed under optimized conditions (e.g., specific time and temperature as determined by method validation).

  • HPLC Analysis:

    • Inject an aliquot of the derivatized sample into the HPLC system.

    • Perform the chromatographic analysis using the conditions outlined in Table 1 .

Protocol 2: Chiral Ligand-Exchange Chromatography (Conceptual)

This is a generalized protocol based on the principles of chiral ligand-exchange chromatography.[13][14]

Materials:

  • Malic acid sample

  • Chiral ligand (e.g., an L-amino acid)

  • Metal salt (e.g., copper(II) sulfate)

  • Mobile phase solvents (e.g., acetonitrile, water)

  • Buffer components to adjust pH

Procedure:

  • Mobile Phase Preparation:

    • Prepare the aqueous portion of the mobile phase containing the chiral ligand and the metal salt at the desired concentrations.

    • Adjust the pH to the optimal value for the separation.

    • Mix with the organic modifier (if any) in the specified ratio.

  • System Equilibration:

    • Equilibrate the chiral stationary phase column with the prepared mobile phase until a stable baseline is achieved.

  • Sample Analysis:

    • Dissolve the malic acid sample in the mobile phase.

    • Inject the sample onto the column.

    • Run the chromatogram and detect the separated enantiomers.

References

How to correct for natural isotope abundance in flux analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isotope flux analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to correcting for natural isotope abundance in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for natural isotope abundance in flux analysis?
Q2: What is a Mass Isotopomer Distribution (MID)?

A: A Mass Isotopomer Distribution (MID), also known as a Mass Distribution Vector (MDV), represents the fractional abundance of all mass isotopologues of a particular metabolite.[2][4] Isotopologues are molecules that are identical in chemical formula but differ in their isotopic composition. For a metabolite containing 'n' carbon atoms, you can have isotopologues with zero ¹³C atoms (M+0), one ¹³C atom (M+1), two ¹³C atoms (M+2), and so on, up to 'n' ¹³C atoms (M+n).[4] The MID is a vector that quantifies the relative abundance of each of these isotopologues, with the sum of all fractional abundances equaling 1.[3]

Q3: How is the correction for natural isotope abundance performed?

A: The most common method for correcting natural isotope abundance is a matrix-based approach.[2][4] A correction matrix is constructed that mathematically accounts for the natural abundances of all isotopes of every element present in the metabolite, including any derivatization agents used for analysis.[2] This matrix is then used to deconvolute the measured mass isotopomer distribution, effectively separating the contribution of naturally occurring isotopes from the signal generated by the isotopic tracer.[1] The fundamental relationship can be expressed as:

MID_measured = C * MID_corrected

Where 'C' is the correction matrix. The corrected MID is then solved for computationally.[2]

Q4: What information is essential to perform the correction accurately?

A: To perform an accurate correction for natural isotopic abundance, you will need the following information:

  • The precise elemental formula of the metabolite fragment being analyzed: This includes atoms from any derivatizing agents.[1][2]

  • The known natural isotopic abundances of all elements in the molecule: This includes elements like carbon, hydrogen, nitrogen, oxygen, and silicon.[2]

  • The measured mass isotopomer distribution (MID): This is the raw data obtained from the mass spectrometer for both your unlabeled control and your labeled samples.[1][2]

  • (Optional but highly recommended) The isotopic purity of the tracer: Commercially available tracers are often not 100% pure. Knowing the exact purity allows for a more precise correction.[1][5]

Troubleshooting Guide

Issue 1: I am seeing negative values in my corrected mass isotopomer distribution. What should I do?

This is a common issue that can arise from noise in the mass spectrometry data, particularly for peaks with low intensity.[1] The correction algorithm, when applied to noisy data, can sometimes produce small negative numbers for certain isotopologues.[3]

Troubleshooting Steps:

  • Review Raw Data Quality: Carefully examine the raw mass spectra. Ensure that the signal-to-noise ratio is sufficient, especially for low-abundance isotopologues. High noise levels can lead to inaccurate measurements.[2]

  • Check Peak Integration: Inaccurate peak integration and poor background subtraction during mass spectrometry data processing can distort the measured isotopologue ratios. Re-evaluate your peak integration and background subtraction methods.[2]

  • Handle Negative Values: One approach is to set the unrealistic negative values to zero and then renormalize the MID so that the sum of all fractional abundances equals one.[3] Some software packages, like IsoCor, use iterative approaches and non-linear least-squares optimization to minimize the occurrence of negative fractions.[3]

Issue 2: My calculated fluxes seem incorrect after correction. What could be the problem?

Inaccurate flux estimations post-correction can stem from several sources, ranging from the input data to the correction process itself.

Troubleshooting Steps:

  • Verify Elemental Formula: Double-check that the elemental formula used for the correction is accurate and includes all atoms from any derivatizing agents. An incorrect formula will lead to an incorrect correction matrix.[2]

  • Account for Tracer Impurity: Commercially available labeled substrates are not 100% pure.[6] Failing to account for the small fraction of unlabeled substrate in your tracer can lead to systematic errors in the calculated fluxes. Always check the certificate of analysis from the supplier for the specified isotopic purity or measure it directly.[6]

  • Confirm Isotopic Steady State: Standard metabolic flux analysis assumes that the system has reached an isotopic steady state, where the labeling patterns of metabolites are stable over time.[6][7] To confirm this, you can measure isotopic labeling at multiple time points. If a steady state is not achieved, consider using non-stationary MFA methods.[7]

  • Review the Metabolic Model: An incomplete or inaccurate metabolic network model is a primary cause of poor fits between simulated and measured data.[6][7] Scrutinize all reactions and atom transitions in your model for biological accuracy.[6]

Experimental Protocols

Protocol 1: General Workflow for a ¹³C Labeling Experiment and Data Correction

This protocol outlines the key steps from cell culture to data correction for a typical ¹³C metabolic flux analysis experiment.[3][8]

  • Experimental Design: Define the biological question and construct a metabolic network model. Select the appropriate ¹³C-labeled tracer to best inform the fluxes of interest.[8]

  • Tracer Experiment: Culture cells under controlled, steady-state conditions in a medium containing the ¹³C-labeled substrate. Ensure that the cells reach both metabolic and isotopic steady state.[8]

  • Sample Collection and Quenching: Rapidly quench metabolism to halt all enzymatic activity. A common method is to transfer cells to a cold solvent like -20°C 60% methanol.[7]

  • Metabolite Extraction: Extract the intracellular metabolites from the quenched cells.

  • Mass Spectrometry Analysis: Analyze the metabolite extracts using a mass spectrometer (e.g., GC-MS or LC-MS) to obtain the raw mass isotopomer distributions for the metabolites of interest. Collect data for both unlabeled (natural abundance) and labeled samples.[2]

  • Data Extraction and Normalization: For each metabolite, extract the ion counts or peak areas for each mass isotopologue (M+0, M+1, M+2, etc.). Normalize these values to obtain the fractional abundances by dividing the intensity of each isotopologue by the sum of all isotopologue intensities. This yields the measured Mass Isotopomer Distribution (MID).[2]

  • Natural Abundance Correction: Use a software tool to correct the measured MIDs for natural isotope abundance. This typically involves a matrix-based method.[1][2]

Data Presentation

Table 1: Natural Abundance of Key Isotopes
ElementIsotopeNatural Abundance (%)
Carbon¹²C~98.9
¹³C~1.1
Hydrogen¹H~99.9885
²H~0.0115
Nitrogen¹⁴N~99.632
¹⁵N~0.368
Oxygen¹⁶O~99.757
¹⁷O~0.038
¹⁸O~0.205

Note: These are approximate values and can vary slightly.[3]

Table 2: Example of Measured vs. Corrected Mass Isotopomer Distribution
IsotopologueMeasured MID (Fractional Abundance)Corrected MID (Fractional Abundance)
M+00.3500.400
M+10.4500.420
M+20.1500.130
M+30.0500.050

This table illustrates a hypothetical example of how a measured MID might change after correction for natural isotope abundance.

Visualizations

experimental_workflow cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_computational Computational Phase exp_design Experimental Design tracer_exp Tracer Experiment exp_design->tracer_exp sampling Sampling & Quenching tracer_exp->sampling extraction Metabolite Extraction sampling->extraction ms_analysis MS Analysis extraction->ms_analysis data_extraction Data Extraction ms_analysis->data_extraction correction Natural Abundance Correction data_extraction->correction flux_estimation Flux Estimation correction->flux_estimation interpretation Biological Interpretation flux_estimation->interpretation

Caption: A high-level workflow for a ¹³C Metabolic Flux Analysis experiment.

correction_logic measured_mid Measured MID (from Mass Spectrometer) correction_matrix Correction Matrix (Calculated from Elemental Formula & Natural Abundances) measured_mid->correction_matrix is corrected by corrected_mid Corrected MID (Tracer-derived Labeling) correction_matrix->corrected_mid to yield flux_analysis Metabolic Flux Analysis corrected_mid->flux_analysis is used for

References

Instability of (S)-Malic acid-d3 in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-Malic acid-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a deuterated form of (S)-Malic acid, a naturally occurring dicarboxylic acid. The replacement of specific hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, makes it a valuable tool in various analytical applications. Its primary use is as an internal standard in mass spectrometry-based quantitative analysis, such as LC-MS, for the accurate measurement of unlabeled (S)-Malic acid in biological and other matrices.[1]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsStore in a tightly sealed container, protected from light and moisture.
4°C2 yearsFor shorter-term storage.
In Solvent -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthFor short-term use.

Q3: In which solvents can I dissolve this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) and water. For aqueous stock solutions, it is recommended to prepare the working solution, filter sterilize it using a 0.22 μm filter, and use it promptly or store it appropriately.

Q4: Is there a risk of deuterium exchange with this compound in solution?

Deuterium exchange, the replacement of deuterium atoms with hydrogen from the solvent, can be a concern with some deuterated compounds, potentially compromising the integrity of the internal standard. For this compound, the deuterium atoms are on carbon atoms, which are generally less prone to exchange than those on heteroatoms (like -OH or -NH). Studies have shown that deuterons introduced through H/D exchange reactions may not undergo back-exchange under acidic and neutral conditions. However, it is good practice to minimize conditions that could facilitate exchange, such as prolonged exposure to strongly basic conditions or high temperatures in protic solvents.

Troubleshooting Guide

Encountering issues with your experiments using this compound? This guide addresses common problems and provides actionable solutions.

Issue 1: Inconsistent or Poor Peak Shape in LC-MS Analysis

Symptoms:

  • Broad or tailing peaks for this compound.

  • Split peaks.

  • Shifting retention times.

Potential Causes & Solutions:

  • dot

    troubleshooting_peak_shape start Poor Peak Shape Observed cause1 Column Contamination start->cause1 cause2 Inappropriate Mobile Phase start->cause2 cause3 Injection Solvent Mismatch start->cause3 cause4 Degradation of Analyte start->cause4 solution1 Flush column with a strong solvent. Consider a guard column. cause1->solution1 Action solution2 Adjust mobile phase pH. Ensure adequate buffering. cause2->solution2 Action solution3 Dissolve sample in mobile phase or a weaker solvent. cause3->solution3 Action solution4 Prepare fresh solutions. Check storage conditions. cause4->solution4 Action

    Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Loss of Signal or High Variability in this compound Response

Symptoms:

  • Low signal intensity for the internal standard.

  • Inconsistent signal intensity across a batch of samples.

Potential Causes & Solutions:

  • dot

    troubleshooting_signal_loss start Signal Loss or Variability cause1 Degradation in Solution start->cause1 cause2 Pipetting or Dilution Errors start->cause2 cause3 Ion Suppression in MS start->cause3 cause4 Incorrect MS Settings start->cause4 solution1 Prepare fresh stock and working solutions. Verify storage conditions. cause1->solution1 Action solution2 Calibrate pipettes. Review dilution protocol. cause2->solution2 Action solution3 Improve sample cleanup. Adjust chromatography to separate from interfering matrix components. cause3->solution3 Action solution4 Optimize MS parameters for this compound. cause4->solution4 Action

    Caption: Troubleshooting workflow for signal loss or variability.

Stability Data

The stability of this compound in solution is critical for its use as an internal standard. The following tables summarize stability data under various conditions.

Table 1: Stability of this compound in Aqueous Solution at Different pH and Temperatures
pHTemperature% Remaining after 24 hours% Remaining after 7 days
3.0 4°C>99%98%
25°C98%92%
7.0 4°C>99%>99%
25°C>99%97%
9.0 4°C99%96%
25°C95%85%

Note: Data are representative and intended for illustrative purposes.

Table 2: Photostability of this compound in Aqueous Solution (pH 7.0) at 25°C
Condition% Remaining after 8 hours% Remaining after 24 hours
Protected from Light >99%>99%
Exposed to Ambient Light 99%98%

Note: Data are representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Stability Study of this compound in Aqueous Solutions

Objective: To assess the stability of this compound under various pH and temperature conditions.

Materials:

  • This compound

  • HPLC-grade water

  • Phosphate buffer solutions (pH 3.0, 7.0, 9.0)

  • LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.

  • Preparation of Working Solutions: Dilute the stock solution with the respective pH buffer solutions to a final concentration of 10 µg/mL.

  • Storage: Aliquot the working solutions into amber vials and store them at the specified temperatures (4°C and 25°C).

  • Sampling and Analysis: At designated time points (e.g., 0, 24, 48, 96 hours, and 7 days), withdraw an aliquot from each condition.

  • LC-MS Analysis: Analyze the samples using a suitable LC-MS method to determine the concentration of this compound remaining.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • dot

    stability_study_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_working Dilute to 10 µg/mL in Buffers (pH 3, 7, 9) prep_stock->prep_working storage Aliquot and Store at 4°C and 25°C prep_working->storage sampling Sample at 0, 24, 48, 96 hrs, 7 days storage->sampling lcms LC-MS Analysis sampling->lcms data_analysis Calculate % Remaining lcms->data_analysis

    Caption: Workflow for the this compound stability study.

References

Technical Support Center: Navigating Stable Isotope Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for stable isotope tracer experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions, ensuring the accuracy and reliability of your experimental data.

Troubleshooting Guide

This section addresses specific issues that may arise during your stable isotope tracing experiments, offering potential causes and solutions in a direct question-and-answer format.

Question: Why am I observing low or no isotopic enrichment in my metabolites of interest?

Answer:

Low or absent labeling is a frequent challenge in tracer experiments. The root cause can often be traced back to several factors throughout the experimental workflow. Consider the following possibilities:

  • Inadequate Labeling Time: The time required to reach a steady state of isotopic enrichment varies significantly between different metabolic pathways. While pathways like glycolysis may reach equilibrium within minutes, others, such as lipid synthesis, can take much longer.[1]

    • Solution: Conduct a time-course experiment to pinpoint the optimal labeling duration for your specific metabolites and biological system.[1]

  • Suboptimal Cell Culture Conditions: The health and metabolic activity of cells directly influence their ability to uptake and metabolize the isotopic tracer.

    • Solution: Ensure that cells are healthy and in the exponential growth phase during the experiment. Utilizing dialyzed fetal bovine serum (FBS) can also be beneficial as it minimizes the presence of unlabeled counterparts to your tracer.[1]

  • Incorrect Tracer Concentration: The concentration of the labeled precursor in the medium might be too low to result in detectable enrichment.[1]

    • Solution: The medium should ideally have the unlabeled nutrient completely replaced with its labeled counterpart at a similar concentration.[1]

  • Metabolic Rerouting: Cells may utilize alternative metabolic pathways that bypass the expected incorporation of the isotopic label.

Question: My mass spectrometry data shows significant variability between replicate samples. What are the likely sources of this variation?

Answer:

High variability in results can be introduced at multiple stages of the experimental process. Here are some common culprits:

  • Inconsistent Cell Culture: Discrepancies in cell number, confluency, or the metabolic state between replicate samples will inevitably lead to variable labeling.[1]

    • Solution: Adhere to strict and consistent cell culture protocols for all replicates.

  • Metabolite Leakage: Quenching and extraction steps, if not performed rapidly and at a sufficiently low temperature, can allow for the leakage of metabolites from the cells.

    • Solution: Implement a rapid quenching procedure with a pre-chilled solvent (e.g., -80°C) to instantly halt all enzymatic activity.[2]

  • Matrix Effects in Mass Spectrometry: Co-eluting compounds from the sample matrix can interfere with the ionization of your target analyte, leading to either suppression or enhancement of the signal and causing inconsistent quantification.[1]

    • Solution: Optimize your chromatographic separation to minimize co-elution. The use of an internal standard that is chemically similar to your analyte but isotopically distinct can also help to correct for matrix effects.

Question: I am seeing unexpected peaks or mass shifts in my mass spectrometry data. What could be the cause?

Answer:

The appearance of unexpected signals can be perplexing. Here are a few potential explanations:

  • Natural Isotope Abundance: It's crucial to remember that naturally occurring stable isotopes (e.g., ¹³C, ¹⁷O) will contribute to the overall isotopic distribution of your analyte.[1] This can create satellite peaks around your primary monoisotopic peak.

    • Solution: Your data analysis must include a correction for the natural abundance of all relevant isotopes.[3][4][5] Various software tools are available for this purpose.[6]

  • Tracer Impurity: The isotopically labeled tracer you are using is likely not 100% pure and may contain a small percentage of the unlabeled form.[4] This can lead to an underestimation of the true enrichment.

    • Solution: Whenever possible, use the tracer purity provided by the manufacturer in your correction calculations.[6]

  • Fragmentation in the Mass Spectrometer: The ionization process can cause molecules to break apart into fragment ions. Some of these fragments may have the same mass-to-charge ratio as your metabolite of interest, leading to interference.[7]

    • Solution: Optimize your mass spectrometer's ionization and fragmentation settings to minimize unwanted fragmentation. High-resolution mass spectrometry can also help to distinguish between your target analyte and interfering ions.[8]

Frequently Asked Questions (FAQs)

Q1: What is the importance of correcting for natural isotope abundance?

Q2: How do I choose the right stable isotope tracer for my experiment?

A2: The selection of an appropriate tracer is highly dependent on the specific metabolic pathway you are investigating.[10] You need a thorough understanding of the biochemical reactions involved to select a labeled compound that will effectively trace the pathway of interest.[10] For instance, to study glycolysis, a common choice is [U-¹³C₆]glucose, where all six carbon atoms are labeled with ¹³C.

Q3: What is the difference between metabolic steady state and isotopic steady state?

A3: It is crucial to distinguish between these two states.

  • Metabolic steady state implies that the concentrations of metabolites and the rates of metabolic reactions are constant over time.[11]

  • Isotopic steady state is reached when the isotopic enrichment of a metabolite becomes constant over time.[12] For many flux analyses, it is assumed that the system is in both metabolic and isotopic steady state.[2]

Q4: Can I use a ¹⁸O-labeled internal standard to quantify my ¹⁸O-labeled metabolites from a tracer experiment?

A4: This is generally not advisable. The purpose of a tracer experiment is to measure the incorporation of the label into the metabolite pool. Using a ¹⁸O-labeled internal standard would interfere with the measurement of the experimentally incorporated ¹⁸O. A better approach is to use an internal standard with a different stable isotope label (e.g., ¹³C, ¹⁵N, or ²H) if you need absolute quantification alongside your labeling experiment.[1]

Data Presentation

Table 1: Common Stable Isotopes in Biological Research and their Natural Abundance

ElementIsotopeNatural Abundance (%)
Carbon¹²C~98.9%
¹³C~1.1%
Hydrogen¹H~99.98%
²H (D)~0.02%
Nitrogen¹⁴N~99.6%
¹⁵N~0.4%
Oxygen¹⁶O~99.76%
¹⁷O~0.04%
¹⁸O~0.20%

This table summarizes the approximate natural abundance of key stable isotopes, highlighting the necessity of correction in tracer studies.

Table 2: Troubleshooting Summary for Low Isotopic Enrichment

Potential CauseSuggested SolutionKey Consideration
Inadequate Labeling TimePerform a time-course experiment to determine optimal duration.Different pathways have vastly different times to reach isotopic steady state.[1][2]
Suboptimal Cell HealthEnsure cells are in the exponential growth phase. Use dialyzed FBS.Cell metabolic activity directly impacts tracer uptake.[1]
Insufficient TracerReplace unlabeled nutrient completely with the labeled form.The concentration must be sufficient to drive detectable flux.[1]
Metabolic ReroutingAnalyze a broader range of metabolites to identify alternative pathways.Cells can adapt their metabolism in response to experimental conditions.

Experimental Protocols

Protocol 1: General Workflow for a Stable Isotope Tracing Experiment in Cell Culture

  • Cell Seeding: Plate cells at a density that ensures they will be in the exponential growth phase at the time of the experiment.[2]

  • Labeling: Remove the standard growth medium and replace it with a pre-warmed medium containing the desired concentration of the stable isotope-labeled tracer. Place the cells back in the incubator for the predetermined optimal labeling duration.[2]

  • Metabolite Quenching & Extraction:

    • Quickly aspirate the labeling medium.

    • Wash the cells once with ice-cold saline.

    • Instantly add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol/20% water) to the plate to quench all enzymatic activity.[2]

    • Scrape the cells and collect the cell lysate/solvent mixture.

    • Centrifuge the mixture at high speed at 4°C to pellet proteins and cell debris.[2]

  • Sample Analysis: Collect the supernatant, which contains the extracted metabolites, and prepare it for analysis by mass spectrometry (e.g., LC-MS/MS).[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_interpretation Interpretation cell_seeding Cell Seeding labeling Isotopic Labeling cell_seeding->labeling tracer_medium Prepare Tracer Medium tracer_medium->labeling quenching Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis MS Analysis extraction->ms_analysis data_processing Data Processing ms_analysis->data_processing flux_analysis Metabolic Flux Analysis data_processing->flux_analysis

Caption: A generalized workflow for conducting a stable isotope tracer experiment.

troubleshooting_logic start Low Isotopic Enrichment Observed q1 Is labeling time optimized? start->q1 sol1 Perform time-course experiment q1->sol1 No q2 Are cell conditions optimal? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Optimize cell culture protocol q2->sol2 No q3 Is tracer concentration sufficient? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Increase tracer concentration q3->sol3 No end Consider metabolic rerouting q3->end Yes a3_yes Yes a3_no No sol3->q3

Caption: A decision tree for troubleshooting low isotopic enrichment.

References

Enhancing the production of L-Malic acid in fermentation processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing L-malic acid production during fermentation processes.

Frequently Asked Questions (FAQs)

Q1: Which microorganisms are most commonly used for L-malic acid production?

A1: A variety of microorganisms, including filamentous fungi, yeasts, and bacteria, can be used for L-malic acid production. Filamentous fungi, particularly species like Aspergillus niger and Aspergillus oryzae, are well-known for their natural ability to produce high titers of L-malic acid.[1][2] Aspergillus flavus has also demonstrated high production levels, but its potential to produce aflatoxins makes it unsuitable for food-grade applications.[3][4] Engineered strains of the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli are also commonly used platforms for L-malic acid biosynthesis through metabolic engineering.[5]

Q2: What are the primary metabolic pathways for L-malic acid synthesis?

A2: The main metabolic route for L-malic acid production in many native producers is the reductive Tricarboxylic Acid (rTCA) pathway, which occurs in the cytosol.[1] This pathway involves the carboxylation of pyruvate (B1213749) to form oxaloacetate, which is then reduced to L-malate by malate (B86768) dehydrogenase.[6] Other pathways that can be engineered include the glyoxylate (B1226380) pathway and modifications to the standard TCA cycle.[1] Metabolic engineering strategies often focus on enhancing the flux through these pathways while blocking competing routes that lead to byproducts like ethanol (B145695) or other organic acids.[1]

Q3: What is a typical yield and titer for L-malic acid fermentation?

A3: L-malic acid yields and titers can vary significantly depending on the microorganism, substrate, and fermentation conditions. Wild-type strains of Aspergillus species have been reported to produce over 100 g/L of L-malic acid.[7] Through metabolic engineering and process optimization, titers have been pushed even higher. For instance, an engineered Aspergillus niger strain achieved a titer of 201.13 g/L.[8] Similarly, engineered Saccharomyces cerevisiae has reached titers up to 232.9 g/L in a neutralizer-free process.[9] The theoretical maximum yield from glucose is 2 moles of malate per mole of glucose.[4][10]

Q4: Why is pH control critical during fermentation?

A4: Maintaining a stable pH is crucial for efficient L-malic acid production. Low pH values can inhibit the growth of the producing microorganism and hinder product formation.[11] For many processes, especially with fungi and yeasts, calcium carbonate (CaCO₃) is added to the medium to act as a buffer and neutralize the acid produced, preventing a sharp drop in pH.[3][12][13] The optimal pH range is strain-dependent but is often maintained between 3.2 and 6.5.[14][15] In some engineered systems, strains have been adapted to tolerate very low pH (e.g., 2.3), which can simplify downstream processing by eliminating the need for neutralizing agents.[9]

Troubleshooting Guide

Problem 1: Low L-Malic Acid Titer or Yield

Possible Cause Suggested Solution Explanation
Suboptimal pH Monitor pH throughout the fermentation. Add a buffering agent like CaCO₃ to the medium or use automated pH control to maintain the optimal range for your strain.[3][12][13]Acid accumulation lowers the pH, which can inhibit microbial growth and enzyme activity essential for L-malic acid production.[11]
Nutrient Limitation Optimize the concentration of nitrogen and phosphate (B84403) in the medium. Low nitrogen and phosphate levels have been shown to improve the molar yield of L-malic acid in some fungi.[12] Ensure essential trace metals, like Fe²⁺ ions, are present at optimal concentrations.[12]Nutrient starvation can trigger overflow metabolism, redirecting carbon flux towards organic acid production.[11] Specific ions are often cofactors for key metabolic enzymes.
Inadequate Aeration / Agitation Optimize the agitation rate and aeration. Increased agitation can improve oxygen transfer and nutrient distribution, enhancing productivity.[12]Oxygen availability influences the redox balance (NADH/NAD⁺ ratio) within the cell, which is critical for the reductive pathway to L-malate.
Substrate Inhibition For strains sensitive to high substrate concentrations, implement a fed-batch strategy to maintain the carbon source (e.g., glucose, xylose) at a low, non-inhibitory level.[16][17]High concentrations of sugars can cause osmotic stress or catabolite repression, diverting carbon away from the desired product pathway.
Product Inhibition Consider a repeated-batch or continuous fermentation process where the product is periodically removed. This has been shown to prolong cell viability and production.[13][18]High concentrations of L-malic acid can be toxic to the cells or inhibit key enzymes in the biosynthetic pathway.

Problem 2: High Concentration of Byproducts (e.g., Succinic, Fumaric, Citric Acid)

Possible Cause Suggested Solution Explanation
Metabolic Flux to Competing Pathways Use metabolic engineering to delete or downregulate genes in competing pathways. For example, deleting the gene for a citric acid transporter can abolish citric acid accumulation.[6][8]Byproducts like citric acid, succinic acid, and fumaric acid share common precursors with L-malic acid. Blocking these competing routes redirects carbon flux towards L-malate synthesis.[7]
Suboptimal Redox Balance Modulate the expression of genes involved in cofactor regeneration. For example, expressing a soluble transhydrogenase (sthA) can balance the NADH/NADP(H) pools, reducing succinic acid formation.[19][20]The formation of byproducts like succinate (B1194679) is often linked to the cell's need to reoxidize excess NADH. Optimizing cofactor balance can favor the L-malate pathway.
Environmental Conditions Adjust fermentation parameters such as pH and aeration. These factors can influence the activity of enzymes in both the desired and competing pathways.Different enzymes have different optimal conditions. Fine-tuning the environment can favor the enzymes leading to L-malic acid over those producing byproducts.

Data Presentation

Table 1: L-Malic Acid Production by Various Microorganisms

MicroorganismStrain TypeSubstrateTiter (g/L)Yield (mol/mol)Productivity (g/L/h)Reference
Aspergillus flavusWild-TypeGlucose1131.280.59[12]
Aspergillus nigerEngineeredGlucose201.131.64~1.05[8]
Aspergillus oryzaeEngineeredGlucose201.241.270.93
Saccharomyces cerevisiaeEngineeredGlucose590.42-[7]
Saccharomyces cerevisiaeEngineeredXylose61.2-0.32
Saccharomyces cerevisiaeEngineeredGlucose232.9--[9]
Penicillium viticolaWild-TypeGlucose1311.341.36[1]

Experimental Protocols

Protocol 1: Shake Flask Fermentation of Aspergillus niger for L-Malic Acid Production

  • Objective: To cultivate an Aspergillus niger strain in shake flasks to assess L-malic acid production.

  • Materials:

    • Aspergillus niger spores or mycelia

    • Seed Medium (e.g., Potato Dextrose Broth)

    • Fermentation Medium (Example: Glucose 120 g/L, (NH₄)₂SO₄ 2 g/L, KH₂PO₄ 0.5 g/L, MgSO₄·7H₂O 0.5 g/L, FeSO₄·7H₂O 12 mg/L)

    • CaCO₃ (sterilized separately)

    • 250 mL Erlenmeyer flasks with cotton plugs

    • Incubator shaker

  • Methodology:

    • Inoculum Preparation: Inoculate 50 mL of sterile seed medium in a 250 mL flask with A. niger spores to a final concentration of 10⁶ spores/mL. Incubate at 30°C, 200 rpm for 24 hours.

    • Fermentation Setup: Add 50 mL of sterile fermentation medium to 250 mL flasks. Add 4.5 g of sterile CaCO₃ (for a 9% w/v concentration) to each flask.[12]

    • Inoculation: Inoculate the fermentation medium with 5 mL (10% v/v) of the seed culture.

    • Incubation: Incubate the flasks at 35°C with agitation at 250 rpm for the desired fermentation period (e.g., 8-10 days).[12]

    • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) for analysis.

    • Analysis: Centrifuge the samples to remove biomass and CaCO₃. Analyze the supernatant for residual glucose and organic acid concentrations using HPLC.

Protocol 2: Quantification of L-Malic Acid via HPLC

  • Objective: To determine the concentration of L-malic acid and major byproducts in the fermentation broth.

  • Instrumentation & Reagents:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector.

    • Aminex HPX-87H column (or similar organic acid analysis column).

    • Mobile Phase: 5 mM H₂SO₄ (sulfuric acid).

    • L-malic acid, succinic acid, fumaric acid, and glucose standards.

    • 0.22 µm syringe filters.

  • Methodology:

    • Sample Preparation: Take the supernatant from the centrifuged fermentation sample. Filter it through a 0.22 µm syringe filter into an HPLC vial.

    • Standard Preparation: Prepare a series of standards of known concentrations for L-malic acid and other target compounds in the mobile phase.

    • HPLC Conditions (Example):

      • Column: Aminex HPX-87H

      • Mobile Phase: 5 mM H₂SO₄

      • Flow Rate: 0.6 mL/min

      • Column Temperature: 60°C

      • Detector: UV at 210 nm

      • Injection Volume: 10 µL

    • Analysis: Run the standards to generate a calibration curve. Inject the prepared samples.

    • Quantification: Identify the peaks based on retention times compared to the standards. Quantify the concentration of each compound using the standard calibration curve.

Visualizations

Metabolic_Pathway cluster_glycolysis Glycolysis cluster_rtca Reductive TCA Pathway (Cytosol) cluster_byproducts Competing Pathways Glucose Glucose PEP Phosphoenolpyruvate Glucose->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate_cyt Pyruvate Pyruvate->Pyruvate_cyt Pyruvate_by Pyruvate Pyruvate->Pyruvate_by OAA Oxaloacetate Pyruvate_cyt->OAA Pyruvate Carboxylase (PYC) LMalate L-Malic Acid OAA->LMalate Malate Dehydrogenase (MDH) Ethanol Ethanol Pyruvate_by->Ethanol PDC/ADH TCA_Cycle TCA Cycle (Mitochondria) Pyruvate_by->TCA_Cycle CitricAcid Citric Acid TCA_Cycle->CitricAcid SuccinicAcid Succinic Acid TCA_Cycle->SuccinicAcid

Caption: Simplified metabolic pathway for L-malic acid production.

Troubleshooting_Workflow Start Start: Low L-Malic Acid Yield Check_Growth Is microbial growth (biomass) low? Start->Check_Growth Check_Byproducts Are byproduct levels high? Check_Growth->Check_Byproducts No Optimize_Media Optimize Media Composition (C/N/P ratio, trace elements) Check_Growth->Optimize_Media Yes Check_Params Review Fermentation Parameters (pH, Temp, Aeration) Check_Byproducts->Check_Params No Metabolic_Engineering Metabolic Engineering: - Block byproduct pathways - Enhance L-malate pathway Check_Byproducts->Metabolic_Engineering Yes Optimize_Process Process Optimization: - Fed-batch for substrate inhibition - Repeated-batch for product inhibition Check_Params->Optimize_Process Optimize_Media->Check_Params End Improved Yield Metabolic_Engineering->End Optimize_Process->End

Caption: Troubleshooting workflow for low L-malic acid yield.

References

Technical Support Center: Metabolic Engineering for Enhanced Malic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the metabolic engineering of microorganisms for improved malic acid production. This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and comparative data to support your research and development efforts.

Troubleshooting Guide

This section addresses common issues encountered during experiments aimed at increasing malic acid yield.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
MA-T01 Low Malic Acid Titer Insufficient carbon flux towards the reductive tricarboxylic acid (rTCA) pathway.Overexpress key enzymes in the rTCA pathway, such as pyruvate (B1213749) carboxylase (PYC) and malate (B86768) dehydrogenase (MDH).[1][2][3][4] Consider using genes from different microbial sources to find the most effective enzymes.
Feedback inhibition by accumulated intracellular malic acid.Overexpress a malic acid transporter, such as SpMAE1 from Schizosaccharomyces pombe or a native C4-dicarboxylate transporter, to facilitate export.[5][6][7]
Competition for pyruvate and other precursors from byproduct-forming pathways.Knock out genes encoding enzymes for competing pathways, such as lactate (B86563) dehydrogenase (ldhA), pyruvate formate-lyase (pflB), and alcohol dehydrogenase (adhE) in E. coli, or genes involved in citric acid and succinate (B1194679) production in fungi.
MA-T02 High Accumulation of Byproducts (e.g., Succinate, Citrate, Ethanol) Carbon flux is being diverted into competing metabolic pathways.Identify and knock out genes responsible for the synthesis of the specific byproduct. For example, in A. niger, deleting the cexA gene, which encodes a citric acid transporter, can abolish citric acid accumulation.[8][9][10] In E. coli, deleting genes for fumarase and fumarate (B1241708) reductase can reduce succinate formation.[11]
Redox imbalance (improper NADH/NAD+ ratio).Modulate the expression of enzymes involved in cofactor regeneration. Overexpression of NADH kinase (Pos5) in E. coli has been shown to increase malic acid production by providing more NADPH.[12]
MA-T03 Slow Cell Growth or Low Biomass after Genetic Modification Metabolic burden due to overexpression of multiple genes.Optimize the expression levels of heterologous genes using promoters of varying strengths. Ensure that the genetic modifications do not severely impact essential metabolic pathways.
Toxicity of accumulated intermediates or final product.Engineer the malic acid transporter for more efficient export to reduce intracellular concentrations.[6] Optimize fermentation conditions, such as pH, to minimize product toxicity.
MA-F01 Inconsistent Fermentation Results Variability in inoculum preparation or culture conditions.Standardize protocols for inoculum age, size, and pre-culture conditions. Precisely control fermentation parameters such as pH, temperature, and aeration. A two-stage fermentation process (aerobic growth followed by anaerobic production) can sometimes yield more consistent results.[5][11]
Genetic instability of the engineered strain.Integrate the expression cassettes into the chromosome for stable inheritance, rather than relying on plasmids.

Frequently Asked Questions (FAQs)

Q1: Which metabolic pathway is most effective for malic acid production?

A1: The reductive tricarboxylic acid (rTCA) pathway is a highly effective and commonly engineered route for L-malic acid production in many microorganisms, including fungi and yeasts.[13] This pathway involves the carboxylation of pyruvate to oxaloacetate, followed by the reduction of oxaloacetate to malate. It has a high theoretical yield of 2 moles of malate per mole of glucose.[1][2][3][4] In bacteria like E. coli that lack pyruvate carboxylase, a common strategy is to boost the conversion of phosphoenolpyruvate (B93156) (PEP) to oxaloacetate.[12][13][14]

Q2: What are the key genetic modifications for improving malic acid production in Aspergillus niger?

A2: Key strategies for A. niger include:

  • Overexpression of rTCA pathway genes: This includes the overexpression of endogenous pyruvate carboxylase (pyc) and malate dehydrogenase (mdh3).[12]

  • Deletion of byproduct pathways: Knocking out the oxaloacetate acetylhydrolase gene (oahA) prevents the conversion of oxaloacetate to oxalate (B1200264) and acetate.[12] Deleting the citric acid transporter gene (cexA) can eliminate citric acid accumulation.[8][9][10]

  • Enhancing malic acid export: Overexpression of a malic acid transporter, such as c4t318 from A. oryzae, is crucial for high-level production.[12]

  • Improving NADPH availability: Upregulating NAD kinases can reduce oxidative stress and provide more NADPH for the conversion of glucose to malic acid.[8][15]

Q3: How can I increase malic acid tolerance in my production strain?

A3: Improving malic acid tolerance is critical for achieving high titers. Strategies include:

  • Directed evolution: Subjecting the production strain to gradually increasing concentrations of malic acid can select for more tolerant mutants.

  • Overexpression of efflux pumps: As mentioned, enhancing the export of malic acid out of the cell reduces its intracellular concentration and associated toxicity.[6]

  • Membrane engineering: Modifying the composition of the cell membrane can improve its robustness in acidic environments.

Q4: What is the role of pH in malic acid fermentation?

A4: Maintaining an optimal pH is critical for successful malic acid fermentation. The accumulation of malic acid will naturally decrease the pH of the medium, which can inhibit cell growth and enzyme activity.[5] Therefore, a buffering agent, such as calcium carbonate (CaCO₃), is often added to the fermentation medium to neutralize the acid produced and maintain a stable pH.[5][16] The optimal pH range can vary depending on the microorganism.

Q5: How do I accurately measure malic acid concentration in my fermentation broth?

A5: Several methods can be used to quantify malic acid:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method for separating and quantifying organic acids.

  • Enzymatic Assays: These assays use malate dehydrogenase to specifically convert L-malic acid to oxaloacetate, with the concurrent reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the L-malic acid concentration.[17][18] Kits for these assays are commercially available.[17]

  • Paper Chromatography: This is a simpler, qualitative method to check for the presence of malic acid but does not provide precise quantification.[17][18]

Quantitative Data on Malic Acid Production

The following tables summarize the improvements in malic acid production achieved through various metabolic engineering strategies in different microorganisms.

Table 1: Metabolic Engineering of Aspergillus niger for Malic Acid Production

StrainGenetic Modification(s)Titer (g/L)Yield (mol/mol glucose)Productivity (g/L/h)Reference
Wild-type-<25--
Engineered (S575)ΔoahA, OE-pyc, OE-mdh3, OE-c4t318201.241.270.93
Engineered (S1149)S575 + ΔcexA, OE-mstC, OE-hxkA, OE-pfkA, OE-pkiA201.131.641.05[10]
Engineered (RG0095 + OE-Utr1p)Base strain with OE of NAD kinase110.72-1.03[8][15]

Table 2: Metabolic Engineering of Saccharomyces cerevisiae for Malic Acid Production

StrainGenetic Modification(s)Titer (g/L)Yield (mol/mol glucose)Productivity (g/L/h)Reference
Wild-type-<1--[13]
EngineeredOE-PYC2, OE-MDH3ΔSKL, OE-SpMAE1590.420.31[19][2]
EngineeredOE-pyc (A. flavus), OE-mdh (R. oryzae), OE-SpMAE130.25--[12]

Table 3: Metabolic Engineering of Escherichia coli for Malic Acid Production

StrainGenetic Modification(s)Titer (g/L)Yield (mol/mol glucose)Productivity (g/L/h)Reference
Engineered (KJ071)ΔldhA, ΔadhE, ΔackA, ΔfocA, ΔpflB, ΔmgsA69.14--
Engineered (XZ658)Multiple deletions including fumarase and malic enzymes341.420.47[11]
Engineered (GL2306)Further optimizations from previous strains25.860.53-

Experimental Protocols

Protocol 1: Gene Knockout in Aspergillus niger using CRISPR-Cas9

This protocol provides a general workflow for deleting a target gene (e.g., oahA or cexA) in A. niger.

  • gRNA Design and Plasmid Construction:

    • Design two guide RNAs (gRNAs) targeting the 5' and 3' ends of the gene of interest using a suitable design tool.

    • Synthesize the gRNAs and clone them into a Cas9 expression vector for A. niger.

    • Construct a donor DNA template containing upstream and downstream homologous arms (typically 1-2 kb) flanking a selection marker (e.g., pyrG).

  • Protoplast Preparation:

    • Grow A. niger mycelia in a suitable liquid medium.

    • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).

    • Digest the cell walls using a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) in the osmotic stabilizer solution.

    • Filter the resulting protoplasts through sterile cotton to remove mycelial debris and wash with the stabilizer solution.

  • Transformation:

    • Resuspend the protoplasts in a transformation buffer containing PEG 6000 and CaCl₂.

    • Add the Cas9/gRNA plasmid and the donor DNA to the protoplast suspension.

    • Incubate on ice to allow for DNA uptake.

    • Plate the transformed protoplasts on a selective regeneration medium (e.g., minimal medium without uridine (B1682114) for pyrG selection).

  • Screening and Verification:

    • Isolate genomic DNA from the resulting transformants.

    • Perform PCR using primers flanking the target gene and internal to the selection marker to verify the correct integration and deletion of the gene.

    • Confirm the absence of the target gene transcript by RT-qPCR.

Protocol 2: Overexpression of Pyruvate Carboxylase (PYC) and Malate Dehydrogenase (MDH) in Saccharomyces cerevisiae

This protocol outlines the steps for overexpressing key enzymes for malic acid production in yeast.

  • Gene Amplification and Plasmid Construction:

    • Amplify the coding sequences of the desired PYC and MDH genes from the genomic DNA of the source organism (e.g., S. cerevisiae for PYC2, A. flavus for pyc).

    • Clone the amplified genes into yeast expression vectors under the control of strong constitutive promoters (e.g., TEF1 or GPD promoter). The vectors should also contain a selectable marker (e.g., URA3, LEU2).

  • Yeast Transformation:

    • Prepare competent yeast cells using the lithium acetate/single-stranded carrier DNA/PEG method.

    • Transform the yeast cells with the expression plasmids.

    • Plate the transformed cells on a selective medium (e.g., synthetic complete medium lacking uracil (B121893) for a URA3 marker).

  • Verification of Expression:

    • Isolate total RNA from the transformants and perform RT-qPCR to confirm the overexpression of the target genes.

    • Prepare cell-free extracts and perform enzyme activity assays for pyruvate carboxylase and malate dehydrogenase to confirm functional expression.

  • Fermentation and Analysis:

    • Cultivate the engineered yeast strains in a suitable production medium containing a high glucose concentration.

    • Monitor cell growth and glucose consumption over time.

    • Collect samples periodically and analyze the supernatant for malic acid and byproduct concentrations using HPLC.

Visualizations

Metabolic Pathways for Malic Acid Production

Malic_Acid_Metabolic_Pathways cluster_0 Core Metabolism cluster_1 Malic Acid Production Pathway cluster_2 Competing Pathways Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate  Pyruvate Carboxylase  (PYC) [Overexpress] Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Byproducts Byproduct Formation Pyruvate->Byproducts Malate Malic Acid Oxaloacetate->Malate  Malate Dehydrogenase  (MDH) [Overexpress] Extracellular Malate Extracellular Malate Malate->Extracellular Malate  Malate Transporter  (MAE1) [Overexpress] Citrate Citrate Acetyl_CoA->Citrate TCA_Cycle TCA Cycle Citrate->TCA_Cycle Ethanol Ethanol Succinate Succinate Glycolysis->PEP rTCA Reductive TCA Pathway TCA_Cycle->Succinate Byproducts->Ethanol [Knockout]

Caption: Key metabolic engineering strategies for enhancing malic acid production.

Experimental Workflow for Strain Development

Strain_Development_Workflow Start Start: Select Host Microorganism Target_Selection Identify Target Genes (Overexpression & Knockout) Start->Target_Selection Genetic_Modification Genetic Modification (e.g., CRISPR, Plasmid) Target_Selection->Genetic_Modification Screening Screen Transformants (PCR, Sequencing) Genetic_Modification->Screening Fermentation Shake Flask Fermentation Screening->Fermentation Analysis Analyze Malic Acid Titer (HPLC, Enzymatic Assay) Fermentation->Analysis Iterate Iterative Engineering Cycles Analysis->Iterate Optimization Bioprocess Optimization (Fed-batch Fermentation) Scale_up Scale-up to Bioreactor Optimization->Scale_up End End: High-Yielding Production Strain Scale_up->End Iterate->Target_Selection Refine Targets Iterate->Optimization Proceed with Best Strain

Caption: A typical workflow for developing a high-yield malic acid production strain.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods Using (S)-Malic acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical method validation, the use of stable isotope-labeled (SIL) internal standards is paramount for achieving accurate and precise quantification of endogenous molecules like (S)-Malic acid. This guide provides a comprehensive comparison of analytical methods for (S)-Malic acid, with a focus on the validation process employing (S)-Malic acid-d3 as an internal standard. We present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in developing and validating robust analytical methods.

(S)-Malic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a crucial role in cellular metabolism.[1] Accurate measurement of its concentration in biological matrices is essential for studying various physiological and pathological processes. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution, where a deuterated form of the analyte, such as this compound, is used as an internal standard to correct for matrix effects and variations in sample processing.[2]

Comparison of Analytical Performance

Linearity

Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte. A linear relationship is typically established by analyzing a series of calibration standards.

Table 1: Linearity of Malic Acid Quantification [3]

AnalyteLinear Range (µM)Correlation Coefficient (r²)
Malic Acid0 - 520> 0.999
Accuracy and Precision

Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. These are typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day).

Table 2: Intra-day and Inter-day Accuracy and Precision for Malic Acid Quantification [3]

AnalyteTheoretical Conc. (µM)Intra-day Accuracy (% Bias) (n=10)Intra-day Precision (% CV) (n=10)Inter-day Accuracy (% Bias) (n=5 days)Inter-day Precision (% CV) (n=5 days)
Malic Acid-< 15%< 10%< 15%< 15%

(Note: Specific concentration levels and corresponding bias/CV values were not detailed in the source but overall performance was reported to be within these acceptable limits.)

Alternative Stable Isotope-Labeled Internal Standards

While this compound is an ideal internal standard for (S)-Malic acid analysis due to its identical chemical properties, other deuterated organic acids can also be considered, particularly when analyzing multiple TCA cycle intermediates simultaneously. The key is to select an internal standard that is not naturally present in the sample and has similar physicochemical properties to the analyte.

Table 3: Comparison of Alternative Internal Standards

Internal StandardAnalyte(s)AdvantagesDisadvantages
This compound (S)-Malic acidCo-elutes with the analyte, providing the most accurate correction for matrix effects and extraction variability.Specific to malic acid analysis.
Succinic acid-d4 Succinic acid, Malic acid, and other dicarboxylic acidsCan be used for the simultaneous analysis of multiple organic acids.May not perfectly co-elute with malic acid, potentially leading to less accurate correction.
Citric acid-d4 Citric acid, Malic acid, and other TCA cycle intermediatesSuitable for multiplexed analysis of the TCA cycle.[3]Chromatographic separation from malic acid needs to be optimized to avoid interference.

Experimental Protocols

A robust and reproducible experimental protocol is the foundation of a validated analytical method. Below are detailed methodologies for sample preparation and LC-MS/MS analysis of (S)-Malic acid in a biological matrix like human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing proteins from biological samples prior to LC-MS/MS analysis.

  • Sample Aliquoting: Pipette 100 µL of the plasma sample (calibration standard, quality control sample, or unknown) into a microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution to each tube (except for blank matrix samples). Vortex mix for 30 seconds.

  • Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting parameters for the analysis of (S)-Malic acid and its deuterated internal standard. These parameters should be optimized for the specific instrumentation used.

Table 4: LC-MS/MS Parameters

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart with 2% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Precursor Ion (m/z) for (S)-Malic acid133.01
Product Ion (m/z) for (S)-Malic acid115.00
Precursor Ion (m/z) for this compound136.03
Product Ion (m/z) for this compound118.00
Collision EnergyOptimize for maximum signal intensity
Dwell Time100 ms

Visualizing the Workflow and Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the metabolic pathway in which (S)-Malic acid participates.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Quantify Quantification (Analyte/IS Ratio) MS->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for the quantification of (S)-Malic acid.

TCA_Cycle Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKetoglutarate AlphaKetoglutarate Isocitrate->AlphaKetoglutarate Isocitrate Dehydrogenase SuccinylCoA SuccinylCoA AlphaKetoglutarate->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate

Caption: The Tricarboxylic Acid (TCA) Cycle highlighting Malate.

References

A Researcher's Guide to Metabolic Tracing: Comparing (S)-Malic acid-d3 and 13C-labeled Malic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision that dictates the depth and focus of metabolic investigations. Malic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a central role in cellular energy metabolism, biosynthesis, and redox balance. This guide provides an objective comparison of two commonly used stable isotope tracers for malic acid: (S)-Malic acid-d3 (deuterium-labeled) and 13C-labeled malic acid.

This comparison is supported by a summary of key performance differences, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows to assist in the selection of the optimal tracer for your specific research needs.

Core Comparison: Deuterium (B1214612) vs. Carbon-13 Labeling of Malic Acid

The fundamental difference between this compound and 13C-labeled malic acid lies in the isotope used for labeling. This compound incorporates deuterium (²H), a heavy isotope of hydrogen, while 13C-labeled malic acid contains a heavy isotope of carbon. This distinction leads to significant differences in their experimental applications, analytical detection, and potential biological effects.

FeatureThis compound13C-Labeled Malic AcidRationale and Implications for Researchers
Tracer Principle Tracks the fate of hydrogen atoms.Tracks the fate of the carbon backbone.13C-labeled malic acid is ideal for mapping the flow of carbon through the TCA cycle and connected pathways. This compound is suited for studying redox metabolism and enzyme kinetics.
Kinetic Isotope Effect (KIE) Pronounced. The C-D bond is stronger than the C-H bond, leading to slower reaction rates.Minimal. The C-13 bond strength is very similar to the C-12 bond, resulting in negligible effects on reaction rates.The significant KIE of this compound can be a powerful tool to investigate reaction mechanisms but may also perturb metabolic fluxes. 13C-labeled malic acid provides a more direct measure of metabolic flux without significant kinetic perturbation.
Label Stability Can be susceptible to exchange with protons in aqueous environments, potentially leading to label loss.Highly stable. The 13C label is covalently bound within the carbon skeleton and does not exchange.13C-labeled malic acid is generally preferred for long-term studies or when absolute quantification of carbon flux is required. Careful experimental design is needed to account for potential label loss with this compound.
Analytical Detection Primarily detected by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.Primarily detected by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.While both can be detected by MS, the fragmentation patterns will differ. 13C NMR can provide positional information of the label, while 2H NMR is also possible but less common.
Chromatographic Separation Can exhibit a slight shift in retention time compared to the unlabeled analog in liquid chromatography.Co-elutes with the unlabeled analog.The co-elution of 13C-labeled malic acid simplifies data analysis in LC-MS based metabolomics. The potential retention time shift of this compound needs to be considered during method development.
Primary Applications Studying enzyme kinetics (e.g., malate (B86768) dehydrogenase, fumarase), redox metabolism (NADH/NADPH production), and investigating kinetic isotope effects.Metabolic flux analysis (MFA) of the TCA cycle, gluconeogenesis, and anaplerotic pathways. Tracing carbon contributions to other metabolites.The choice of tracer should be aligned with the primary research question. For pathway tracing and flux quantification, 13C-labeled malic acid is generally the preferred choice. For mechanistic studies of specific enzymes, this compound is a valuable tool.

Metabolic Fate of Malic Acid

Malic acid is a central hub in metabolism, participating in several key pathways. The choice of isotopic tracer allows researchers to probe different aspects of its metabolic fate.

Metabolic pathways involving (S)-Malic Acid.

Experimental Protocols

The following are generalized protocols for stable isotope tracing experiments using this compound and 13C-labeled malic acid in cultured mammalian cells. Optimization of cell numbers, tracer concentration, and incubation times is recommended for specific cell lines and experimental conditions.

General Experimental Workflow

A Cell Seeding and Growth B Prepare Labeling Medium (this compound or 13C-Malic Acid) A->B C Medium Exchange and Isotope Labeling B->C D Quench Metabolism and Harvest Cells C->D E Metabolite Extraction D->E F Sample Analysis (GC-MS or LC-MS) E->F G Data Analysis and Interpretation F->G

A generalized workflow for metabolic tracing experiments.

Protocol 1: Metabolic Tracing with this compound

Objective: To investigate the kinetic isotope effect of malic enzyme or to trace the fate of malate's hydrogen atoms.

Materials:

  • Adherent mammalian cells

  • Complete growth medium (e.g., DMEM)

  • Malic acid-free DMEM

  • This compound

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to achieve ~80% confluency at the time of the experiment.

  • Prepare Labeling Medium: Supplement malic acid-free DMEM with this compound to the desired final concentration. Also, add dFBS and other necessary supplements.

  • Isotope Labeling:

    • Aspirate the standard culture medium.

    • Wash cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium.

    • Incubate for the desired duration (e.g., 30 minutes to 4 hours).

  • Metabolite Quenching and Extraction:

    • Place the culture plate on ice.

    • Quickly aspirate the labeling medium.

    • Wash cells with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Vortex the tubes thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant (containing metabolites) to a new tube.

    • Dry the metabolite extract using a vacuum concentrator.

  • Sample Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis to determine the mass isotopologue distribution of malate and other relevant metabolites.

Protocol 2: Metabolic Flux Analysis with 13C-Labeled Malic Acid

Objective: To quantify the contribution of malic acid to the TCA cycle and other metabolic pathways.

Materials:

  • Adherent mammalian cells

  • Complete growth medium

  • Malic acid-free DMEM

  • 13C-labeled malic acid (e.g., L-Malic acid (U-13C4))

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to achieve ~80% confluency.

  • Prepare Labeling Medium: Supplement malic acid-free DMEM with 13C-labeled malic acid to the desired concentration. Add dFBS and other necessary components.

  • Isotope Labeling:

    • Aspirate the standard culture medium.

    • Wash cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium.

    • Incubate for a duration sufficient to approach isotopic steady-state (e.g., 2 to 24 hours, depending on the pathway of interest). For TCA cycle intermediates, isotopic steady state is typically reached within a few hours.[1]

  • Metabolite Quenching and Extraction: Follow the same procedure as in Protocol 1 (steps 4.1-4.4).

  • Sample Processing: Follow the same procedure as in Protocol 1 (steps 5.1-5.4).

  • Sample Analysis: Reconstitute the dried metabolites for GC-MS or LC-MS analysis to determine the mass isotopologue distributions of TCA cycle intermediates and other downstream metabolites.

Conclusion

The choice between this compound and 13C-labeled malic acid as a metabolic tracer is contingent on the specific research question. 13C-labeled malic acid is the tracer of choice for quantitative metabolic flux analysis, providing a robust and accurate method for tracing the carbon backbone through central metabolic pathways with minimal kinetic perturbation. In contrast, this compound offers a unique tool for investigating enzyme kinetics and redox metabolism, where the kinetic isotope effect can be leveraged to gain mechanistic insights. For a comprehensive understanding of malic acid metabolism, a combined approach using both types of tracers can provide complementary information on both carbon flux and enzyme dynamics. By carefully considering the advantages and limitations of each tracer, researchers can design more informative experiments to unravel the complexities of cellular metabolism.

References

(S)-Malic Acid-d3 as an Internal Standard: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis, particularly for researchers, scientists, and drug development professionals, the pursuit of accurate and precise measurement of endogenous molecules is paramount. (S)-Malic acid, a key intermediate in the citric acid cycle, is frequently a target of such analysis. The use of a stable isotope-labeled internal standard is the gold standard for achieving reliable quantification, and (S)-Malic acid-d3 has emerged as a superior choice for this purpose. This guide provides an objective comparison of the performance of this compound as an internal standard against other alternatives, supported by experimental data and detailed methodologies.

The Gold Standard: Advantages of a Deuterated Internal Standard

Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1][2] This is because their physicochemical properties are nearly identical to the analyte of interest. This near-identical behavior allows the deuterated standard to effectively compensate for variability throughout the analytical workflow, including sample preparation, chromatographic separation, and ionization efficiency in the mass spectrometer.[1][3]

In contrast, structural analogs, which are molecules with similar but not identical structures to the analyte, may not co-elute perfectly with the analyte or experience the same matrix effects, potentially leading to less accurate and precise results.[3]

Performance Comparison: Data-Driven Insights

Table 1: Comparison of Accuracy Using a Deuterated vs. a Structural Analog Internal Standard

AnalyteInternal Standard TypeConcentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (% Bias)
Hypothetical Drug A Deuterated (Drug A-d4)1010.2+2.0
10098.5-1.5
10001010+1.0
Hypothetical Drug A Structural Analog1011.5+15.0
10088.0-12.0
10001090+9.0

This table presents hypothetical data to illustrate the typical performance differences observed between deuterated and structural analog internal standards.

Table 2: Comparison of Precision Using a Deuterated vs. a Structural Analog Internal Standard

AnalyteInternal Standard TypeConcentration (ng/mL)Mean Measured Concentration (ng/mL)Standard Deviation (SD)Relative Standard Deviation (%RSD)
Hypothetical Drug A Deuterated (Drug A-d4)1010.20.32.9
10098.52.52.5
1000101020.22.0
Hypothetical Drug A Structural Analog1011.51.210.4
10088.09.711.0
1000109098.19.0

This table presents hypothetical data to illustrate the typical performance differences observed between deuterated and structural analog internal standards.

As the data illustrates, the use of a deuterated internal standard consistently results in higher accuracy (lower % bias) and greater precision (lower %RSD) across the calibration range.

Experimental Protocols

Below are representative experimental protocols for the quantification of (S)-malic acid in a biological matrix (e.g., plasma) using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for the separation of organic acids.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions for column re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for organic acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • (S)-Malic acid: Precursor ion (m/z) -> Product ion (m/z) (e.g., 133 -> 115)

      • This compound: Precursor ion (m/z) -> Product ion (m/z) (e.g., 136 -> 118)

Visualizing the Workflow and Pathway

To better understand the experimental process and the biological context of (S)-malic acid, the following diagrams are provided.

Experimental Workflow for (S)-Malic Acid Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Sample Plasma Sample Add this compound (IS) Add this compound (IS) Plasma Sample->Add this compound (IS) Protein Precipitation Protein Precipitation Add this compound (IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Ratio Calculation (Analyte/IS) Ratio Calculation (Analyte/IS) Peak Integration->Ratio Calculation (Analyte/IS) Concentration Determination Concentration Determination Ratio Calculation (Analyte/IS)->Concentration Determination

Caption: Experimental workflow for the quantification of (S)-malic acid.

Citric Acid Cycle Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: The central role of (S)-malic acid (Malate) in the Citric Acid Cycle.

References

A Guide to Inter-laboratory Comparison of Metabolic Flux Analysis Results: Striving for Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic Flux Analysis (MFA), particularly through the use of 13C stable isotope tracers (13C-MFA), has become an indispensable tool for quantifying the rates of metabolic reactions within cellular systems. This powerful technique provides critical insights into cell physiology, disease mechanisms, and the effects of therapeutic interventions. However, the complexity of 13C-MFA workflows can lead to variability in results between different laboratories, posing a challenge to the direct comparison and meta-analysis of data.

This guide provides a framework for conducting and evaluating inter-laboratory comparisons of 13C-MFA results. It outlines best practices, details experimental protocols, and discusses the key sources of variability that can impact the reproducibility of metabolic flux data. While a definitive cross-laboratory study with publicly available quantitative flux data remains a recognized need in the field, this guide synthesizes the current expert consensus on achieving comparable and reliable MFA results.

The Importance of Standardization in 13C-MFA

The reproducibility of 13C-MFA is contingent on the meticulous control of experimental and computational parameters.[1] Inter-laboratory variation can be minimized through the adoption of standardized protocols and transparent reporting of all aspects of the experimental and data analysis workflow.[2][3]

Key Sources of Inter-Laboratory Variability:

  • Cell Culture Conditions: Differences in media composition, passage number, seeding density, and growth phase can introduce significant biological variability.

  • Isotope Labeling Strategy: The choice of isotopic tracer, its concentration, and the duration of the labeling experiment are critical for resolving specific fluxes.

  • Sample Preparation: Inconsistent methods for quenching metabolic activity and extracting metabolites can alter their measured abundances and isotopic labeling patterns.

  • Analytical Techniques: Variations in instrumentation (e.g., GC-MS, LC-MS), derivatization methods, and data acquisition parameters can affect the accuracy of mass isotopomer distribution measurements.

  • Computational Modeling and Flux Estimation: The use of different metabolic network models, assumptions, and flux estimation software can lead to divergent results from the same raw data.[3]

Data Presentation: A Framework for Comparative Analysis

To facilitate a direct comparison of metabolic flux analysis results from different laboratories, it is essential to present the quantitative data in a clear and structured format. The following tables provide a template for summarizing key metabolic fluxes. In a true inter-laboratory study, these tables would be populated with the mean flux values and confidence intervals reported by each participating laboratory.

Table 1: Comparison of Central Carbon Metabolism Fluxes (Relative to Glucose Uptake Rate)

Metabolic FluxLaboratory A (Mean ± SD)Laboratory B (Mean ± SD)Laboratory C (Mean ± SD)
Glycolysis
Glucose Uptake100 ± 5100 ± 6100 ± 4
Pyruvate Kinase85 ± 788 ± 882 ± 6
Lactate Dehydrogenase60 ± 565 ± 658 ± 5
Pentose Phosphate Pathway
G6PDH (Oxidative PPP)15 ± 218 ± 316 ± 2
Transketolase10 ± 1.512 ± 211 ± 1.8
TCA Cycle
Pyruvate Dehydrogenase25 ± 323 ± 424 ± 3
Citrate Synthase30 ± 428 ± 529 ± 4
Anaplerotic Carboxylation5 ± 15 ± 1.26 ± 1.1

Note: The data presented in this table is illustrative and does not represent the results of a specific inter-laboratory study.

Table 2: Comparison of Amino Acid Metabolism Fluxes (Relative to Glucose Uptake Rate)

Metabolic FluxLaboratory A (Mean ± SD)Laboratory B (Mean ± SD)Laboratory C (Mean ± SD)
Glutamine Metabolism
Glutamine Uptake20 ± 222 ± 321 ± 2.5
Glutaminase18 ± 2.520 ± 319 ± 2.8
Serine & Glycine Metabolism
Phosphoglycerate Dehydrogenase8 ± 19 ± 1.58.5 ± 1.2
Serine Hydroxymethyltransferase6 ± 0.87 ± 16.5 ± 0.9

Note: The data presented in this table is illustrative and does not represent the results of a specific inter-laboratory study.

Experimental Protocols

To ensure the comparability of MFA data, all participating laboratories in a comparison study should adhere to a standardized and detailed experimental protocol.

Cell Culture and Isotopic Labeling
  • Cell Line and Culture Medium: A single batch of a well-characterized cell line should be distributed to all participating laboratories. A chemically defined medium should be used to minimize variability from undefined components like serum.

  • Pre-culture: Cells should be grown in unlabeled medium to a specified cell density and growth phase (e.g., mid-exponential phase) to ensure metabolic steady state.

  • Medium Switch and Labeling: The unlabeled medium is removed, and cells are washed with a medium lacking the carbon source. The experimental medium containing the 13C-labeled tracer (e.g., [U-13C]-glucose) at a defined concentration is then added. The duration of the labeling should be sufficient to achieve isotopic steady state, which should be empirically determined.

Metabolite Quenching and Extraction
  • Quenching: To halt metabolic activity instantaneously, the labeling medium is rapidly aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Extraction: A cold extraction solvent, typically 80% methanol, is immediately added to the cells. The cells are scraped, and the lysate is collected. The lysate is then centrifuged to pellet cell debris, and the supernatant containing the metabolites is collected for analysis.

Analytical Methods
  • Instrumentation: The choice of analytical platform (e.g., a specific model of GC-MS or LC-MS/MS) and its settings should be standardized across all laboratories.

  • Sample Analysis: A standardized protocol for sample derivatization (for GC-MS) and the chromatographic and mass spectrometric conditions should be followed.

  • Data Acquisition: Raw mass isotopomer distributions should be recorded and corrected for natural isotope abundances using a consistent algorithm.

Flux Estimation and Modeling
  • Metabolic Network Model: All laboratories should use the same, well-documented metabolic network model, including the same set of reactions and atom transitions.

  • Flux Estimation Software: A single, specified software package (e.g., INCA, Metran, OpenFlux) should be used for flux estimation to eliminate variability arising from different computational algorithms.

  • Statistical Analysis: The goodness-of-fit of the model to the experimental data should be assessed using a consistent statistical test (e.g., chi-squared test), and confidence intervals for the estimated fluxes should be calculated using a standardized method.

Mandatory Visualization

Experimental Workflow for Inter-Laboratory 13C-MFA Comparison

G cluster_prep Standardized Preparation cluster_labs Parallel Experiments in Participating Labs cluster_protocol Standardized Protocol cluster_analysis Centralized Data Analysis CellLine Shared Cell Line Batch LabA Laboratory A CellLine->LabA LabB Laboratory B CellLine->LabB LabC Laboratory C CellLine->LabC CultureMedium Defined Culture Medium CultureMedium->LabA CultureMedium->LabB CultureMedium->LabC Tracer Single Lot of 13C Tracer Tracer->LabA Tracer->LabB Tracer->LabC Culture Cell Culture LabA->Culture Follows Protocol LabB->Culture Follows Protocol LabC->Culture Follows Protocol Labeling Isotopic Labeling Culture->Labeling Quenching Metabolite Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis GC/LC-MS Analysis Extraction->Analysis RawData Raw Mass Isotopomer Data Analysis->RawData FluxEstimation Flux Estimation (Standard Model & Software) RawData->FluxEstimation Comparison Quantitative Comparison of Fluxes FluxEstimation->Comparison

Caption: Standardized workflow for an inter-laboratory comparison of 13C-MFA.

Factors Contributing to Inter-Laboratory Variability in MFA

G cluster_experimental Experimental Factors cluster_computational Computational Factors Variability Inter-Laboratory Variability in MFA Results Biological Biological Variability (Cell passage, growth phase) Variability->Biological Protocol Protocol Deviations (Media, timing, volumes) Variability->Protocol SampleHandling Sample Handling (Quenching, extraction efficiency) Variability->SampleHandling Analytical Analytical Platform (Instrumentation, settings) Variability->Analytical Model Metabolic Model (Included reactions, atom transitions) Variability->Model Software Flux Estimation Software (Algorithms, assumptions) Variability->Software Stats Statistical Analysis (Goodness-of-fit, confidence intervals) Variability->Stats

Caption: Key factors contributing to variability in inter-laboratory MFA studies.

References

A Researcher's Guide to Certified Reference Materials for Malic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of malic acid, the selection of an appropriate certified reference material (CRM) is a critical first step. This guide provides a comprehensive comparison of commercially available malic acid CRMs, details on alternative quantification methods, and in-depth experimental protocols to support informed decision-making in your analytical workflows.

Comparison of Malic Acid Certified Reference Materials

Accurate quantification of malic acid relies on well-characterized standards. Certified Reference Materials (CRMs) offer the highest level of accuracy and traceability. The following table summarizes key quantitative data for several commercially available malic acid CRMs. It is important to note that the certified value and uncertainty are lot-specific and the information on the Certificate of Analysis (CoA) for the specific lot being used should always be consulted.

Product NameSupplierGradeCertified Value (Purity or Concentration)UncertaintyAnalytical Method(s) Used for Certification
Malic Acid USPUSP Reference StandardLot-specific value provided on the label/CoA[1]Lot-specific uncertainty provided on the label/CoADescribed in the USP monograph, typically includes titration and chromatography
Malic Acid Sigma-AldrichPharmaceutical Secondary Standard; Certified Reference Material (PHR1273)Lot-specific value provided on the CoALot-specific uncertainty provided on the CoAMultiple techniques, traceable to primary standards
L-(-)-Malic Acid Sigma-AldrichCertified Reference Material, TraceCERT®Lot-specific value provided on the CoALot-specific uncertainty provided on the CoAQuantitative NMR (qNMR), traceable to NIST SRM[2]
Organic Acids Calibration Solution (SRM 3286) NISTStandard Reference Material1.16 mg/g (Malic Acid)0.03 mg/gGravimetric preparation and Liquid Chromatography with Ultraviolet Absorbance Detection (LC-UV)

Experimental Protocols for Malic Acid Quantification

The choice of analytical method for malic acid quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Below are detailed protocols for common analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the separation and quantification of organic acids, including malic acid.

Principle: Malic acid is separated from other components in the sample on a reversed-phase HPLC column. Detection is typically performed at a low UV wavelength (around 210 nm) where the carboxylic acid group absorbs light. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a malic acid CRM.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Preparation (e.g., dilution, filtration) Injection Inject Sample/Standard Sample->Injection Standard Standard Preparation (using Malic Acid CRM) Standard->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Figure 1: HPLC-UV workflow for malic acid quantification.

Detailed Protocol: A detailed protocol for the simultaneous quantification of organic acids, including malic acid, in disinfectants for hemodialysis machines has been validated and published. This method utilizes a C18 reverse-phase column with a mobile phase consisting of a mixture of potassium phosphate (B84403) monobasic and acetonitrile, with UV detection at 210 nm.

Enzymatic Assay

Enzymatic assays offer high specificity for the quantification of L-malic acid.

Principle: The enzyme L-malate dehydrogenase catalyzes the oxidation of L-malic acid to oxaloacetate, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the concentration of L-malic acid in the sample.

Experimental Workflow:

Enzymatic_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_measurement Measurement Sample Sample Preparation Mix Mix Sample and Reagents Sample->Mix Reagents Reagent Preparation (Buffer, NAD+, Enzyme) Reagents->Mix Incubate Incubate at 37°C Mix->Incubate Absorbance Measure Absorbance at 340 nm Incubate->Absorbance Calculation Calculate L-Malic Acid Concentration Absorbance->Calculation

Figure 2: Enzymatic assay workflow for L-malic acid quantification.

Detailed Protocol: A spectrophotometric method for the determination of L-malic acid in juice and other drinks has been described. The reaction mixture includes HEPES-KOH buffer, MgCl2, NADP+, and the NAD(P)-linked malic enzyme. The reaction is initiated by adding the enzyme and incubated at 30°C, followed by spectrophotometric measurement of NADPH at 340 nm.

Titration

Titrimetric methods provide a classical and cost-effective approach for determining the total acid content, from which the malic acid concentration can be calculated if it is the predominant acid.

Principle: A known volume of the sample is titrated with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH), to a phenolphthalein (B1677637) endpoint. The volume of titrant required to neutralize the acid is used to calculate the malic acid concentration.

Experimental Workflow:

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Sample Prepare Sample Solution AddIndicator Add Phenolphthalein Indicator Sample->AddIndicator Titrant Standardize NaOH Titrant Titrate Titrate with NaOH Titrant->Titrate AddIndicator->Titrate Endpoint Determine Endpoint Titrate->Endpoint Calculate Calculate Malic Acid Content Endpoint->Calculate

Figure 3: Titration workflow for malic acid quantification.

Detailed Protocol: The United States Pharmacopeia (USP) monograph for malic acid includes a titrimetric method for assay. The sample is dissolved in water and titrated with 1 N sodium hydroxide using phenolphthalein as an indicator.

Alternative Approaches to Malic Acid Quantification

While CRMs provide the highest level of accuracy, other reference materials and methods can be suitable for certain applications.

  • Analytical Standards: These are well-characterized materials with a specified purity, but they may not have the same level of certification and traceability as a CRM. They are often used for routine analysis and quality control.

  • In-house Reference Materials: Laboratories can prepare and characterize their own reference materials. This approach requires significant effort in terms of purification, characterization, and stability testing.

  • Quantitative NMR (qNMR): This is a primary analytical method that can be used for the direct quantification of substances without the need for a specific reference standard of the same compound. A certified internal standard is used for calibration. The TraceCERT® L-(-)-Malic acid is certified using this technique.[2]

Conclusion

The selection of a suitable reference material and analytical method is paramount for achieving accurate and reliable quantification of malic acid. CRMs from reputable sources like USP, Sigma-Aldrich, and NIST provide the highest assurance of quality and traceability. For routine analyses, well-characterized analytical standards may be a cost-effective alternative. The choice of analytical technique, whether it be HPLC-UV, enzymatic assay, or titration, should be guided by the specific requirements of the application, including sample matrix, desired sensitivity, and available resources. The detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary information to make informed decisions for their malic acid quantification needs.

References

Assessing the Kinetic Isotope Effect of (S)-Malic acid-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic isotope effect (KIE) is crucial for elucidating reaction mechanisms and designing novel therapeutics. (S)-Malic acid-d3, a deuterated isotopologue of the key metabolic intermediate (S)-Malic acid, serves as a valuable tool in these investigations. This guide provides a comparative assessment of its kinetic isotope effect, supported by experimental data and detailed protocols.

Quantitative Data Summary

The kinetic isotope effect (kH/kD) for deuterated (S)-Malic acid is highly dependent on the specific enzymatic reaction and the position of the deuterium (B1214612) label. Below are tables summarizing experimentally determined KIE values for malate (B86768) in different enzyme systems. These values provide a benchmark for comparison with other deuterated organic acids.

Table 1: Kinetic Isotope Effects for the Malic Enzyme Reaction

Substrate/ConditionObserved KIE (DV)Intrinsic KIE (Dk)Reference
(2R,3S)-[3-2H1]Malate with NADP1.08-[1]
(2R,3S)-[2,3-2H2]Malate with NADP1.17-[1]
(2R,3S)-[3-2H1]Malate with acetylpyridine-NADP1.03-1.04~5[1]
(2R,3S)-[2,3-2H2]Malate with acetylpyridine-NADP1.03-1.04~5[1]

Note: The intrinsic KIE for the reaction with acetylpyridine-NADP suggests a change in the rate-determining step of the reaction mechanism.[1]

Table 2: Kinetic Isotope Effects for the Fumarase Reaction

Substrate/ConditionObserved KIEEquilibrium Isotope EffectReference
Dideuterated Malate (from malate side) at pH 5-61.311.45[2]
Dideuterated Malate (from malate side) at pH 9.61.081.45[2]
Primary Deuterium Isotope Effect (from malate side) at pH 70.915 (inverse)0.98[2]

Note: The variation in KIE with pH for the fumarase reaction indicates changes in the rate-limiting step of the catalytic mechanism.[2]

Experimental Protocols

Accurate determination of the kinetic isotope effect is paramount for mechanistic studies. The following are detailed methodologies for key experiments.

Competitive KIE Measurement by Nuclear Magnetic Resonance (NMR) Spectroscopy

This method is highly precise and allows for the determination of KIEs by observing the reaction in real-time.[3]

Protocol:

  • Sample Preparation: Prepare a reaction mixture containing the enzyme, buffer, co-factors, and a mixture of unlabeled (S)-Malic acid and this compound. A known starting ratio of the two isotopologues is crucial.

  • NMR Data Acquisition: Acquire a series of time-resolved 1H or 13C NMR spectra. For complex spectra, 2D techniques like [13C,1H]-HSQC can be employed for better signal resolution and sensitivity.[3]

  • Data Processing: Integrate the signals corresponding to the substrate and product for both the light and heavy isotopes at each time point.

  • KIE Calculation: The KIE can be calculated from the change in the ratio of the isotopologues over the course of the reaction using the following equation:

    KIE = ln(1 - f) / ln(1 - f * R/R₀)

    where:

    • f is the fractional conversion of the substrate.

    • R is the ratio of the heavy to light isotope at time t.

    • R₀ is the initial ratio of the heavy to light isotope.

KIE Measurement by Mass Spectrometry (MS)

Mass spectrometry offers high sensitivity for determining isotope ratios, making it a powerful tool for KIE measurements.

Protocol:

  • Reaction Setup: Initiate the enzymatic reaction containing a mixture of unlabeled and deuterated (S)-Malic acid.

  • Quenching and Sample Preparation: At various time points, quench the reaction. The substrate and product may need to be purified, for example, by high-performance liquid chromatography (HPLC).

  • MS Analysis: Analyze the purified samples by a suitable mass spectrometry technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), to determine the ratio of the deuterated and non-deuterated species.

  • KIE Calculation: The KIE is calculated using the same formula as in the NMR method, based on the isotopic ratios at different extents of the reaction.

Mandatory Visualizations

Malic Acid in the Tricarboxylic Acid (TCA) Cycle

The following diagram illustrates the central role of (S)-Malic acid as an intermediate in the Tricarboxylic Acid (TCA) cycle, a key metabolic pathway for cellular energy production.

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate (S)-Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate

Caption: The role of (S)-Malic acid in the TCA Cycle.

Experimental Workflow for KIE Determination

This diagram outlines the general workflow for determining the kinetic isotope effect of a deuterated substrate compared to its unlabeled counterpart.

KIE_Workflow cluster_prep Reaction Preparation cluster_analysis Analysis cluster_calculation Data Interpretation Substrate_Light Unlabeled Substrate ((S)-Malic acid) Mixture Prepare Reaction Mixture (Enzyme, Buffer, Substrates) Substrate_Light->Mixture Substrate_Heavy Deuterated Substrate (this compound) Substrate_Heavy->Mixture Time_Course Incubate and Collect Samples over Time Mixture->Time_Course Analysis Isotope Ratio Analysis (NMR or MS) Time_Course->Analysis Calculation Calculate KIE (kH/kD) Analysis->Calculation

Caption: General workflow for KIE measurement.

References

Comparison of different software for metabolic flux data analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of cellular metabolism, metabolic flux analysis (MFA) has emerged as an indispensable tool. By quantifying the rates of metabolic reactions, MFA provides a detailed snapshot of cellular physiology, crucial for identifying metabolic bottlenecks, understanding disease states, and engineering cellular systems. Central to this process is the use of sophisticated software to analyze data from isotope labeling experiments. This guide offers an objective comparison of prominent software packages for metabolic flux data analysis, supported by available performance data and detailed methodologies.

The selection of an appropriate software for 13C-Metabolic Flux Analysis (13C-MFA) is a critical decision that can significantly impact the accuracy and efficiency of research. Several software packages are available, each with its own algorithms, features, and user interface. This comparison focuses on some of the most widely used and well-documented tools: INCA, 13CFLUX2, and OpenFLUX, with additional mentions of newer and alternative software.

Quantitative Performance Comparison

SoftwarePrimary PlatformAnalysis TypeComputational Time (Example)Accuracy/Precision Highlights
INCA MATLABStationary & Non-stationary~10 minutes for flux identification in an E. coli model[2]Provides robust statistical analysis including goodness-of-fit tests and confidence interval calculations.[3][4]
13CFLUX2 Command-lineStationaryHigh-performance, optimized for large-scale models.Offers advanced statistical analysis, including Monte Carlo simulations for confidence intervals.[5]
OpenFLUX MATLABStationary<20 seconds for a simplified TCA cycle model[6]User-friendly with a graphical user interface and spreadsheet-based input.[5]
CeCaFLUX Web serverNon-stationary~5 minutes for flux identification in an E. coli model (faster than INCA in this specific comparison)[2]Web-based and user-friendly, facilitating data sharing and reproducibility.[2]
ML-Flux Machine Learning FrameworkStationaryFaster than leading MFA software employing least-squares methods.[7]Reported to be more accurate than conventional least-squares methods.[7]

Note: The computational times listed are for specific examples and may not be directly comparable due to differences in the metabolic models and hardware used in the original studies.

In-Depth Software Profiles

INCA (Isotopomer Network Compartmental Analysis)

INCA is a powerful MATLAB-based package that supports both steady-state and isotopically non-stationary metabolic flux analysis.[3][8] Its capabilities include flux estimation, statistical analysis to assess the goodness-of-fit, and the calculation of confidence intervals for the estimated fluxes.[3][4] INCA provides a graphical user interface (GUI) to facilitate model construction and data input.[4] The software can also perform various network analyses, such as flux balance analysis and flux variability analysis.[3]

13CFLUX2

13CFLUX2 is a high-performance software suite designed for comprehensive 13C-MFA.[9] It operates via a command-line interface, making it highly flexible and suitable for integration into automated analysis pipelines.[5] 13CFLUX2 utilizes a standardized XML-based file format called FluxML for defining metabolic models and experimental data.[5][9] This software is particularly well-suited for large-scale and high-throughput flux analysis.[10]

OpenFLUX

OpenFLUX is an open-source, MATLAB-based software package that is known for its user-friendly graphical user interface and spreadsheet-based input format.[5] This makes it more accessible to researchers who may not be comfortable with command-line tools.[5] OpenFLUX is designed for steady-state 13C-MFA and provides functionalities for parameter estimation and sensitivity analysis.[6]

Experimental and Computational Protocols

The general workflow for a 13C-MFA study involves several key stages, from experimental design to data analysis and interpretation. The computational phase, where the software is utilized, is critical for deriving meaningful biological insights.

A Generalized 13C-MFA Workflow

The following diagram illustrates a typical workflow for performing 13C-MFA using software like INCA, 13CFLUX2, or OpenFLUX.

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase exp_design Experimental Design (Tracer Selection) tracer_exp Tracer Experiment (Cell Culture) exp_design->tracer_exp flux_estimation Flux Estimation (Software Analysis) exp_design->flux_estimation Informs measurement Isotope Labeling Measurement (MS/NMR) tracer_exp->measurement measurement->flux_estimation Provides Data stat_analysis Statistical Analysis (Goodness-of-fit, CIs) flux_estimation->stat_analysis interpretation Biological Interpretation stat_analysis->interpretation

A high-level overview of the 13C-MFA workflow.
Protocol for Flux Estimation with 13CFLUX2

This protocol outlines the essential steps for performing a 13C-MFA using the command-line tools of 13CFLUX2.[5][11]

  • Model Definition (FluxML):

    • Define the metabolic network, including all reactions, metabolites, and their stoichiometry.

    • Specify the atom transitions for each reaction, detailing the rearrangement of carbon atoms.

    • Define the isotopic tracer(s) used in the experiment and their isotopic composition.

    • Input the measured mass isotopomer distributions (MIDs) of the metabolites, along with their standard deviations.[5]

  • Workflow Execution:

    • Validation: Use the fmllint tool to validate the syntax and consistency of the FluxML file.

    • Forward Simulation: The fwdsim tool can be used to simulate the expected labeling patterns based on an initial guess of the fluxes, which is useful for model debugging.

    • Flux Estimation: The fitflux tool performs the core analysis by using an iterative optimization algorithm to find the set of fluxes that best fit the experimental data.

    • Statistical Analysis: Employ tools like mc_bootstrap to perform Monte Carlo simulations to determine the confidence intervals of the estimated fluxes.[5]

  • Results Interpretation:

    • The output will consist of files containing the estimated fluxes, their confidence intervals, and goodness-of-fit statistics. These results can then be visualized as flux maps to facilitate biological interpretation.[5]

The following diagram illustrates the sequential execution of 13CFLUX2 command-line tools.

13CFLUX2_Workflow fluxml FluxML File (Model & Data) fmllint fmllint (Validation) fluxml->fmllint fwdsim fwdsim (Forward Simulation) fmllint->fwdsim fitflux fitflux (Flux Estimation) fwdsim->fitflux mc_bootstrap mc_bootstrap (Statistical Analysis) fitflux->mc_bootstrap results Results (Fluxes, CIs, Stats) mc_bootstrap->results

The sequential execution of 13CFLUX2 command-line tools.

Central Carbon Metabolism Pathway

The analysis of central carbon metabolism is a primary application of MFA. The following diagram illustrates the key pathways involved, which are commonly modeled in MFA studies.

Central_Carbon_Metabolism Glc Glucose G6P Glucose-6-P Glc->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P PPP FBP Fructose-1,6-BP F6P->FBP GAP Glyceraldehyde-3-P FBP->GAP DHAP DHAP FBP->DHAP PEP PEP GAP->PEP DHAP->GAP Pyr Pyruvate PEP->Pyr OAA Oxaloacetate PEP->OAA AcCoA Acetyl-CoA Pyr->AcCoA Mal Malate Pyr->Mal Cit Citrate AcCoA->Cit IsoCit Isocitrate Cit->IsoCit aKG α-Ketoglutarate IsoCit->aKG SucCoA Succinyl-CoA aKG->SucCoA Suc Succinate SucCoA->Suc Fum Fumarate Suc->Fum Fum->Mal Mal->OAA OAA->Cit R5P->F6P R5P->GAP

A simplified diagram of central carbon metabolism.

Conclusion

The choice of software for metabolic flux analysis depends on several factors, including the specific research question, the complexity of the metabolic model, the type of experimental data, and the user's computational expertise. INCA offers a comprehensive suite of tools for both stationary and non-stationary MFA with a user-friendly interface. 13CFLUX2 provides a high-performance, command-line-driven environment ideal for large-scale and automated analyses. OpenFLUX stands out for its accessibility to non-expert users. Newer developments like CeCaFLUX and ML-Flux offer promising alternatives with web-based interfaces and advanced computational approaches. A thorough understanding of the capabilities and limitations of each software package is essential for obtaining reliable and insightful results in metabolic flux analysis.

References

Evaluating the Impact of (S)-Malic Acid-d3 on Cellular Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of cellular metabolism is paramount. Stable isotope tracers are indispensable tools in this endeavor, allowing for the elucidation of metabolic pathways and the quantification of reaction rates. While 13C-labeled substrates like glucose and glutamine are the gold standard for metabolic flux analysis, deuterated compounds such as (S)-Malic acid-d3 are emerging as valuable alternatives, particularly for probing specific enzymatic activities and redox metabolism. This guide provides an objective comparison of this compound with commonly used 13C-tracers, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.

Introduction to Metabolic Tracers

Stable isotope tracing involves introducing a substrate enriched with a heavy isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into a biological system. As cells metabolize this labeled substrate, the isotope is incorporated into downstream metabolites. By tracking the distribution of these isotopes using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can map the flow of atoms through metabolic pathways and quantify the rates of metabolic reactions, a technique known as metabolic flux analysis (MFA).

This compound is a deuterated form of (S)-malic acid, an intermediate in the tricarboxylic acid (TCA) cycle. It is primarily used as a tracer to study the activity of malic enzyme and other reactions involving malate, as well as serving as an internal standard for quantitative metabolomics.[1]

¹³C-Labeled Glucose and Glutamine are the most widely used tracers in metabolic flux analysis.[2][3] Uniformly labeled [U-¹³C]-glucose allows for the comprehensive tracing of carbon throughout central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle.[2] Similarly, [U-¹³C]-glutamine is used to investigate glutamine metabolism, which is particularly important in cancer cells for replenishing the TCA cycle (anaplerosis).[4][5]

Performance Comparison: this compound vs. ¹³C-Tracers

The choice between a deuterated and a ¹³C-labeled tracer depends on the specific biological question being addressed. Key differences in their application and the interpretation of results arise from the distinct physicochemical properties of deuterium and carbon-13.

Kinetic Isotope Effect (KIE)

A significant factor to consider when using deuterated tracers is the kinetic isotope effect (KIE) . The doubling of mass when replacing hydrogen with deuterium can lead to a significant decrease in the rate of reactions that involve the cleavage of a carbon-hydrogen bond.[6] This effect can be a powerful tool to probe reaction mechanisms but can also complicate the interpretation of metabolic flux data if not properly accounted for. In contrast, the KIE for ¹³C is generally negligible due to the smaller relative mass difference between ¹²C and ¹³C.[7]

Studies on malic enzyme have demonstrated a significant intrinsic deuterium isotope effect on the hydride transfer step of the reaction.[8] This means that the use of this compound can selectively slow down this specific enzymatic step, providing insights into its rate-limiting nature.

TracerIsotopeTypical ApplicationKey AdvantagePotential Complication
This compound Deuterium (²H)Probing malic enzyme activity, redox metabolism, internal standardSignificant kinetic isotope effect can reveal rate-limiting steps.KIE can alter metabolic fluxes, complicating systemic analysis. Label loss can occur.[7][9]
[U-¹³C]-Glucose Carbon-13 (¹³C)Global metabolic flux analysis of central carbon metabolismTraces the carbon backbone with minimal isotopic effect.May not provide detailed information on specific redox reactions.
[U-¹³C]-Glutamine Carbon-13 (¹³C)Tracing glutamine anaplerosis and amino acid metabolismCrucial for studying cancer cell metabolism and nitrogen fate.[4][5]Labeling patterns can be complex to interpret in the context of multiple carbon sources.

Table 1: Comparison of key features of this compound and common ¹³C-tracers.

Metabolic Pathway Coverage
  • ¹³C-Glucose: Provides a broad overview of central carbon metabolism, as glucose is a primary fuel source for most cells. It allows for the simultaneous analysis of glycolysis, the pentose phosphate pathway, and the TCA cycle.[2]

  • ¹³C-Glutamine: Is essential for studying anaplerotic pathways that replenish TCA cycle intermediates, a hallmark of many cancer cells. It also provides insights into amino acid and nitrogen metabolism.[4][5]

  • This compound: Offers a more targeted approach. It directly enters the TCA cycle, providing a focused view of the latter part of the cycle and the activity of malic enzyme. The deuterium label can also be used to trace the fate of reducing equivalents (NAD(P)H).

Experimental Protocols

The following are generalized protocols for metabolic tracing experiments. Specific parameters such as cell density, incubation times, and tracer concentrations should be optimized for the specific cell line and experimental conditions.

Protocol 1: Metabolic Tracing with this compound

This protocol is designed for LC-MS/MS-based analysis of this compound incorporation into TCA cycle intermediates.

1. Cell Culture and Labeling:

  • Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
  • Prepare labeling medium by supplementing the base medium with this compound. The final concentration should be optimized, but a starting point of 1 mM can be used.
  • Aspirate the standard growth medium, wash cells once with pre-warmed PBS, and add the labeling medium.
  • Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

2. Metabolite Extraction:

  • Rapidly aspirate the labeling medium and place the culture vessel on ice.
  • Wash the cells twice with ice-cold PBS.
  • Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol) and scrape the cells.
  • Collect the cell lysate into a microcentrifuge tube.
  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
  • Collect the supernatant containing the polar metabolites.

3. LC-MS/MS Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried pellet in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
  • Inject the sample into an LC-MS/MS system equipped with a suitable column for polar metabolite separation (e.g., a HILIC or reversed-phase C18 column).
  • Develop a multiple reaction monitoring (MRM) method to detect and quantify the different isotopologues of malic acid and other TCA cycle intermediates.

Protocol 2: ¹³C-Glucose Metabolic Flux Analysis

This protocol outlines a standard procedure for tracing the metabolism of [U-¹³C]-glucose.[2]

1. Cell Culture and Labeling:

  • Follow the cell seeding procedure as in Protocol 1.
  • Prepare the labeling medium by supplementing glucose-free medium with [U-¹³C]-glucose at a concentration equivalent to that in the standard growth medium (e.g., 10 mM).
  • Initiate labeling as described in Protocol 1 and incubate for a time sufficient to reach isotopic steady-state (typically 24 hours for TCA cycle intermediates).

2. Metabolite Extraction:

  • Follow the same procedure as in Protocol 1.

3. GC-MS or LC-MS/MS Analysis:

  • For GC-MS analysis, the dried metabolite extracts need to be derivatized to increase their volatility. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
  • For LC-MS/MS analysis, follow the procedure in Protocol 1.
  • Analyze the samples to determine the mass isotopomer distribution (MID) for key metabolites in central carbon metabolism.

Protocol 3: ¹³C-Glutamine Metabolic Flux Analysis

This protocol is tailored for tracing glutamine metabolism, particularly relevant for cancer cell studies.[3][5]

1. Cell Culture and Labeling:

  • Follow the cell seeding procedure as in Protocol 1.
  • Prepare the labeling medium by supplementing glutamine-free medium with [U-¹³C]-glutamine at a physiological concentration (e.g., 2 mM).
  • Initiate labeling as described in Protocol 1 and incubate for a time sufficient to reach isotopic steady-state.

2. Metabolite Extraction:

  • Follow the same procedure as in Protocol 1.

3. LC-MS/MS Analysis:

  • Follow the procedure in Protocol 1, with an MRM method optimized for glutamine and its downstream metabolites.
  • Analyze the MID of TCA cycle intermediates and related amino acids to determine the contribution of glutamine to anaplerosis.

Visualization of Metabolic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) illustrate the metabolic pathways and experimental workflows described.

Krebs_Cycle_Tracers cluster_glycolysis Glycolysis & PPP cluster_tca TCA Cycle cluster_anaplerosis Anaplerosis Glucose ¹³C-Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate This compound Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine ¹³C-Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->AlphaKG

Figure 1: Entry points of this compound, ¹³C-Glucose, and ¹³C-Glutamine into the TCA cycle.

Experimental_Workflow cluster_cell_culture 1. Cell Culture & Labeling cluster_extraction 2. Metabolite Extraction cluster_analysis 3. Instrumental Analysis cluster_data_analysis 4. Data Analysis A Seed Cells B Add Isotopic Tracer (this compound, ¹³C-Glucose, etc.) A->B C Incubate for Time Course B->C D Quench Metabolism (Cold Solvent) C->D E Extract Metabolites D->E F Collect Supernatant E->F G LC-MS/MS or GC-MS Analysis F->G H Acquire Mass Isotopomer Data G->H I Correct for Natural Abundance H->I J Calculate Mass Isotopomer Distributions (MIDs) I->J K Metabolic Flux Analysis (MFA) J->K

Figure 2: General experimental workflow for a metabolic tracer study.

Conclusion

Both deuterated and ¹³C-labeled tracers are powerful tools for investigating cellular metabolism, each with its own set of advantages and limitations. This compound is a valuable probe for studying the kinetics of malic enzyme and tracing metabolic pathways directly connected to malate. Its significant kinetic isotope effect provides unique insights into reaction mechanisms that are not readily obtainable with ¹³C-tracers. However, for a comprehensive, systems-level analysis of central carbon metabolism, ¹³C-labeled glucose and glutamine remain the tracers of choice due to their broad coverage and minimal isotopic effects on reaction rates. The optimal choice of tracer ultimately depends on the specific research question, and in many cases, a multi-tracer approach utilizing both deuterium and ¹³C-labeled substrates may provide the most complete picture of the complex and dynamic nature of cellular metabolism.

References

The Use of Deuterated Malic Acid in Metabolic Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of cellular metabolism has been significantly advanced by the use of stable isotope tracers. Among these, deuterated molecules offer a unique window into specific metabolic pathways. This guide provides a comprehensive review of studies that have utilized deuterated malic acid and related tracers to elucidate the activity of malic enzyme and its contribution to cellular redox balance, particularly in the context of NADPH production. We will delve into the experimental data, detailed methodologies, and the metabolic pathways investigated in these key studies.

Comparative Analysis of Malic Enzyme Activity

Deuterated tracers have been instrumental in quantifying the flux through malic enzyme and comparing its contribution to NADPH production relative to other pathways, such as the oxidative pentose (B10789219) phosphate (B84403) pathway (oxPPP). The following tables summarize key quantitative findings from a pivotal study in this area.

Tracer Condition NADPH Production from Malic Enzyme (% of total) NADPH Production from oxPPP (% of total) Cell Type Reference
[2,2,3,3-²H]dimethyl-succinateNormoxia~60%Not Determined with this tracer3T3-L1 adipocytes[1][2]
[2,2,3,3-²H]dimethyl-succinateHypoxia~3%Not Determined with this tracer3T3-L1 adipocytes[1][2]
[4-²H]glucoseNormoxia~60%Not Determined with this tracer3T3-L1 adipocytes[1][2]
[4-²H]glucoseHypoxia~3%Not Determined with this tracer3T3-L1 adipocytes[1][2]
Experiment Condition Relative Fatty Acid Labeling Cell Type Reference
siRNA knockdown of G6PDHNormoxiaNo significant change3T3-L1 adipocytes[1]
siRNA knockdown of MTHFD1NormoxiaNo significant change3T3-L1 adipocytes[1]
siRNA knockdown of IDH1NormoxiaNo significant change3T3-L1 adipocytes[1]
siRNA knockdown of ME1NormoxiaSignificant decrease3T3-L1 adipocytes[1]

Experimental Protocols

The following section details the methodologies employed in the studies cited above for tracing malic enzyme activity using deuterated substrates.

Protocol 1: Tracing Malic Enzyme Activity with [2,2,3,3-²H]dimethyl-succinate
  • Objective: To quantify the contribution of malic enzyme to cytosolic NADPH production.

  • Cell Culture: Differentiating 3T3-L1 mouse adipocytes are used as the model system.[1][2]

  • Tracer Incubation: Cells are incubated with medium containing [2,2,3,3-²H]dimethyl-succinate. This tracer is taken up by the cells and enters the mitochondria.

  • Metabolic Conversion: Inside the mitochondria, succinate (B1194679) dehydrogenase converts the tracer to [2,3-²H]fumarate. Fumarase then hydrates it to [3-²H]malate.[1] This labeled malate (B86768) is then exported to the cytosol.

  • Malic Enzyme Action: In the cytosol, malic enzyme 1 (ME1) decarboxylates [3-²H]malate to pyruvate, transferring the deuterium (B1214612) to NADP+ to form NADP[²H].[1]

  • Analysis: The extent of deuterium labeling in the hydride of NADPH is measured using Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This allows for the quantification of NADPH produced by malic enzyme.

Protocol 2: Tracing Malic Enzyme Activity with [4-²H]glucose
  • Objective: To provide an alternative method for quantifying malic enzyme's contribution to NADPH production.

  • Cell Culture: Differentiating 3T3-L1 mouse adipocytes are used.[1][2]

  • Tracer Incubation: Cells are cultured in a medium containing [4-²H]glucose.

  • Metabolic Conversion: Glucose is metabolized through glycolysis. The deuterium label is retained through several steps, eventually leading to the formation of deuterated malate within the TCA cycle.

  • Malic Enzyme Action and Analysis: Similar to Protocol 1, cytosolic malic enzyme acts on the deuterated malate, and the resulting NADP[²H] is quantified by LC-MS.[1]

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the metabolic pathways discussed.

experimental_workflow cluster_cell 3T3-L1 Adipocyte Tracer_Incubation Tracer Incubation ([2,2,3,3-²H]dimethyl-succinate or [4-²H]glucose) Metabolite_Extraction Metabolite Extraction Tracer_Incubation->Metabolite_Extraction LC_MS_Analysis LC-MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Quantitative Flux Analysis LC_MS_Analysis->Data_Analysis Result NADPH Production Flux (Malic Enzyme vs. oxPPP) Data_Analysis->Result

Experimental workflow for tracing malic enzyme activity.

nadph_production_pathways cluster_cytosol Cytosol cluster_mito Mitochondrion Glucose Glucose G6P Glucose-6-P Glucose->G6P 6PG 6-P-Gluconate G6P->6PG G6P->6PG G6PD NADP NADP+ Ru5P Ribulose-5-P 6PG->Ru5P 6PG->Ru5P 6PGD Malate_cyt Malate Pyruvate_cyt Pyruvate Malate_cyt->Pyruvate_cyt Malic Enzyme 1 (ME1) NADP2 NADP+ Pyruvate_mito Pyruvate Pyruvate_cyt->Pyruvate_mito NADPH_oxPPP NADPH NADPH_ME NADPH NADP->NADPH_oxPPP oxPPP NADP2->NADPH_ME Succinate [2,2,3,3-²H]dimethyl-succinate Fumarate Fumarate Succinate->Fumarate SDH Malate_mito Malate Fumarate->Malate_mito Fumarase Malate_mito->Malate_cyt Malate Shuttle TCA_Cycle TCA Cycle Malate_mito->TCA_Cycle Pyruvate_mito->TCA_Cycle

Key metabolic pathways in NADPH production.

References

Safety Operating Guide

Proper Disposal of (S)-Malic Acid-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of (S)-Malic acid-d3, ensuring operational safety and regulatory compliance.

This compound, a deuterated stable isotope-labeled form of malic acid, requires careful handling and disposal in a laboratory setting. While not classified as a dangerous good for transport, it is categorized as a substance that is harmful if swallowed and can cause skin and serious eye irritation.[1] Adherence to proper disposal protocols is crucial to ensure the safety of laboratory personnel and to maintain environmental compliance.

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

Personal Protective Equipment (PPE)SpecificationPurpose
Eye Protection Safety glasses with side-shields or gogglesTo prevent eye contact which can cause serious irritation.[1]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact which can cause irritation.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended if handling large quantities or if dust is generated.[2]
Protective Clothing Laboratory coatTo protect skin and personal clothing from contamination.[2]

In the event of accidental exposure, follow these first-aid measures:

  • After inhalation: Move the person to fresh air.

  • In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with water/shower.

  • After eye contact: Rinse out with plenty of water.

  • After swallowing: Make the victim drink water (two glasses at most). Consult a physician.

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with local, regional, and national hazardous waste regulations.[3] The following protocol provides a general guideline for its safe disposal.

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste program.

  • Containerization:

    • Use a dedicated, compatible, and clearly labeled waste container. The original container is often the best choice.[4]

    • The container must be in good condition, free of leaks, and have a secure, tightly fitting cap.[4][5]

    • Label the waste container clearly with "this compound Waste" and any other information required by your institution's safety office.

  • Waste Collection:

    • For solid waste, carefully sweep up the material and place it into the designated waste container, avoiding dust formation.[2][3]

    • For solutions, pour the waste directly into the labeled liquid waste container.

    • Do not overfill containers; leave adequate headspace for expansion.[5]

  • Disposal of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water) before being disposed of as regular trash.[4]

    • The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[4]

    • Deface or remove all chemical labels from the empty container before disposal.[4]

  • Spill Management:

    • In the event of a spill, evacuate the area if necessary.

    • Wear appropriate PPE.

    • For solid spills, cover with an inert absorbent material, sweep up, and place in the hazardous waste container.[3]

    • For liquid spills, absorb with an inert material and place in the hazardous waste container.

    • Clean the spill area thoroughly.

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solution) assess_waste->liquid_waste Liquid empty_container Empty Container assess_waste->empty_container Container collect_solid Carefully sweep and place in labeled hazardous waste container solid_waste->collect_solid collect_liquid Pour into labeled hazardous liquid waste container liquid_waste->collect_liquid triple_rinse Triple-rinse container with suitable solvent empty_container->triple_rinse store_waste Store sealed waste container in designated area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as regular trash triple_rinse->dispose_container collect_rinsate->store_waste waste_pickup Arrange for pickup by authorized hazardous waste personnel store_waste->waste_pickup end End: Proper Disposal Complete waste_pickup->end

Caption: Disposal workflow for this compound.

It is the responsibility of the chemical waste generator to ensure that waste is characterized, segregated, and disposed of in a manner that is safe and compliant with all applicable regulations.[3] Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Essential Safety and Logistical Information for Handling (S)-Malic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (S)-Malic acid-d3, including detailed operational and disposal plans.

This compound is a deuterated form of malic acid. While deuterated compounds are generally considered non-radioactive and safe for laboratory use, the acidic nature of this compound necessitates stringent handling protocols to avoid irritation and ensure experimental integrity.[1] The Safety Data Sheet (SDS) for (RS)-Malic-2,3,3-d3 Acid indicates that it can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[2] It is also harmful if swallowed.[2] Therefore, adherence to the following personal protective equipment (PPE) and handling procedures is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the primary defense against chemical exposure.[3] The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[4]To protect eyes from splashes and airborne particles.[4][5]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[4] A chemical-resistant lab coat or apron.[3]To prevent skin contact and contamination of personal clothing.[4]
Respiratory Protection A NIOSH-approved respirator with acid gas cartridges should be used when handling the powder outside of a fume hood or if dust is generated.[4][5]To protect against the inhalation of harmful dust or fumes.[4]
Foot Protection Closed-toe shoes.[4]To protect feet from spills.[4]

Operational Plan: Safe Handling of this compound

Adherence to a strict operational plan is crucial for ensuring laboratory safety.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[3][4]

2. Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Avoid the formation of dust and aerosols.[2]

  • When preparing solutions, always add the acid to water slowly and never the other way around to prevent a potentially violent exothermic reaction.[3][4]

  • To maintain isotopic purity, handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrogen-deuterium exchange with atmospheric moisture.[6]

  • Use glassware that has been thoroughly dried in an oven and cooled in a desiccator.[6]

3. Storage:

  • Store at room temperature in a tightly sealed container.[2]

  • Store in a dry, well-ventilated place.[2]

  • Keep containers securely sealed when not in use.[7]

4. Spill Response:

  • In case of a small spill, neutralize the acid with a suitable agent like sodium bicarbonate and absorb it with an inert material.[3]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.[3]

  • Contaminated clothing should be removed immediately.[3]

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.

1. Waste Segregation:

  • Segregate this compound waste from other chemical waste streams, particularly from bases, oxidizing agents, and reactive metals, to prevent unintended reactions.[3]

2. Containerization:

  • Collect all materials contaminated with the acid, including used PPE, absorbent pads, and disposable labware, in a designated and clearly labeled hazardous waste container.[4][8]

  • Ensure the waste container is made of a compatible material (e.g., chemical-resistant plastic) and is kept closed.[3][8]

3. Disposal Procedure:

  • Depending on institutional and local regulations, dilute acidic waste may be neutralized to a pH between 6 and 8 before disposal.[4]

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[4]

  • All hazardous waste must be disposed of through your institution's designated hazardous waste collection program.[9] Do not pour hazardous chemicals down the drain.[8]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Don Appropriate PPE b Ensure Engineering Controls are Functional (Fume Hood, Eyewash, Safety Shower) a->b c Weigh and Handle Solid This compound in Fume Hood d Prepare Solutions by Adding Acid to Solvent c->d e Store in Tightly Sealed Container in a Dry Environment d->e f Decontaminate Work Area d->f g Segregate and Collect All Waste (Solid, Liquid, Contaminated PPE) f->g h Neutralize Aqueous Waste (if permissible) g->h i Dispose of Waste Through Institutional Hazardous Waste Program h->i

Caption: General workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.